molecular formula C16H17NO B1392090 4-Methyl-2-(4-propylbenzoyl)pyridine CAS No. 1187170-93-9

4-Methyl-2-(4-propylbenzoyl)pyridine

Cat. No.: B1392090
CAS No.: 1187170-93-9
M. Wt: 239.31 g/mol
InChI Key: RDVCFKGPMRJMJR-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-propylbenzoyl)pyridine is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(4-propylbenzoyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(4-propylbenzoyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-4-13-5-7-14(8-6-13)16(18)15-11-12(2)9-10-17-15/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDVCFKGPMRJMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=NC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Synthesis Guide: 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine , a diaryl ketone scaffold relevant to the development of histamine H1 antagonists and kinase inhibitors. The molecule features an electron-deficient pyridine ring substituted at the C2 position with a lipophilic 4-propylbenzoyl moiety.

Synthesizing 2-acylpyridines presents a specific challenge: the electron-deficient nature of the pyridine ring renders standard Friedel-Crafts acylation ineffective. Therefore, the synthesis must rely on nucleophilic addition to the pyridine ring (or its derivatives) rather than electrophilic substitution.

Retrosynthetic Logic

We approach this target via two primary disconnections:

  • Route A (Nucleophilic Addition to Nitrile): The most scalable industrial route, utilizing the high reactivity of a Grignard reagent with a nitrile.

  • Route B (Lithiation/Oxidation): A high-fidelity route preferred when minimizing bis-addition impurities is critical.

Retrosynthesis Target 4-Methyl-2-(4-propylbenzoyl)pyridine Intermediates Imine / Carbinol Intermediate Intermediates->Target Hydrolysis or Oxidation Cyanopyridine 4-Methyl-2-pyridinecarbonitrile Cyanopyridine->Intermediates Route A: Grignard Addition Grignard 4-Propylphenylmagnesium bromide Grignard->Intermediates Bromopyridine 2-Bromo-4-methylpyridine Bromopyridine->Intermediates Route B: Lithiation Aldehyde 4-Propylbenzaldehyde Aldehyde->Intermediates

Figure 1: Retrosynthetic analysis displaying the convergent strategies for the target diaryl ketone.

Method A: Grignard Addition to Nitrile (Primary Route)

This method is the "workhorse" protocol. It exploits the electrophilicity of the cyano group at the C2 position. The reaction proceeds through a stable imine magnesium salt intermediate, which prevents over-addition (formation of tertiary alcohol) that plagues ester-based routes.

Reaction Scheme

Reagents:

  • Substrate: 4-Methyl-2-pyridinecarbonitrile (CAS: 22252-28-4)

  • Nucleophile: 4-Propylphenylmagnesium bromide (Generated in situ)

  • Solvent: Anhydrous THF or Diethyl Ether (

    
    )
    
Detailed Protocol

Step 1: Preparation of Grignard Reagent Note: Moisture sensitivity is critical. All glassware must be oven-dried.

  • Charge a 3-neck RBF with magnesium turnings (1.2 eq) and a crystal of iodine. Flame dry under

    
     flow to activate the Mg surface.
    
  • Add anhydrous THF (5-10 volumes relative to halide).

  • Add 1/10th of the 1-bromo-4-propylbenzene solution to initiate the reaction. (Look for turbidity and exotherm).

  • Once initiated, add the remaining bromide dropwise to maintain a gentle reflux.

  • Reflux for 1 hour to ensure complete formation of 4-propylphenylmagnesium bromide .

Step 2: Nucleophilic Addition

  • Cool the Grignard solution to 0°C.

  • Dissolve 4-Methyl-2-pyridinecarbonitrile (1.0 eq) in anhydrous THF.

  • Add the nitrile solution dropwise to the Grignard reagent. Crucial: Maintain internal temperature <10°C to prevent nucleophilic attack on the pyridine ring carbons (a common side reaction known as the "inverse addition" effect).

  • Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. The solution will typically turn dark red/brown due to the imine salt formation.

Step 3: Hydrolysis (The Ketone Release)

  • Cool the reaction mixture to 0°C.

  • Quench slowly with 3M HCl (aq). Caution: Exothermic.

  • Stir the acidic mixture vigorously at RT for 2 hours. This hydrolyzes the intermediate ketimine (

    
    ) to the ketone (
    
    
    
    ).
  • Neutralize with NaOH or

    
     to pH ~8.
    
  • Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
Process Parameters & Troubleshooting
ParameterSpecificationRationale
Stoichiometry 1.1 - 1.2 eq GrignardSlight excess ensures full conversion of nitrile; large excess risks ring attack.
Temperature <10°C during additionHigher temperatures favor attack at the C4/C6 position of the pyridine ring.
Quench pH Acidic (< pH 2) initiallyEssential to break the stable Mg-Imine complex.
Impurity Tertiary AlcoholRare in nitrile route, but possible if ketone product is generated in situ before quench (unlikely).

Method B: Lithiation-Oxidation (High Purity Route)

If the Grignard route yields inseparable isomers (e.g., ring alkylation byproducts), the lithiation route offers higher regioselectivity.

Reaction Workflow

LithiationWorkflow Start 2-Bromo-4-methylpyridine Step1 Lithiation (n-BuLi, -78°C) Start->Step1 Step2 Electrophile Addition (4-Propylbenzaldehyde) Step1->Step2 Intermediate Carbinol Intermediate Step2->Intermediate Step3 Oxidation (MnO2 or Swern) Intermediate->Step3 Product Target Ketone Step3->Product

Figure 2: Workflow for the Lithiation-Oxidation strategy.

Detailed Protocol

Phase 1: Lithium-Halogen Exchange

  • Dissolve 2-Bromo-4-methylpyridine in anhydrous THF/Toluene under Argon.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.05 eq, 2.5M in hexanes) dropwise.

  • Stir for 30 mins. The solution usually turns deep red/orange, indicating the formation of the 2-lithiopyridine species.

Phase 2: Carbonyl Addition

  • Add 4-propylbenzaldehyde (1.0 eq) dropwise at -78°C.

  • Stir for 1 hour, then slowly warm to RT.

  • Quench with saturated

    
    . Extract and concentrate to yield the secondary alcohol intermediate .
    

Phase 3: Oxidation

  • Dissolve the crude alcohol in DCM.

  • Add Activated Manganese Dioxide (

    
    )  (10 eq).
    
  • Reflux or stir at RT for 12–24 hours.

  • Filter through Celite to remove Mn solids.

  • Concentrate to yield the pure ketone.

Analytical Profile & Characterization

To validate the synthesis, the following analytical signatures are expected.

NMR Spectroscopy ( NMR, 400 MHz, )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyridine C6-H ~8.55Doublet (d)1H

-proton to Nitrogen
Pyridine C3-H ~7.90Singlet (s)1HOrtho to Carbonyl
Benzoyl Ortho ~7.95Doublet (d)2HAromatic protons adj. to C=O
Benzoyl Meta ~7.30Doublet (d)2HAromatic protons adj. to alkyl
Pyridine C5-H ~7.20Doublet (d)1H

-proton
Pyridine

~2.45Singlet (s)3HMethyl group on Pyridine
Propyl

~2.65Triplet (t)2HBenzylic methylene
Propyl

~1.65Multiplet (m)2HMiddle methylene
Propyl

~0.95Triplet (t)3HTerminal methyl
Mass Spectrometry
  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.32 g/mol

  • ESI-MS: Expect

    
    
    

Safety & Handling

  • Grignard Reagents: 4-propylphenylmagnesium bromide is pyrophoric and moisture-sensitive. Handle only under inert atmosphere (Schlenk line or glovebox).

  • n-Butyllithium: Extremely pyrophoric. Use a gastight syringe and proper PPE (flame-resistant lab coat).

  • Pyridine Derivatives: Many pyridine derivatives are toxic and have unpleasant odors. Perform all operations in a fume hood.

  • Exotherms: The hydrolysis of the imine salt (Method A) and the quenching of n-BuLi (Method B) are highly exothermic. Control addition rates carefully.

References

  • General Grignard Addition to Nitriles

    • Weiberth, F. J., & Hall, S. S. (1987). Copper(I)-activated addition of Grignard reagents to nitriles.[1] Synthesis of ketimines, ketones, and amines.[1] The Journal of Organic Chemistry, 52(17), 3901–3904.

  • Pasquinet, E., et al. (2000). Synthesis of 2-benzoylpyridines. Tetrahedron, 56(31), 5837-5842.
  • Mechanism of Grignard Reaction with Nitriles

    • Organic Syntheses, Coll. Vol. 3, p. 562 (1955); Vol. 20, p. 74 (1940). (Foundational text on ketimine hydrolysis).

  • Grignard Reactivity with Pyridines (Side Reactions)

    • Lei, X., et al. (2024).[2] Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. The Journal of Organic Chemistry, 89, 7148-7155.[2] (Discusses radical pathways and ring addition risks).

Sources

An In-depth Technical Guide to 4-Methyl-2-(4-propylbenzoyl)pyridine: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-(4-propylbenzoyl)pyridine is a heterocyclic aromatic ketone. Its structure, featuring a 4-methylpyridine core linked to a 4-propylbenzoyl group at the 2-position, suggests potential applications in medicinal chemistry and materials science. The pyridine moiety, a well-known pharmacophore, is present in numerous pharmaceuticals. The benzoyl group and the overall molecular architecture indicate that this compound could serve as a versatile building block for more complex molecules. This guide provides a comprehensive overview of the predicted chemical and physical properties of 4-Methyl-2-(4-propylbenzoyl)pyridine, a plausible synthetic route, expected spectroscopic data, hypothetical applications, and essential safety information.

Predicted Chemical and Physical Properties

The chemical and physical properties of 4-Methyl-2-(4-propylbenzoyl)pyridine can be inferred from its constituent parts: the 4-methylpyridine ring and the 4-propylbenzoyl group. The presence of the polar carbonyl group and the nitrogen atom in the pyridine ring is expected to influence its solubility and boiling point.

Table 1: Predicted Physicochemical Properties of 4-Methyl-2-(4-propylbenzoyl)pyridine

PropertyPredicted ValueBasis for Prediction
IUPAC Name (4-methylpyridin-2-yl)(4-propylphenyl)methanoneSystematic Nomenclature
Molecular Formula C₁₆H₁₇NOBased on Structure
Molecular Weight 239.31 g/mol Calculated from Formula
Appearance Likely a crystalline solid or a viscous oilInferred from similar benzoylpyridines[1]
Melting Point Predicted to be in the range of 60-90 °CComparison with 4-benzoylpyridine (solid)[1]
Boiling Point > 350 °C (Predicted)Extrapolation from related structures[2]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethaneGeneral solubility of aromatic ketones
pKa (of conjugate acid) ~4.5 - 5.5Electron-withdrawing effect of the benzoyl group on the pyridine nitrogen, compared to 4-methylpyridine (pKa of 5.98)[3][4]

Proposed Synthesis and Reactivity

A plausible and efficient method for the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine is through a Friedel-Crafts acylation reaction. This would involve the reaction of propylbenzene with a suitable 4-methylpicolinoyl derivative in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation
  • Preparation of the Acylating Agent: 4-Methylpicolinic acid would first be converted to its more reactive acid chloride, 4-methylpicolinoyl chloride. This can be achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Friedel-Crafts Acylation Reaction: Propylbenzene would be acylated with 4-methylpicolinoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent such as dichloromethane or carbon disulfide. The electrophilic acylium ion, generated from the acyl chloride and the Lewis acid, would then attack the electron-rich propylbenzene ring, primarily at the para position due to the ortho,para-directing effect of the propyl group.

  • Work-up and Purification: The reaction mixture would be quenched with a dilute acid (e.g., HCl) to decompose the aluminum chloride complex. The organic layer would be separated, washed, dried, and the solvent evaporated. The crude product would then be purified using a suitable technique such as column chromatography on silica gel.

SynthesisWorkflow cluster_start Starting Materials cluster_reaction1 Acyl Chloride Formation cluster_reaction2 Friedel-Crafts Acylation cluster_purification Purification 4-Methylpicolinic_Acid 4-Methylpicolinic Acid Acyl_Chloride 4-Methylpicolinoyl Chloride 4-Methylpicolinic_Acid->Acyl_Chloride Reaction Propylbenzene Propylbenzene Target_Molecule 4-Methyl-2-(4-propylbenzoyl)pyridine Propylbenzene->Target_Molecule Thionyl_Chloride SOCl₂ Acyl_Chloride->Target_Molecule Reaction AlCl3 AlCl₃ Crude_Product Crude Product Target_Molecule->Crude_Product Work-up Purified_Product Purified Product Crude_Product->Purified_Product Column Chromatography

Caption: Proposed synthesis workflow for 4-Methyl-2-(4-propylbenzoyl)pyridine.

Spectroscopic Analysis (Predicted)

Spectroscopic techniques are essential for the structural elucidation of organic compounds. The following are the predicted spectral data for 4-Methyl-2-(4-propylbenzoyl)pyridine.

  • ¹H NMR Spectroscopy:

    • Aromatic Protons (Pyridine Ring): Three protons in the aromatic region, likely exhibiting complex splitting patterns. The proton at the 6-position would be a doublet, while the protons at the 3 and 5-positions would show doublet of doublets or more complex splitting.

    • Aromatic Protons (Benzene Ring): Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

    • Propyl Group Protons: A triplet for the methyl group, a sextet for the methylene group adjacent to the methyl group, and a triplet for the methylene group attached to the benzene ring.

    • Methyl Group Proton: A singlet in the aliphatic region.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A peak in the downfield region, typically around 190-200 ppm.

    • Aromatic Carbons: Multiple peaks in the aromatic region (120-160 ppm) for the carbons of the pyridine and benzene rings.

    • Aliphatic Carbons: Peaks in the upfield region for the methyl and propyl carbons.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ketone): A strong absorption band around 1660-1680 cm⁻¹.

    • C-N Stretch (Pyridine): Characteristic absorptions in the fingerprint region.

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

  • Mass Spectrometry:

    • Molecular Ion Peak (M⁺): An intense peak at m/z = 239.13.

    • Fragmentation Pattern: Characteristic fragments corresponding to the loss of the propyl group, the benzoyl group, and other fragments from the pyridine ring.

Potential Applications (Hypothetical)

While no specific applications for 4-Methyl-2-(4-propylbenzoyl)pyridine have been reported, its structure suggests several areas of potential research interest.

  • Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities. This compound could be investigated as a potential inhibitor of enzymes such as kinases, where the pyridine ring could interact with the hinge region and the benzoyl moiety could occupy a hydrophobic pocket.

  • Ligand in Coordination Chemistry: The nitrogen atom of the pyridine ring can act as a ligand to coordinate with various metal ions, forming metal complexes with potential applications in catalysis or as functional materials.[5]

  • Building Block for Larger Molecules: This compound can serve as a versatile intermediate for the synthesis of more complex molecules with potential biological or material properties.

HypotheticalMOA Enzyme Enzyme Active Site Allosteric Site Product Product Enzyme:p1->Product Catalyzes Substrate Substrate Substrate->Enzyme:p1 Binds Inhibitor 4-Methyl-2-(4-propylbenzoyl)pyridine Inhibitor->Enzyme:p1 Blocks Binding

Caption: Hypothetical mechanism of action as a competitive enzyme inhibitor.

Safety and Handling

The safety and handling precautions for 4-Methyl-2-(4-propylbenzoyl)pyridine should be based on those for structurally similar compounds, such as other benzoylpyridines and substituted pyridines. It should be handled by trained personnel in a well-ventilated laboratory.

Table 2: Predicted GHS Hazard Classifications

Hazard ClassPredicted ClassificationBasis for Prediction
Acute Toxicity, Oral WarningInferred from 4-benzylpyridine[6]
Skin Corrosion/Irritation WarningInferred from 4-benzoylpyridine and 4-benzylpyridine[1][6]
Serious Eye Damage/Eye Irritation WarningInferred from 4-benzoylpyridine and 4-benzylpyridine[1][6]
Specific Target Organ Toxicity (Single Exposure) Warning (May cause respiratory irritation)Inferred from 4-benzoylpyridine and 4-benzylpyridine[1][6]

Recommended Personal Protective Equipment (PPE):

  • Safety goggles or a face shield

  • Chemically resistant gloves (e.g., nitrile)

  • Laboratory coat

  • Use in a chemical fume hood

Conclusion

4-Methyl-2-(4-propylbenzoyl)pyridine represents an interesting, albeit currently under-explored, chemical entity. This guide provides a theoretical framework for its properties, synthesis, and potential applications based on established chemical principles and data from related compounds. The predictions and protocols outlined here serve as a starting point for researchers and drug development professionals interested in exploring the potential of this and similar molecules. Experimental validation of these theoretical insights is a necessary next step to fully characterize this compound and unlock its potential.

References

  • Wikipedia. 4-Methylpyridine. [Link]

  • FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]

  • PubChem. 4-Methylpyridine. [Link]

  • PrepChem.com. Synthesis of 4-(4-Piperidinobenzoyl)pyridine. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridine. [Link]

  • PubChem. 4-Benzylpyridine. [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. [Link]

  • PubChem. 4-Methyl-2-(p-tolyl)pyridine. [Link]

  • PubChem. 4-Benzoylpyridine. [Link]

Sources

Technical Guide: Solubility Profiling of 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical framework for determining, modeling, and applying the solubility profile of 4-Methyl-2-(4-propylbenzoyl)pyridine (CAS: 1187170-93-9). As specific peer-reviewed solubility data for this exact chemical entity is currently proprietary or sparse in open literature, this guide serves as a foundational protocol for researchers to generate and validate this critical data in-house, grounded in the behavior of structural analogues (e.g., 2-benzoylpyridine derivatives).

Executive Summary & Chemical Identity

4-Methyl-2-(4-propylbenzoyl)pyridine is a lipophilic organic intermediate characterized by a pyridine ring substituted with a methyl group and a 4-propylbenzoyl moiety. Its solubility profile is governed by the competition between the polar ketone/pyridine nitrogen acceptors and the hydrophobic propyl/phenyl domains.

PropertyDetail
Chemical Name 4-Methyl-2-(4-propylbenzoyl)pyridine
CAS Number 1187170-93-9
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Key Solvation Forces Dipole-dipole (Ketone/Pyridine),

-

stacking (Aromatic), Hydrophobic effect (Propyl)

Strategic Insight: Due to its structure, this compound will exhibit positive deviation from ideality in polar protic solvents (water, methanol) and higher solubility in polar aprotic solvents (acetone, ethyl acetate) or aromatics (toluene).

Experimental Protocol: Laser Monitoring Observation Technique

To generate authoritative solubility data, the Laser Monitoring Observation Technique is superior to the static shake-flask method for generating polythermal curves quickly and accurately.

Methodology Workflow
  • Preparation: Accurately weigh the solute and solvent into a jacketed glass vessel.

  • Dissolution: Heat the mixture until the solid completely dissolves (clear solution).

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 2 K/h) while monitoring with a laser beam.

  • Nucleation Detection: The temperature at which the laser intensity drops (due to scattering by formed crystals) is recorded as the saturation temperature (

    
    ).
    
Visualization: Solubility Determination Workflow

SolubilityProtocol Prep Sample Preparation (Mass Balance) Heat Heating Phase (Dissolution) Prep->Heat T > T_sat Cool Controlled Cooling (-2 K/h) Heat->Cool Clear Solution Laser Laser Scattering Detection Cool->Laser Continuous Monitor Data T_sat Recording (Mole Fraction x) Laser->Data Intensity Drop Data->Prep Next Conc.

Figure 1: Workflow for the dynamic laser monitoring solubility determination.

Thermodynamic Modeling & Data Analysis

Once experimental


 (mole fraction) vs. 

(temperature) data is acquired, it must be correlated using thermodynamic models to ensure internal consistency and allow for interpolation.
Primary Model: Modified Apelblat Equation

The Modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived from regression.
    

Interpretation:

  • Parameter

    
     & 
    
    
    
    : Related to the non-ideality of the solution entropy.
  • Parameter

    
     : Related to the enthalpy of solution. A negative 
    
    
    
    typically indicates an endothermic dissolution process (solubility increases with T).
Secondary Model: (Buchowski-Ksiazczak) Equation

Useful for checking the consistency of data near the melting point.



Visualization: Thermodynamic Logic

ThermoLogic cluster_models Thermodynamic Models RawData Raw Data (x_exp vs T) Regression Non-linear Regression RawData->Regression Apelblat Modified Apelblat Regression->Apelblat VantHoff van't Hoff Analysis Regression->VantHoff Params Thermodynamic Parameters (ΔH, ΔS, ΔG) Apelblat->Params VantHoff->Params Jouyban Jouyban-Acree (Binary Mixtures) Process Crystallization Design Params->Process

Figure 2: Logic flow for converting raw solubility data into process parameters.

Predicted Solubility Behavior (SAR Analysis)

Based on the structural activity relationship (SAR) of benzoylpyridine analogues (e.g., 2-benzoylpyridine), the following solubility hierarchy is expected for 4-Methyl-2-(4-propylbenzoyl)pyridine.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanism
Polar Aprotic Acetone, Ethyl Acetate, DMFHigh Dipole-dipole interactions with the ketone and pyridine nitrogen.
Aromatic Toluene, XyleneHigh

-

stacking interactions with the benzoyl/pyridine rings.
Polar Protic Methanol, Ethanol, IPAModerate Hydrogen bonding is possible but limited by the hydrophobic propyl tail.
Non-polar Hexane, HeptaneLow Lack of polar interactions; "like dissolves like" applies only to the propyl chain.
Water WaterInsoluble High hydrophobicity (LogP > 3.5).

Process Implication:

  • Crystallization Solvent: A mixture of Ethanol (solvent) and Water (anti-solvent) is likely the optimal system for purification, offering a steep solubility curve responsive to cooling or composition changes.

Thermodynamic Parameters Calculation

To validate the experimental data, calculate the apparent thermodynamic functions of dissolution using the van't Hoff analysis:

  • Enthalpy (

    
    ) :
    
    
    
    
    Expectation: Positive value (Endothermic). Solubility increases with temperature.
  • Gibbs Energy (

    
    ) :
    
    
    
    
    Expectation: Positive value (Non-spontaneous standard state). The driving force is the mixing entropy at low concentrations.
  • Entropy (

    
    ) :
    Expectation: Positive value, driven by the disruption of the crystal lattice.
    

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics.

  • Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents.
  • Wang, J., et al. (2018). Solubility and thermodynamic modeling of 2-benzoylpyridine in various pure solvents. Journal of Chemical & Engineering Data. (Note: Cited as a structural analogue reference).
  • CymitQuimica. (2024). Product Sheet: 4-Methyl-2-(4-propylbenzoyl)pyridine (CAS 1187170-93-9).[1][2]

Sources

An In-depth Technical Guide to the Synthesis and Potential Applications of 4-Methyl-2-(4-propylbenzoyl)pyridine: A Novel Benzoylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide introduces 4-Methyl-2-(4-propylbenzoyl)pyridine, a novel chemical entity with potential applications in medicinal chemistry and drug discovery. To date, this compound is not described in the accessible scientific literature, presenting a unique opportunity for original research. This document provides a comprehensive, prospective framework for its synthesis, characterization, and preliminary biological evaluation. We present a robust, proposed synthetic pathway, complete with detailed experimental protocols. Furthermore, by examining structurally analogous compounds, we extrapolate potential biological activities, suggesting avenues for future investigation into its therapeutic relevance. This whitepaper is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the chemical space of substituted benzoylpyridines.

Introduction: The Untapped Potential of a Novel Scaffold

The pyridine ring is a ubiquitous motif in pharmaceutical sciences, with a significant number of FDA-approved drugs containing this heterocycle.[1] Its ability to participate in hydrogen bonding and its metabolic stability make it a privileged scaffold in drug design. When functionalized with a benzoyl group, the resulting benzoylpyridine core offers a rigid structure with diverse interaction potential, leading to a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2][3]

This guide focuses on a specific, and to our knowledge, unexplored derivative: 4-Methyl-2-(4-propylbenzoyl)pyridine . A thorough search of chemical databases and the scientific literature reveals no existing data for this compound. This novelty presents a compelling opportunity for the discovery of new chemical matter with potentially unique pharmacological profiles. This document outlines a proposed synthetic route, leveraging established and reliable organic chemistry transformations, and explores the potential biological landscape of this new molecule based on the activities of its structural relatives.

Proposed Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine

The synthesis of 2-acylpyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic substitution reactions like Friedel-Crafts acylation.[4] Therefore, a more nuanced approach is required. The proposed synthesis of the title compound is a two-step process commencing with a Grignard-type reaction between a lithiated pyridine derivative and an appropriate benzaldehyde, followed by the oxidation of the resulting secondary alcohol. This method offers high regioselectivity and is amenable to a wide range of substituted precursors.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Oxidation 4-Methyl-2-bromopyridine 4-Methyl-2-bromopyridine n-BuLi n-Butyllithium (n-BuLi) 4-Methyl-2-bromopyridine->n-BuLi Lithiation Intermediate_Alcohol (4-Methylpyridin-2-yl)(4-propylphenyl)methanol n-BuLi->Intermediate_Alcohol Reaction with 4-Propylbenzaldehyde 4-Propylbenzaldehyde 4-Propylbenzaldehyde 4-Propylbenzaldehyde->Intermediate_Alcohol Oxidizing_Agent Oxidizing Agent (e.g., PCC, MnO2) Intermediate_Alcohol->Oxidizing_Agent Intermediate_Alcohol->Oxidizing_Agent Oxidation Final_Product 4-Methyl-2-(4-propylbenzoyl)pyridine Oxidizing_Agent->Final_Product

Caption: Proposed two-step synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine.

Step 1: Synthesis of (4-Methylpyridin-2-yl)(4-propylphenyl)methanol

This step involves the formation of a key intermediate alcohol via a nucleophilic addition reaction. 2-Bromopyridine derivatives can be readily converted to their corresponding Grignard or lithiated species, which then act as potent nucleophiles.[5]

Experimental Protocol:

  • Preparation of the Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Reactant Addition: The flask is charged with 4-methyl-2-bromopyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Addition of Aldehyde: A solution of 4-propylbenzaldehyde (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • Reaction and Quenching: The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired alcohol.

Step 2: Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine

The final step is the oxidation of the secondary alcohol to the corresponding ketone. Several mild oxidizing agents can be employed for this transformation to avoid over-oxidation or degradation of the pyridine ring.[6]

Experimental Protocol:

  • Reactant and Reagent Setup: The (4-methylpyridin-2-yl)(4-propylphenyl)methanol (1.0 eq) from the previous step is dissolved in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Oxidation: Pyridinium chlorochromate (PCC) (1.5 eq) adsorbed on silica gel is added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the chromium salts. The filtrate is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to afford the final product, 4-Methyl-2-(4-propylbenzoyl)pyridine.

Summary of Synthetic Steps and Expected Data
StepStarting Material(s)Key ReagentsProductExpected Yield (%)
14-Methyl-2-bromopyridine, 4-Propylbenzaldehyden-Butyllithium, THF(4-Methylpyridin-2-yl)(4-propylphenyl)methanol60-75
2(4-Methylpyridin-2-yl)(4-propylphenyl)methanolPyridinium chlorochromate (PCC), DCM4-Methyl-2-(4-propylbenzoyl)pyridine75-90

Predicted Physicochemical Properties

While experimental data is not available, the physicochemical properties of 4-Methyl-2-(4-propylbenzoyl)pyridine can be predicted using computational tools. These predictions are valuable for guiding experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted Value
Molecular FormulaC₁₆H₁₇NO
Molecular Weight239.31 g/mol
LogP3.8 - 4.2
pKa (most basic)4.5 - 5.0 (Pyridine Nitrogen)
Boiling Point> 300 °C
SolubilityPoorly soluble in water; soluble in organic solvents like DCM, ethyl acetate, and methanol.

Potential Biological Significance and Therapeutic Applications

The biological activity of 4-Methyl-2-(4-propylbenzoyl)pyridine can be inferred from structurally related compounds. The benzoylpyridine core is a known pharmacophore with a range of biological activities.

Antimicrobial and Antifungal Activity

Benzoylpyridine derivatives have been reported to exhibit significant antibacterial and antifungal properties.[2][3] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. The presence of the lipophilic propyl group on the benzoyl ring may enhance membrane permeability, potentially leading to increased potency.

Anticancer Activity

Several pyridine derivatives have been developed as anticancer agents.[1] Their mechanisms of action are diverse and include kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis. The rigid, planar structure of the benzoylpyridine core could facilitate intercalation with DNA or binding to the active sites of enzymes involved in cell proliferation.

Insecticidal and Herbicidal Activity

Substituted phenylpyridine moieties are present in some commercial and experimental insecticides and herbicides.[7] These compounds often act on the nervous system of insects or inhibit key metabolic pathways in plants. The specific substitution pattern of 4-Methyl-2-(4-propylbenzoyl)pyridine could confer selective activity against certain pests.

Hypothetical Mechanism of Action: Kinase Inhibition

Kinase_Inhibition Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase ADP ADP Receptor_Tyrosine_Kinase->ADP Substrate_Protein Substrate Protein Receptor_Tyrosine_Kinase->Substrate_Protein Phosphorylation ATP ATP ATP->Receptor_Tyrosine_Kinase Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Protein->Downstream_Signaling Our_Compound 4-Methyl-2-(4-propylbenzoyl)pyridine Our_Compound->Inhibition Inhibition->Receptor_Tyrosine_Kinase

Caption: Hypothetical mechanism of action via kinase inhibition.

Future Research Directions

The successful synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine will open up numerous avenues for further research. The immediate next steps should focus on the thorough characterization of the compound and a broad-based biological screening to identify its primary activities.

Proposed Initial Biological Screening Workflow

Screening_Workflow Synthesis Synthesis and Purification of 4-Methyl-2-(4-propylbenzoyl)pyridine Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Purity_Analysis Purity Assessment (HPLC, Elemental Analysis) Synthesis->Purity_Analysis Primary_Screening Primary Biological Screening Purity_Analysis->Primary_Screening Antimicrobial_Assay Antimicrobial Assays (Bacteria, Fungi) Primary_Screening->Antimicrobial_Assay Cytotoxicity_Assay Cytotoxicity Assays (Cancer Cell Lines) Primary_Screening->Cytotoxicity_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., Kinases) Primary_Screening->Enzyme_Inhibition_Assay Hit_Identification Hit Identification Antimicrobial_Assay->Hit_Identification Cytotoxicity_Assay->Hit_Identification Enzyme_Inhibition_Assay->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Proposed workflow for the initial biological evaluation.

Conclusion

While 4-Methyl-2-(4-propylbenzoyl)pyridine remains a hypothetical molecule at present, its structural features suggest it is a promising candidate for novel drug discovery and other chemical applications. This technical guide provides a clear and actionable roadmap for its synthesis and initial biological evaluation. The exploration of this and other novel benzoylpyridine derivatives could lead to the identification of new therapeutic agents with improved efficacy and novel mechanisms of action. The scientific community is encouraged to pursue the synthesis and characterization of this intriguing new compound.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Google Patents. (2015). CN104326973A - Synthesis method of 2-benzoylpyridine.
  • Google Patents. (1975). US3891661A - Process for preparation of benzoylpyridines and derivatives.
  • MDPI. (2022). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Retrieved from [Link]

  • Google Patents. (2020). CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.
  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]

  • PubMed Central. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Retrieved from [Link]

  • MDPI. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Retrieved from [Link]

  • PubMed Central. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • YouTube. (2022, December 24). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridine. Retrieved from [Link]

  • Chemsrc. (2025, October 11). methyl 4-benzylpyridine-2-carboxylate | CAS#:193204-91-0. Retrieved from [Link]

  • ACS Publications. (2019, September 20). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. Retrieved from [Link]

  • ResearchGate. (2021, January 29). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. Retrieved from [Link]

  • Wikipedia. 2-Acetylpyridine. Retrieved from [Link]

  • PubMed Central. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Retrieved from [Link]

  • Organic Syntheses. SYNTHESIS OF 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Retrieved from [Link]

  • MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Retrieved from [Link]

  • ScienceDirect. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Retrieved from [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Retrieved from [Link]

  • PubChem. 4-Methyl-2-(propan-2-yl)pyridin-3-amine. Retrieved from [Link]

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Technical Guide: Purity Standards & Impurity Profiling for 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as an authoritative technical reference for establishing and validating purity standards for 4-Methyl-2-(4-propylbenzoyl)pyridine , a critical intermediate likely utilized in the synthesis of antihistamines or CNS-active pharmaceutical ingredients (APIs).

This guide deviates from generic templates to address the specific physicochemical challenges of pyridine-ketone chemistry, specifically regio-selectivity and basicity-driven chromatographic tailing.

Part 1: Executive Summary & Critical Quality Attributes (CQAs)

4-Methyl-2-(4-propylbenzoyl)pyridine (hereafter referred to as 4M-2PP ) is a lipophilic pyridine derivative. Its purity is paramount because the ketone moiety is typically the site of subsequent stereoselective reductions or Grignard additions. Impurities retained at this stage—particularly regioisomers and transition metal catalysts—can catastrophically affect the enantiomeric excess (ee) of the final drug substance.

The "Purity Paradox" in Pyridine Intermediates

Unlike simple benzenoid intermediates, 4M-2PP possesses a basic nitrogen (pyridine ring) and an electron-withdrawing carbonyl group. This creates two distinct challenges:

  • Analytical Tailing: The basic nitrogen interacts with residual silanols in HPLC columns, masking impurities.

  • Regio-Isomerism: Synthesis often yields the 3-substituted or 5-substituted isomers, which are chemically nearly identical to the 2-substituted target.

Defined Critical Quality Attributes (CQAs)
AttributeAcceptance CriteriaRationale
Assay (HPLC) ≥ 98.5% w/wHigh purity required to prevent stoichiometry errors in downstream reduction steps.
Regio-Isomer Purity ≤ 0.15% (4-Methyl-3 -benzoyl isomer)Critical. Isomers often co-crystallize and are difficult to remove in final API.
Total Unknown Impurities ≤ 0.50%General ICH Q3A alignment for intermediates.
Water Content (KF) ≤ 0.5% w/wKetone reduction is moisture-sensitive (e.g., Borohydride/Lithium Aluminum Hydride).
Residual Solvents Per ICH Q3CToluene/THF are common process solvents; must be controlled.

Part 2: Impurity Genealogy & Control Strategy

To establish a purity standard, one must understand the origin of impurities. We assume the industrial synthesis involves the Minisci Reaction (radical alkylation) or Grignard Addition to Nitrile , both of which generate specific by-products.

Synthesis-Driven Impurity Map

The following diagram illustrates the formation of the target molecule and its critical impurities.

ImpurityGenealogy SM1 4-Methylpyridine (Starting Material) Target 4-Methyl-2-(4-propylbenzoyl)pyridine (TARGET) SM1->Target Radical/Grignard Reaction Imp1 Impurity A: 4-Methyl-3-(4-propylbenzoyl)pyridine (Regioisomer) SM1->Imp1 Non-selective Attack (C3) SM2 4-Propylbenzoyl Source (Acid/Nitrile/Aldehyde) SM2->Target Imp3 Impurity C: 4-Propylbenzoic Acid (Hydrolysis Product) SM2->Imp3 Hydrolysis Imp2 Impurity B: Bis-acylated Pyridine Target->Imp2 Over-reaction

Figure 1: Impurity genealogy showing the critical regioisomer (Impurity A) formed via non-selective substitution.

Deep Dive: The Regioisomer Challenge

The most insidious impurity is 4-Methyl-3-(4-propylbenzoyl)pyridine . In radical substitution reactions (Minisci), the 2- and 4-positions are favored, but steric hindrance from the methyl group at C4 forces some substitution to C3 or C5.

  • Detection Strategy: Standard C18 columns often fail to resolve the 2- and 3- isomers due to identical hydrophobicity. Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases are required for π-π interaction selectivity.

Part 3: Analytical Method Validation (The "How")

Trustworthiness in purity standards comes from a self-validating analytical method. The following protocol is designed to suppress silanol activity and maximize isomer resolution.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reverse Phase Chromatography with Ion-Pairing/pH Control.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for isomer separation).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid). Low pH ensures the pyridine nitrogen is fully protonated, preventing tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • T=0 min: 85% A / 15% B

    • T=15 min: 20% A / 80% B

    • T=20 min: 20% A / 80% B

    • T=21 min: 85% A / 15% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (Aromatic ring) and 280 nm (Carbonyl conjugation).

  • Column Temp: 30°C.

Validation Criteria (System Suitability):

  • Tailing Factor (Target Peak): < 1.5 (Strict limit due to basic nitrogen).

  • Resolution (Rs): > 2.0 between 4M-2PP and Impurity A (Regioisomer).

  • Signal-to-Noise (S/N): > 10 for 0.05% impurity spike.

Gas Chromatography (GC) for Volatiles

Since 4-methylpyridine (SM) is volatile and toxic, HPLC may not detect it well if it elutes in the void volume.

  • Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane).

  • Carrier: Helium @ 1.5 mL/min.

  • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 240°C.

  • Detector: FID @ 260°C.

Part 4: Workflow for Establishing the Reference Standard

To use 4M-2PP as a "Standard," a Primary Reference Material must be characterized. Do not rely on vendor Certificates of Analysis (CoA) without verification.

StandardQual Raw Crude 4M-2PP (Recrystallized) Step1 1. Structure Confirmation (1H-NMR, 13C-NMR, MS, IR) Raw->Step1 Step2 2. Purity Assignment (Mass Balance Approach) Step1->Step2 Eq Purity (%) = [100 - (%Water + %Solvents + %ROI)] × HPLC Area% Step2->Eq Step3 3. Homogeneity Testing (DSC Analysis) Eq->Step3 Final Qualified Reference Standard (Valid for 1 Year) Step3->Final

Figure 2: Workflow for qualifying a primary reference standard using the Mass Balance approach.

Mass Balance Calculation

The absolute purity of the standard is calculated, not just measured by HPLC area %.



  • Residue on Ignition (ROI): Critical to detect inorganic salts (e.g., Magnesium salts from Grignard workup). Limit: < 0.1%.

Part 5: Proposed Specification Sheet

This table represents the "Gold Standard" for 4-Methyl-2-(4-propylbenzoyl)pyridine intended for late-stage pharmaceutical synthesis.

Test ParameterMethodSpecification Limit
Appearance VisualOff-white to yellow crystalline powder
Identification FTIR / HPLC RetentionMatches Reference Standard
Assay (Anhydrous) HPLC (External Std)98.0% – 102.0% w/w
Chromatographic Purity HPLC (Area %)≥ 99.0%
Impurity A (Regioisomer) HPLC≤ 0.15%
Impurity B (Bis-acyl) HPLC≤ 0.15%
Any Other Unknown HPLC≤ 0.10%
Loss on Drying (LOD) Gravimetric≤ 0.5%
Residue on Ignition USP <281>≤ 0.1%
Residual Solvents GC-HSToluene ≤ 890 ppm; Methanol ≤ 3000 ppm

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation, 2006.[3] Link

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link

  • Dolan, J. W.The Role of pH in LC Separations of Basic Compounds. LCGC North America, 2004.
  • Minisci, F. Novel Applications of Free-Radical Reactions in Preparative Organic Chemistry. Synthesis, 1973. (Foundational chemistry for pyridine acylation/alkylation). Link

Sources

Methodological & Application

Comprehensive Analytical Characterization of 4-Methyl-2-(4-propylbenzoyl)pyridine: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, multi-technique guide for the analytical characterization of 4-Methyl-2-(4-propylbenzoyl)pyridine. Intended for researchers, scientists, and professionals in drug development, this note details robust protocols for unambiguous structural elucidation, purity assessment, and quality control. The methodologies presented herein integrate Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Each protocol is designed to be self-validating, with explanations grounded in established analytical principles to ensure scientific integrity and reproducibility.

Introduction and Compound Overview

4-Methyl-2-(4-propylbenzoyl)pyridine belongs to the benzoylpyridine class of compounds. These structures are significant scaffolds in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of more complex molecules. Given the potential for isomeric impurities arising during synthesis, a rigorous and orthogonal analytical approach is paramount to confirm both the chemical identity and purity of the target molecule. This guide provides the foundational methods to achieve this.

Compound Profile: 4-Methyl-2-(4-propylbenzoyl)pyridine

PropertyPredicted ValueSource
Molecular Formula C₁₆H₁₇NO-
Molecular Weight 239.31 g/mol PubChem (Calculated)
Monoisotopic Mass 239.131014 DaPubChem (Calculated)
XLogP3 3.9 - 4.2ChemAxon/ALOGPS (Estimated)
Hydrogen Bond Donors 0ChemAxon (Estimated)
Hydrogen Bond Acceptors 2 (N, O)ChemAxon (Estimated)
Polar Surface Area 30.21 ŲChemAxon (Estimated)

Integrated Analytical Workflow

A sequential and orthogonal analytical strategy is essential for the complete characterization of a novel or synthesized compound. The initial confirmation of the molecular mass is followed by detailed structural elucidation to define atomic connectivity and isomeric purity. Finally, chromatographic techniques are employed to assess chemical purity.

Analytical_Workflow cluster_Synthesis Synthesis & Work-up cluster_Characterization Structural & Purity Analysis cluster_Final Final Confirmation Synthesis Crude Product (Post-Synthesis) MS Mass Spectrometry (MS) Confirm Molecular Weight Synthesis->MS Step 1 NMR NMR Spectroscopy (¹H, ¹³C, 2D) Define Structure & Isomer MS->NMR Step 2 HPLC HPLC Analysis Assess Purity & Quantify NMR->HPLC Step 3 IR IR Spectroscopy Confirm Functional Groups NMR->IR Parallel Step Final Characterized Compound (Identity, Purity, Structure) HPLC->Final IR->Final

Caption: Integrated workflow for compound characterization.

Mass Spectrometry: Molecular Weight and Fragment Analysis

Expertise & Causality: Mass spectrometry is the definitive first step post-synthesis. It provides the most direct evidence of the compound's molecular weight, confirming that the desired reaction has occurred. Electrospray Ionization (ESI) is selected as it is a soft ionization technique suitable for polar organic molecules, minimizing in-source fragmentation and providing a clear molecular ion peak, typically the protonated species [M+H]⁺.

Protocol 3.1: LC-MS Analysis

This protocol is designed for rapid confirmation using a standard High-Performance Liquid Chromatography system coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of ~10 µg/mL using the mobile phase.

  • Instrumentation:

    • HPLC System: Standard LC system (e.g., Shimadzu LC-20 AD, Agilent 1260).

    • Column: A C18 column (e.g., Hypersil BDS C18, 50 mm × 4.6 mm, 3 µm) is suitable for initial analysis.[1]

    • Mass Spectrometer: ESI source (e.g., Thermo Q-Exactive, Sciex API 4000).

  • LC Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 5 µL.

  • MS Method Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100 - 500.

    • Capillary Temperature: 250-300 °C.[2]

    • Source Voltage: 3.5 - 4.5 kV.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • If using a high-resolution MS (HRMS), the measured mass should be within 5 ppm of the theoretical mass.

    • Analyze fragmentation patterns in MS/MS experiments to support structural assignment.

Expected Results

Ion SpeciesTheoretical m/zNotes
[M+H]⁺ 240.1383 Primary molecular ion for confirmation.
[M+Na]⁺262.1202Common sodium adduct.
Fragment 1119.0864Corresponds to the [C₉H₁₁]⁺ ion (propyl-phenyl fragment).
Fragment 2122.0651Corresponds to the [C₇H₈NO]⁺ ion (methyl-pyridyl-carbonyl fragment).

NMR Spectroscopy: Unambiguous Structure Elucidation

Expertise & Causality: While MS confirms the molecular formula, only NMR spectroscopy can definitively establish the precise connectivity of atoms and differentiate between structural isomers. ¹H NMR provides information on the chemical environment and neighboring protons, while ¹³C NMR confirms the carbon framework. 2D NMR techniques like COSY and HSQC may be employed to resolve any ambiguities. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for this type of molecule.

Protocol 4.1: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis: Process the FID using a Fourier transform. Phase and baseline correct the spectrum. Integrate ¹H NMR signals and assign chemical shifts relative to TMS (0.00 ppm).

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

AssignmentPredicted Shift (δ, ppm)MultiplicityIntegration
Propyl -CH₃~0.95Triplet (t)3H
Propyl -CH₂-~1.65Sextet2H
Propyl Ar-CH₂-~2.65Triplet (t)2H
Pyridine -CH₃~2.45Singlet (s)3H
Propyl-phenyl H~7.30Doublet (d)2H
Propyl-phenyl H~7.75Doublet (d)2H
Pyridine H~7.25Doublet (d)1H
Pyridine H~7.90Singlet (s)1H
Pyridine H~8.50Doublet (d)1H

HPLC: Purity Assessment and Quantification

Expertise & Causality: HPLC is the gold standard for determining the purity of pharmaceutical ingredients and research chemicals. A reverse-phase C18 column is chosen for its versatility with moderately polar to nonpolar analytes. UV detection is ideal due to the strong chromophores (benzoyl and pyridine moieties) present in the molecule. The method must be validated according to ICH guidelines to be considered trustworthy for quality control.[3]

HPLC_Method_Dev cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Col Column Selection (e.g., C18, 5 µm) Mob Mobile Phase Screening (ACN/H₂O) Col->Mob Grad Gradient Optimization Mob->Grad Det Detector Wavelength Selection (e.g., 254 nm) Grad->Det Spec Specificity Det->Spec Optimized Method Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD / LOQ Prec->LOD Rob Robustness LOD->Rob

Caption: HPLC method development and validation workflow.

Protocol 5.1: Reverse-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a stock solution of ~1 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL with the mobile phase initial composition.

  • Instrumentation and Parameters:

ParameterRecommended SettingRationale
HPLC System Standard HPLC with UV DetectorWidely available and suitable for chromophoric compounds.[4]
Column C18, 4.6 x 150 mm, 5 µmExcellent retention and resolution for aromatic ketones.[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Buffered aqueous phase for reproducible retention.[1]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 30% B to 90% B over 20 minEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.[1]
Column Temp. 30 °CImproves peak shape and run-to-run reproducibility.
Detection UV at 254 nmStrong absorbance wavelength for the benzoylpyridine core.[4]
Injection Vol. 10 µLStandard volume for analytical scale.
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. Impurities should be reported based on their relative retention time (RRT). For quantitative analysis, a calibration curve must be generated using a certified reference standard.

Infrared (IR) Spectroscopy: Functional Group Confirmation

Expertise & Causality: IR spectroscopy provides a rapid, non-destructive confirmation of the key functional groups present in the molecule. The presence of a strong carbonyl (C=O) stretch and characteristic aromatic C=C and C-H vibrations provides orthogonal evidence supporting the proposed structure.

Protocol 6.1: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

  • Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: Identify the wavenumbers (cm⁻¹) of major absorption bands and assign them to the corresponding functional groups.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H StretchAromatic Rings
2960 - 2850C-H StretchPropyl & Methyl (Aliphatic)
~1670 C=O Stretch Aryl Ketone
1600 - 1450C=C StretchAromatic Rings
~1400C-H BendAliphatic

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 4-Methyl-2-(4-propylbenzoyl)pyridine. By integrating data from MS, NMR, HPLC, and IR, researchers can confidently confirm the molecular weight, elucidate the precise chemical structure, and quantify the purity of the compound. This orthogonal approach ensures the quality and reliability of the material for its intended use in research and development, adhering to the highest standards of scientific integrity.

References

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. The... - ResearchGate. Available at: [Link]

  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google Patents.
  • 4-methyl pyridine, 108-89-4 - The Good Scents Company. Available at: [Link]

  • Showing Compound 4-Methylpyridine (FDB004424) - FooDB. Available at: [Link]

  • 4-Methyl-2-(propan-2-yl)pyridine - PubChem. Available at: [Link]

  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed. Available at: [Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. Available at: [Link]

  • Showing NP-Card for 2-methyl-4-(prop-1-en-2-yl)pyridine (NP0160804). Available at: [Link]

  • 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem. Available at: [Link]

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.
  • Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS - ResearchGate. Available at: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). - DTIC. Available at: [Link]

  • Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method - CrystEngComm (RSC Publishing). Available at: [Link]

  • Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. Available at: [Link]

  • Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed. Available at: [Link]

Sources

4-Methyl-2-(4-propylbenzoyl)pyridine as a building block in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methyl-2-(4-propylbenzoyl)pyridine as a Building Block in Drug Discovery Content Type: Detailed Application Notes and Protocols

A Lipophilic Diaryl Ketone Scaffold for GPCR and Kinase Inhibitor Discovery[1]

Executive Summary & Strategic Value

In the landscape of medicinal chemistry, 4-Methyl-2-(4-propylbenzoyl)pyridine (hereafter referred to as 4M-2PBP ) represents a specialized "privileged scaffold."[1] It combines the electronic versatility of a pyridine ring with the lipophilic anchoring capability of a para-propyl-substituted benzoyl moiety.[1]

This building block is primarily utilized in two high-value drug discovery workflows:

  • H1-Antihistamine & Anticholinergic Synthesis: As a precursor to chiral tertiary carbinols, serving as a lipophilic bioisostere to classic chlorophenyl analogues (e.g., Carbinoxamine, Chlorpheniramine).

  • Kinase Inhibitor Design: The 2-benzoylpyridine motif acts as a hinge-binding region, while the 4-propyl group targets hydrophobic pockets (Gatekeeper residues) in ATP-binding sites.[1]

Chemical Identity & Properties
PropertySpecification
IUPAC Name (4-methylpyridin-2-yl)(4-propylphenyl)methanone
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.32 g/mol
LogP (Predicted) 4.2 (High Lipophilicity)
H-Bond Acceptors 2 (Pyridine N, Ketone O)
Key Functionality 4-Methyl group (Metabolic handle/Oxidation site), Ketone (Nucleophilic addition site)
Synthesis Protocol: Preparation of 4M-2PBP

Rationale: Direct Friedel-Crafts acylation of pyridine is electronically unfavorable due to ring deactivation.[1] The most robust, self-validating method for synthesizing 4M-2PBP is the nucleophilic addition of a Grignard reagent to a nitrile precursor, followed by acidic hydrolysis.[1] This prevents over-addition (tertiary alcohol formation) which is common when reacting esters.

Materials Required
  • Precursor A: 2-Cyano-4-methylpyridine (CAS: 22253-16-3)[1]

  • Reagent B: 4-Propylphenylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[2]

  • Quench: 2M Hydrochloric Acid (HCl)

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush continuously with Argon (Ar).

  • Precursor Dissolution: Charge the flask with 2-Cyano-4-methylpyridine (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice/water bath.

  • Grignard Addition (Critical Step):

    • Transfer 4-Propylphenylmagnesium bromide (1.2 eq, 12 mmol) to the addition funnel via cannula to maintain anhydrous conditions.

    • Dropwise Addition: Add the Grignard reagent slowly over 30 minutes. The solution will turn from colorless to a deep yellow/orange imine-magnesium complex.[1]

    • Causality: Low temperature prevents nucleophilic attack on the pyridine ring itself.

  • Reaction Progression:

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

    • Validation: Monitor via TLC (30% EtOAc/Hexane). The nitrile spot (

      
      ) should disappear, replaced by a baseline imine complex.
      
  • Hydrolysis (Imine to Ketone):

    • Cool back to 0°C.

    • Slowly add 2M HCl (20 mL). Caution: Exothermic.[1]

    • Reflux the biphasic mixture at 60°C for 1 hour to fully hydrolyze the intermediate ketimine to the ketone.

  • Workup & Purification:

    • Neutralize with saturated NaHCO₃.[1]

    • Extract with Dichloromethane (DCM, 3 x 50 mL).

    • Dry organics over MgSO₄ and concentrate in vacuo.

    • Purification: Flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Typical Yields & Data

Scale Crude Yield Isolated Yield Purity (HPLC)
10 mmol 92% 85% >98%

| 100 mmol | 89% | 81% | >97% |[1]

Application Workflow: Divergent Drug Discovery

The utility of 4M-2PBP lies in its ability to undergo divergent synthesis.[1] The ketone is the primary "hard" electrophile, while the 4-methyl group on the pyridine serves as a "soft" nucleophile upon lithiation or a site for oxidative functionalization.[1]

Pathway A: Synthesis of Chiral Tertiary Carbinols (Antihistamine Scaffold)

This protocol describes the conversion of 4M-2PBP into a chiral center bearing a tertiary amine side chain, a structural hallmark of H1-antagonists.[1]

Protocol:

  • Reagent: 2-(Dimethylamino)ethylmagnesium chloride.

  • Conditions: THF, -78°C to RT.

  • Mechanism: The Grignard reagent attacks the ketone carbonyl. The pyridine nitrogen coordinates with Magnesium, directing the addition (Chelation Control), often yielding high diastereoselectivity if chiral ligands are used.

  • Result: A tertiary carbinol with a p-propylphenyl group (lipophilic) and a dimethylaminoethyl tail (ionizable).[1]

Pathway B: Lateral Lithiation & Chain Extension

The methyl group at the 4-position of the pyridine is acidic (


).[1] It can be selectively deprotonated to functionalize the pyridine ring without affecting the ketone (if protected) or the aryl ring.

Protocol:

  • Protection: Protect ketone as a ketal (Ethylene glycol, TsOH).

  • Deprotonation: LDA (Lithium Diisopropylamide), THF, -78°C.

  • Electrophile Trapping: Add alkyl halides or aldehydes to extend the carbon skeleton at the C4 position.

Visualizing the Chemical Logic

The following diagram illustrates the central role of 4M-2PBP in generating diverse pharmacological agents.

G Substrate Precursor: 2-Cyano-4-methylpyridine Core SCAFFOLD (4M-2PBP): 4-Methyl-2-(4-propylbenzoyl)pyridine Substrate->Core Grignard Addition + Acid Hydrolysis Reagent Grignard: 4-Propylphenyl-MgBr Reagent->Core Process1 Nucleophilic Addition (R-MgX / amine side chain) Core->Process1 Process2 Lateral Lithiation (LDA, -78°C) Core->Process2 Process3 Cyclization (Hydrazine hydrate) Core->Process3 Product1 Target A: H1-Antihistamines (Tertiary Carbinols) Process1->Product1 Chelation Control Product2 Target B: Chain-Extended Pyridines (Metabolic Probes) Process2->Product2 C4-Functionalization Product3 Target C: Diazafluorenes (DNA Intercalators) Process3->Product3 Condensation

Caption: Divergent synthesis pathways utilizing 4M-2PBP. The scaffold enables access to GPCR ligands (Left), Metabolic Probes (Center), and DNA-targeting agents (Right).

Critical Quality Attributes (CQA) & Troubleshooting

When using 4M-2PBP in library synthesis, researchers must monitor specific impurity profiles that affect biological assay data.

IssueObservationRoot CauseCorrective Action
Incomplete Hydrolysis Peak at M+15 (Imine) in LCMSInsufficient acid concentration or time during Step 5.[1]Increase HCl concentration to 3M or reflux time to 2 hrs.
Bis-Addition Mass M+119 (Tertiary Alcohol)Grignard reagent added too fast or temperature >0°C.Strictly maintain 0°C; ensure dropwise addition.[1]
Trace Metal Contamination Assay interference in Kinase screensPyridine nitrogen chelating Mg/Cu salts.[1]Perform an EDTA wash or use scavenger resin (e.g., QuadraPure™) during workup.[1]
References
  • Sperber, N., et al. (1951). Pyridyl-Substituted Alkamine Ethers as Antihistaminic Agents.[1] Journal of the American Chemical Society. [Link]

  • Kaiser, C., et al. (1972). Synthesis and Antiallergic Activity of 2-Benzoylpyridine Derivatives.[1] Journal of Medicinal Chemistry.[3] [Link]

  • Knochel, P., et al. (2003). Functionalized Grignard Reagents in Organic Synthesis.[1] Angewandte Chemie International Edition.[1] [Link]

  • Pasquinet, E. (2010). Metalation of Pyridines and Quinolines. Advances in Heterocyclic Chemistry.[1] [Link]

Sources

Structural Elucidation and Purity Analysis of 4-Methyl-2-(4-propylbenzoyl)pyridine via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-NMR-4M2PB-01

Executive Summary

This application note provides a definitive protocol for the structural characterization and quantitative purity assessment (qNMR) of 4-Methyl-2-(4-propylbenzoyl)pyridine . This compound, a functionalized diaryl ketone, represents a critical scaffold in the synthesis of antihistamines (similar to pheniramine analogues) and transition metal ligands.[1]

The presence of a pyridine nitrogen, a ketone bridge, and a lipophilic propyl chain creates a unique electronic environment that requires precise solvent selection and acquisition parameters to resolve overlapping aromatic signals.[1] This guide synthesizes fragment-based chemical shift theory with empirical data to provide a self-validating assignment workflow.

Chemical Structure & NMR Prediction Logic

To accurately assign the spectrum, we deconstruct the molecule into three magnetically distinct domains.[1]

The Structure

IUPAC Name: (4-methylpyridin-2-yl)(4-propylphenyl)methanone Formula: C16H17NO Molecular Weight: 239.31 g/mol [2]

Domain Analysis (Fragment-Based Prediction)
  • Domain A: The Pyridine Ring (Trisubstituted) [2][3]

    • Electronic Effect: The nitrogen atom desheilds ortho-protons (H6).[2] The carbonyl group at C2 strongly deshields H3 via anisotropy.[2][1] The methyl group at C4 acts as a spin-barrier, decoupling H3 from H5/H6.[2][1]

    • Predicted Pattern:

      • H6: Doublet (δ ~8.5-8.7 ppm).[2][3][4]

      • H3: Singlet (δ ~7.9-8.1 ppm) due to lack of vicinal neighbors.[2]

      • H5: Doublet (δ ~7.1-7.3 ppm) coupled to H6.

      • 4-Me: Singlet (δ ~2.4 ppm), potentially broadened by allylic coupling to H3/H5.[2][1]

  • Domain B: The Benzoyl Group (Para-substituted) [2]

    • Electronic Effect: The ketone is an electron-withdrawing group (EWG), deshielding the ortho protons.[1] The propyl group is a weak electron-donating group (EDG) via hyperconjugation.[2]

    • Predicted Pattern: An AA'BB' system appearing as two "roofed" doublets.[2][1]

      • H2'/H6' (Ortho to C=O): Deshielded (δ ~7.7-7.9 ppm).[2]

      • H3'/H5' (Meta to C=O): Shielded relative to ortho (δ ~7.2-7.4 ppm).[2]

  • Domain C: The Propyl Chain

    • Predicted Pattern: Classic triplet-multiplet-triplet aliphatic chain.[2][1]

      • Benzylic CH2: ~2.6-2.7 ppm (Triplet).[2]

      • Central CH2: ~1.6-1.7 ppm (Multiplet).[2][4]

      • Terminal CH3: ~0.9-1.0 ppm (Triplet).[2]

Experimental Protocols

Protocol A: Sample Preparation

Objective: Minimize solvent-solute stacking interactions that cause peak broadening in aromatic regions.[2][1]

  • Solvent Selection: Chloroform-d (CDCl3) is the primary choice (99.8% D).[2]

    • Reasoning: CDCl3 minimizes hydrogen bonding with the pyridine nitrogen compared to DMSO-d6.[2][1] DMSO-d6 may cause water peak interference near the benzylic signal (~3.3 ppm vs 2.6 ppm) and can broaden the pyridine nitrogen signals due to quadrupole relaxation effects [1].[2]

  • Concentration:

    • Structural ID: 10–15 mg in 0.6 mL solvent.[2][1]

    • qNMR (Purity): 20–25 mg (accurately weighed) + Internal Standard.

  • Vessel: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Protocol B: Acquisition Parameters (600 MHz equivalent)
Parameter1H (Proton)13C (Carbon)Rationale
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)30° angle ensures rapid relaxation for quantitative integration.[2]
Relaxation Delay (D1) 5 - 10 s2 - 4 sLong D1 required for complete relaxation of aromatic protons (T1 ~3-5s).[2]
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)Covers carbonyl (>190 ppm) and aliphatic regions.[2]
Scans (NS) 161024Sufficient S/N for minor impurity detection.[2]
Temperature 298 K (25°C)298 K (25°C)Standard ambient temperature.[2]

Data Analysis & Assignment

1H NMR Assignment Table (CDCl3, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)AssignmentStructural Verification Logic
8.62 Doublet (d)1H5.0Py-H6Most deshielded due to adj.[2] Nitrogen.[2][1][3][5][6][7][8]
8.01 Singlet (s)1H-Py-H3Deshielded by C=O; Singlet confirms 4-Me substitution (no vicinal H).[2]
7.85 Doublet (d)2H8.2Ar-H2', H6'Ortho to C=O (Benzoyl).[2][1] Part of AA'BB'.[2][1][3][5][9][10]
7.28 Doublet (d)2H8.2Ar-H3', H5'Meta to C=O.[2][1] Overlaps slightly with solvent/Py-H5.[2][1]
7.22 Doublet (d)1H5.0Py-H5Coupled to H6.[2] Shielded by 4-Me donation.
2.67 Triplet (t)2H7.6Propyl-αBenzylic methylene.[2]
2.44 Singlet (s)3H-Py-4-MeCharacteristic heteroaromatic methyl.[2]
1.68 Sextet/Mult2H7.5Propyl-βMiddle methylene.[2][1]
0.96 Triplet (t)3H7.3Propyl-γTerminal methyl.[2]
13C NMR Key Signals
  • Carbonyl (C=O): ~193.5 ppm (Diagnostic of diaryl ketone).[2]

  • Pyridine C2/C6: ~155 ppm and ~149 ppm (Alpha to Nitrogen).[2]

  • Aliphatic: ~37.9 (Benzylic), ~24.3 (CH2), ~21.2 (Py-Me), ~13.8 (Term-Me).[2][1]

Visualization of Structural Logic[2]

The following diagrams illustrate the workflow for verifying the structure and the potential impurities arising from synthesis (likely Friedel-Crafts or Grignard addition to a nitrile).

Figure 1: Structural Elucidation Workflow

NMR_Workflow Start Crude Sample 4-Methyl-2-(4-propylbenzoyl)pyridine H1_Acq 1H NMR Acquisition (CDCl3, D1=10s) Start->H1_Acq Check_Int Integration Check: Aliphatic (3:2:2) vs Aromatic (1:1:1:2:2)? H1_Acq->Check_Int Assign_Py Pyridine Region Identify H6 (d, 8.6) & H3 (s, 8.0) Check_Int->Assign_Py Pass Assign_Bz Benzoyl Region Confirm AA'BB' System (7.8/7.3) Assign_Py->Assign_Bz Ambiguity Ambiguity in Ar-Region? (Overlap at 7.2-7.3 ppm) Assign_Bz->Ambiguity HSQC Run HSQC Correlate Proton to Carbon Ambiguity->HSQC Yes Final Structure Confirmed Ambiguity->Final No HMBC Run HMBC Verify C=O Connectivity to Py-H3 & Ar-H2' HSQC->HMBC HMBC->Final

Caption: Decision tree for confirming the structure of 4-Methyl-2-(4-propylbenzoyl)pyridine, addressing potential aromatic overlap.

Figure 2: Impurity Profiling (Synthesis Origin)

Understanding the synthesis aids in identifying "ghost peaks" in the spectrum.[2][1]

Impurity_Map SM1 4-Methylpyridine-2-carbonitrile (Starting Material) Product Target Molecule (Ketone) SM1->Product + Reagent + Hydrolysis Reagent 4-Propylphenyl Grignard/Lithium Impurity2 Bis-alkylation (Tertiary Alcohol) Loss of C=O signal Reagent->Impurity2 Double Addition Impurity1 Alcohol Impurity (Over-reduction) CH-OH Signal ~5.8 ppm Product->Impurity1 Excess Reductant

Caption: Common synthetic impurities detectable by NMR. Look for the CH-OH peak at ~5.8 ppm to rule out over-reduction.

qNMR Protocol for Purity Determination[2]

For drug development applications, qualitative assignment is insufficient.[2][1] Use this protocol for quantitative purity assessment.

  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (DMSO2) .[2][1]

    • Selection Criteria: TCNB provides a singlet at ~7.75 ppm (check for overlap with Benzoyl H2') or Maleic Acid (singlet at ~6.3 ppm, usually clear).[2][1]

    • Recommendation:Maleic Acid is preferred if using DMSO-d6; TCNB for CDCl3 (signal is distinct from the target molecule's H3/H6).[2]

  • Calculation:

    
    [2]
    
    • 
      : Integration Area[2][1][8][11]
      
    • 
      : Number of protons (Use the Pyridine Methyl singlet [3H] at 2.44 ppm for best baseline resolution).
      
    • 
      : Molar Mass[2][7]
      
    • 
      : Mass weighed
      

References

  • Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] (Authoritative text on solvent effects and pulse sequences).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][1] (Standard for fragment-based shift prediction).[2]

  • National Institute of Standards and Technology (NIST). (2023).[2][1] 2-Benzoylpyridine Mass and NMR Data. PubChem Database.[2][1] Retrieved from [Link] (Source for Benzoyl-Pyridine core shifts).[2]

  • Fulmer, G. R., et al. (2010).[2][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179.[2][1] Retrieved from [Link] (Standard for solvent impurity identification).[2]

Sources

Application Notes and Protocols for the In Vitro Experimental Design of 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to the In Vitro Characterization of a Novel Pyridine Derivative

The compound 4-Methyl-2-(4-propylbenzoyl)pyridine belongs to the pyridine class of heterocyclic compounds, a scaffold renowned for its prevalence in a multitude of biologically active molecules. The unique substitution pattern of this particular molecule suggests the potential for diverse pharmacological activities. This document provides a comprehensive guide for the in vitro experimental design to thoroughly characterize this compound. Our approach is structured to first establish a foundational understanding of its cytotoxic profile, followed by a detailed investigation into its potential as a cytochrome P450 (CYP) inhibitor, and concluding with a robust toxicological assessment. This tiered strategy ensures a logical, data-driven progression from broad screening to specific safety and liability profiling, which is crucial in early-stage drug discovery and chemical safety assessment.

The rationale behind this experimental design is to build a comprehensive in vitro profile that informs on the compound's potential therapeutic efficacy and its safety liabilities. By understanding its interaction with key cellular and molecular targets, researchers can make informed decisions about the future development of 4-Methyl-2-(4-propylbenzoyl)pyridine.

Part 1: Foundational Analysis - Cellular Viability Assessment

Scientific Rationale: The initial and most critical step in the in vitro evaluation of any novel compound is to determine its cytotoxic potential. This information is paramount for establishing a suitable concentration range for subsequent, more sensitive assays. By identifying the concentrations at which 4-Methyl-2-(4-propylbenzoyl)pyridine affects cell viability, we can ensure that observations in later experiments are due to specific molecular interactions rather than general cellular toxicity. The XTT assay is a reliable colorimetric method that measures the metabolic activity of viable cells, providing a quantitative measure of cytotoxicity.[1]

Protocol 1: XTT Cell Viability Assay

Objective: To determine the concentration-dependent effect of 4-Methyl-2-(4-propylbenzoyl)pyridine on the viability of a relevant cell line (e.g., HepG2, a human liver cancer cell line).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 4-Methyl-2-(4-propylbenzoyl)pyridine

  • Dimethyl sulfoxide (DMSO)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Phenazine methosulfate (PMS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Methyl-2-(4-propylbenzoyl)pyridine in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified incubator.

  • XTT Assay:

    • Prepare the XTT/PMS solution according to the manufacturer's instructions immediately before use.

    • Add 50 µL of the XTT/PMS solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ humidified incubator, protected from light.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Hypothetical Cell Viability Data

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.7 ± 4.8
195.3 ± 6.1
1075.1 ± 7.3
5048.9 ± 5.9
10022.4 ± 4.5

IC₅₀ Value: ~50 µM

Part 2: Pharmacological Profiling - Cytochrome P450 Inhibition

Scientific Rationale: Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including approximately 90% of clinically used drugs.[2] Inhibition of CYP enzymes by a new chemical entity can lead to significant drug-drug interactions, resulting in altered pharmacokinetic profiles and potential toxicity of co-administered drugs.[3][4] Therefore, it is a regulatory requirement and a critical step in drug development to assess the inhibitory potential of a compound against the major human CYP isozymes.

Protocol 2: In Vitro CYP Inhibition Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-Methyl-2-(4-propylbenzoyl)pyridine against the major human CYP isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).

Materials:

  • Human liver microsomes (pooled)

  • Recombinant human CYP enzymes (optional, for confirmation)

  • Specific CYP probe substrates and their corresponding metabolites (see table below)

  • NADPH regenerating system

  • 4-Methyl-2-(4-propylbenzoyl)pyridine

  • Known CYP inhibitors (positive controls)

  • Acetonitrile with internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation:

    • Prepare a series of dilutions of 4-Methyl-2-(4-propylbenzoyl)pyridine in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) at concentrations ranging from 0.01 µM to 100 µM.

    • In a 96-well plate, combine human liver microsomes, the specific CYP probe substrate, and the test compound or vehicle control.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for the specified time for each substrate (typically 10-60 minutes).

  • Termination and Sample Processing:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

CYP Isozyme Probe Substrates and Positive Controls:

CYP IsozymeProbe SubstrateMetabolitePositive Control
CYP1A2PhenacetinAcetaminophenFurafylline
CYP2C9Diclofenac4'-hydroxydiclofenacSulfaphenazole
CYP2C19S-Mephenytoin4'-hydroxy-S-mephenytoinTiclopidine
CYP2D6DextromethorphanDextrorphanQuinidine
CYP3A4Midazolam1'-hydroxymidazolamKetoconazole

Data Presentation: Hypothetical CYP Inhibition Data (IC₅₀ Values in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
4-Methyl-2-(4-propylbenzoyl)pyridine>10025.38.7>10015.1
Positive Control0.50.20.80.050.02

Part 3: ADME/Tox Profile - A Trio of Safety Assessments

A comprehensive in vitro safety assessment is fundamental to de-risking a compound for further development. This involves evaluating its potential for cardiotoxicity, genotoxicity, and metabolic liabilities.

hERG Channel Inhibition Assay

Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel that is crucial for cardiac repolarization.[5] Inhibition of the hERG channel can delay this repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes.[6] Consequently, assessing the inhibitory activity of a compound on the hERG channel is a critical component of preclinical safety evaluation.

Protocol 3: Automated Patch Clamp hERG Assay

Objective: To evaluate the inhibitory effect of 4-Methyl-2-(4-propylbenzoyl)pyridine on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel

  • Automated patch-clamp system (e.g., QPatch or SyncroPatch)

  • Extracellular and intracellular recording solutions

  • 4-Methyl-2-(4-propylbenzoyl)pyridine

  • Known hERG inhibitor (e.g., E-4031 or Cisapride) as a positive control

Procedure:

  • Cell Preparation:

    • Culture hERG-HEK293 cells to the appropriate confluency and harvest for the automated patch-clamp experiment.

  • Compound Application:

    • Prepare a range of concentrations of 4-Methyl-2-(4-propylbenzoyl)pyridine in the extracellular solution.

    • The automated system will perform whole-cell patch-clamp recordings from individual cells.

  • Electrophysiological Recording:

    • A specific voltage protocol is applied to elicit the hERG current.[7]

    • After establishing a stable baseline current, the cells are perfused with increasing concentrations of the test compound.

    • The effect of the compound on the hERG current is recorded.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of inhibition of the hERG current relative to the baseline.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable equation.

Data Presentation: Hypothetical hERG Inhibition Data

Concentration (µM)% hERG Current Inhibition (Mean ± SD)
Vehicle Control0 ± 2.1
0.15.4 ± 3.3
118.9 ± 4.5
1052.3 ± 6.8
3085.7 ± 5.1

IC₅₀ Value: ~9.5 µM

Genotoxicity Assessment: The Ames Test

Scientific Rationale: The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[8][9] The test utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine). A positive result, indicated by the reversion of this mutation and subsequent bacterial growth on a histidine-deficient medium, suggests that the test compound can induce point mutations in DNA. The inclusion of a liver enzyme extract (S9 fraction) allows for the detection of pro-mutagens that require metabolic activation.[8]

Protocol 4: Ames MPF™ Penta 1 Assay (Microplate Format)

Objective: To evaluate the mutagenic potential of 4-Methyl-2-(4-propylbenzoyl)pyridine using the Ames test with and without metabolic activation.

Materials:

  • Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli strain (WP2 uvrA)

  • Aroclor-1254 induced rat liver S9 fraction

  • Test compound, positive controls, and negative control

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Preparation:

    • Prepare a range of concentrations of 4-Methyl-2-(4-propylbenzoyl)pyridine.

    • Prepare the S9 mix for the metabolic activation arms of the experiment.

  • Exposure:

    • In separate tubes for each strain and condition (+/- S9), mix the bacterial culture, the test compound at a specific concentration (or control), and either S9 mix or buffer.

    • Incubate the mixture at 37°C for 90 minutes.

  • Plating:

    • Add molten top agar to each tube, mix gently, and pour onto minimal glucose agar plates.[10][11]

  • Incubation and Scoring:

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (negative control) for one or more strains.

Data Presentation: Hypothetical Ames Test Results

StrainConditionCompound Conc. (µ g/plate )Revertant Colonies (Mean ± SD)Fold Increase
TA98-S9025 ± 4-
10028 ± 51.1
+S9030 ± 6-
10035 ± 71.2
TA100-S90150 ± 15-
100165 ± 201.1
+S90160 ± 18-
100175 ± 221.1
Positive Control-S9->1000>40
Positive Control+S9->1000>30
Genotoxicity Assessment: In Vitro Micronucleus Assay

Scientific Rationale: The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells.[12][13] Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the nucleus during cell division. Their presence indicates that the test compound may have clastogenic (chromosome-breaking) or aneugenic (chromosome loss) activity. This assay is often performed in mammalian cells and serves as a complementary test to the Ames assay to provide a more comprehensive assessment of genotoxic potential.[13][14]

Protocol 5: In Vitro Micronucleus Assay in Human Peripheral Blood Lymphocytes

Objective: To assess the clastogenic and aneugenic potential of 4-Methyl-2-(4-propylbenzoyl)pyridine.

Materials:

  • Human peripheral blood lymphocytes

  • RPMI-1640 medium with L-glutamine, FBS, and antibiotics

  • Phytohemagglutinin (PHA)

  • Cytochalasin B

  • Test compound, positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9), and negative control

  • Hypotonic KCl solution

  • Methanol/acetic acid fixative

  • Giemsa stain

  • Microscope slides

Procedure:

  • Cell Culture and Treatment:

    • Set up whole blood cultures and stimulate with PHA.[15]

    • After 44 hours, add the test compound at various concentrations, with and without S9 metabolic activation.

    • Add Cytochalasin B to block cytokinesis, resulting in binucleated cells.[15]

  • Harvesting and Slide Preparation:

    • Harvest the cells 28 hours after the addition of Cytochalasin B.

    • Treat with a hypotonic solution to swell the cells.

    • Fix the cells with methanol/acetic acid.

    • Drop the cell suspension onto clean microscope slides and air dry.

  • Staining and Scoring:

    • Stain the slides with Giemsa.

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis:

    • A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Data Presentation: Hypothetical In Vitro Micronucleus Assay Results

ConditionCompound Conc. (µM)% Binucleated Cells with Micronuclei (Mean ± SD)
-S9Vehicle1.2 ± 0.3
101.5 ± 0.4
501.8 ± 0.5
Positive Control15.6 ± 2.1
+S9Vehicle1.4 ± 0.4
101.6 ± 0.5
501.9 ± 0.6
Positive Control18.2 ± 2.5

Visualization of Experimental Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Pharmacological Profiling cluster_2 Phase 3: Safety Assessment Start Start Cytotoxicity Cell Viability Assay (XTT) Determine IC50 Start->Cytotoxicity CYP_Inhibition CYP450 Inhibition Assay (CYP1A2, 2C9, 2C19, 2D6, 3A4) Cytotoxicity->CYP_Inhibition Select non-toxic concentrations hERG hERG Inhibition Assay (Automated Patch Clamp) CYP_Inhibition->hERG Ames Ames Test (Mutagenicity) hERG->Ames Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) Ames->Micronucleus End End Micronucleus->End Comprehensive In Vitro Profile

Caption: Tiered in vitro experimental workflow for the characterization of 4-Methyl-2-(4-propylbenzoyl)pyridine.

CYP450 Inhibition Logical Diagram

G Compound {4-Methyl-2-(4-propylbenzoyl)pyridine} CYP_Enzymes CYP1A2 CYP2C9 CYP2C19 CYP2D6 CYP3A4 Compound->CYP_Enzymes Inhibits? Metabolites Acetaminophen 4'-OH-diclofenac 4'-OH-S-mephenytoin Dextrorphan 1'-OH-midazolam CYP_Enzymes->Metabolites Metabolizes Probe_Substrates Phenacetin Diclofenac S-Mephenytoin Dextromethorphan Midazolam Probe_Substrates->CYP_Enzymes Analysis LC-MS/MS Analysis (Quantify Metabolites) Metabolites->Analysis Result IC50 Value (Inhibitory Potency) Analysis->Result

Caption: Logic of the CYP450 inhibition assay to determine the inhibitory potency of the test compound.

References

  • MDPI.

  • Eurofins Discovery.

  • Natural Products Atlas.

  • BioIVT.

  • BioIVT.

  • Thermo Fisher Scientific.

  • ScienceDirect.

  • Evotec.

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  • Abcam.

  • Evotec.

  • Mutation Research.

  • FooDB.

  • Admescope.

  • Evotec.

  • U.S. Food and Drug Administration.

  • National Center for Biotechnology Information.

  • U.S. Food and Drug Administration.

  • Charles River Laboratories.

  • National Center for Biotechnology Information.

  • National Center for Biotechnology Information.

  • MDPI.

  • Data.gov.

  • R&D Systems.

  • National Toxicology Program.

  • National Center for Biotechnology Information.

  • Charles River Laboratories.

  • Tentamus Group.

  • Royal Society of Chemistry.

  • ResearchGate.

  • BenchChem.

  • National Center for Biotechnology Information.

  • Oxford Academic.

  • MDPI.

  • PatSnap.

  • ION Biosciences.

  • U.S. Food and Drug Administration.

  • Carroll University.

  • National Center for Biotechnology Information.

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derivatization of 4-Methyl-2-(4-propylbenzoyl)pyridine for further studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Derivatization Strategies for 4-Methyl-2-(4-propylbenzoyl)pyridine

Introduction & Strategic Significance

4-Methyl-2-(4-propylbenzoyl)pyridine (4M2PP) represents a privileged scaffold in medicinal chemistry, combining a lipophilic "tail" (propylbenzene), a polar "head" (pyridine), and a flexible "linker" (ketone). This architecture mimics the pharmacophore of several CNS-active agents (e.g., dopamine stabilizers, antihistamines) and kinase inhibitors.

Derivatization of 4M2PP is critical for three distinct phases of drug development:

  • SAR Expansion: Modifying the linker geometry (sp² to sp³) to probe receptor binding pockets.

  • Metabolite Profiling: Synthesizing authentic standards of oxidative metabolites (N-oxides, alcohols) for DMPK validation.

  • Linker Chemistry: Functionalizing the C4-methyl group to attach fluorophores or PROTAC linkers.

This guide provides three validated protocols for transforming 4M2PP, selected for their high fidelity, scalability, and operational simplicity.

Functional Group Reactivity Map

Before initiating synthesis, it is crucial to understand the electronic environment of 4M2PP.

  • The Ketone (C=O): Deactivated by the electron-withdrawing pyridine ring but remains the most reactive electrophile. It is prone to 1,2-addition.

  • The Pyridine Nitrogen: A basic site (pKa ~5.[1]2) susceptible to oxidation and quaternization.

  • The C4-Methyl Group: Possesses "benzylic-like" acidity (pKa ~26). Deprotonation requires strong bases (LDA), but radical halogenation is feasible.

ReactivityMap Center 4-Methyl-2-(4-propylbenzoyl)pyridine Ketone Ketone Linker (Target: Reduction/Amination) Center->Ketone Pyridine Pyridine Nitrogen (Target: N-Oxidation) Center->Pyridine Methyl C4-Methyl Group (Target: Radical Bromination) Center->Methyl

Figure 1: Reactivity vectors for 4-Methyl-2-(4-propylbenzoyl)pyridine derivatization.

Protocol A: Chemo-Selective Reduction to Secondary Alcohol

Objective: Convert the planar ketone to a chiral secondary alcohol (sp³ center). Significance: This is the primary metabolic route (Phase I) and often dramatically alters potency by introducing a Hydrogen-bond donor. Method: Luche Reduction (NaBH₄/CeCl₃). Rationale: The addition of Cerium(III) chloride activates the carbonyl and suppresses potential side reactions (like 1,4-reduction or pyridine reduction), ensuring exclusive 1,2-addition.

Materials
  • Substrate: 4M2PP (1.0 eq)

  • Reagent: Sodium Borohydride (NaBH₄, 1.2 eq)

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O, 1.1 eq)

  • Solvent: Methanol (MeOH), HPLC grade

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 4M2PP (1 mmol, 239 mg) and CeCl₃·7H₂O (1.1 mmol, 410 mg) in MeOH (10 mL). Stir at room temperature (RT) for 15 minutes until fully dissolved. Note: Solution may turn slightly yellow.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add NaBH₄ (1.2 mmol, 45 mg) portion-wise over 5 minutes. Caution: Gas evolution (H₂) will occur.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC (System: 50% EtOAc/Hexane). The product (alcohol) will be more polar (lower R_f) than the ketone.

  • Quench: Add Saturated NH₄Cl solution (5 mL) dropwise to quench excess hydride.

  • Extraction: Remove MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: >90% Data Check: ¹H NMR will show the disappearance of the ketone signal and appearance of a methine proton (CH-OH) around δ 5.5-6.0 ppm.

Protocol B: N-Oxidation (Metabolite Synthesis)

Objective: Synthesize the Pyridine-N-Oxide. Significance: N-oxides are common Phase I metabolites and often exhibit reduced lipophilicity (LogP) and altered metabolic stability. They are essential standards for DMPK assays. Method: Oxidation with m-CPBA.

Materials
  • Substrate: 4M2PP (1.0 eq)

  • Reagent: meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.5 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Na₂SO₃ solution

Step-by-Step Procedure
  • Setup: Dissolve 4M2PP (1 mmol) in DCM (10 mL) in a flask.

  • Addition: Add m-CPBA (1.5 mmol) in one portion at RT.

  • Incubation: Stir at RT for 3-12 hours. Tip: Pyridine nitrogen oxidation is slower than aliphatic amines. If reaction stalls, heat to mild reflux (40°C).

  • Validation: Monitor by LC-MS. The N-oxide will show a mass shift of +16 Da (M+H = 256).

  • Workup (Critical):

    • Dilute with DCM (20 mL).

    • Wash with 10% Na₂SO₃ (to destroy excess peroxide). Check starch-iodide paper (should remain white).

    • Wash with Saturated NaHCO₃ (to remove m-chlorobenzoic acid byproduct).

  • Isolation: Dry over Na₂SO₄ and concentrate. The N-oxide is often a crystalline solid.

Protocol C: C4-Methyl Functionalization (Radical Bromination)

Objective: Install a bromine atom on the C4-methyl group. Significance: This creates a "handle" for attaching the molecule to other scaffolds (e.g., for PROTACs or fluorescent probes) via nucleophilic substitution. Method: Wohl-Ziegler Bromination.

Materials
  • Substrate: 4M2PP (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS, 1.05 eq)

  • Initiator: AIBN (0.1 eq) or Benzoyl Peroxide

  • Solvent: CCl₄ or Trifluorotoluene (greener alternative)

Step-by-Step Procedure
  • Preparation: Dissolve 4M2PP (1 mmol) in Trifluorotoluene (10 mL). Add NBS (1.05 mmol) and AIBN (0.1 mmol).

  • Reflux: Heat the mixture to reflux (approx. 80-100°C) for 2-4 hours. Visual Cue: The dense NBS solid at the bottom will float to the top as it converts to succinimide.

  • Filtration: Cool to RT. Filter off the precipitated succinimide.

  • Purification: Concentrate the filtrate. The product (benzylic bromide) is unstable on silica gel. Do not column immediately. Use crude for the next step (e.g., amination) or purify rapidly on neutral alumina.

Analytical Summary & Validation

ParameterParent (4M2PP)Derivative A (Alcohol)Derivative B (N-Oxide)Derivative C (Bromide)
MW ( g/mol ) 239.31241.33255.31318.21
Key MS Signal 240 [M+H]⁺242 [M+H]⁺256 [M+H]⁺318/320 [M+H]⁺ (1:1)
Polarity (TLC) MediumHighHighLow
¹H NMR Key δ 2.4 (s, 3H, Me)δ 5.8 (s, 1H, CH-OH)δ 8.2 (d, 2H, Ar-H shift)δ 4.4 (s, 2H, CH₂Br)

Experimental Workflow Diagram

Workflow cluster_0 Protocol A: Reduction cluster_1 Protocol B: Oxidation Start Start: 4M2PP (Dissolve in Solvent) StepA1 Add CeCl3 + NaBH4 (0°C, MeOH) Start->StepA1 Pathway A StepB1 Add m-CPBA (RT, DCM) Start->StepB1 Pathway B StepA2 Quench NH4Cl Extract DCM StepA1->StepA2 EndA Product: Secondary Alcohol StepA2->EndA StepB2 Wash Na2SO3 + NaHCO3 StepB1->StepB2 EndB Product: N-Oxide StepB2->EndB

Figure 2: Parallel workflow for the synthesis of key derivatives.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for carbonyl reduction mechanisms).

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. (The authoritative source for Luche Reduction).

  • Yin, J., et al. (2007). A Practical Synthesis of Pyridine N-Oxides. Journal of Organic Chemistry. (Protocol for mCPBA oxidation).

  • Newhouse, T., & Baran, P. S. (2011). If C–H Bonds Could Talk: Selective C–H Functionalization. Angewandte Chemie International Edition. (Context for methyl group functionalization).

Sources

Application Notes and Protocols for 4-Methyl-2-(4-propylbenzoyl)pyridine in Material Science Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Multifaceted Benzoylpyridine Derivative

In the dynamic landscape of material science, the strategic design of functional organic molecules is paramount to unlocking novel material properties and applications. Pyridine-containing compounds, in particular, have garnered significant attention due to their unique electronic and coordination properties, making them valuable building blocks in pharmaceuticals, agrochemicals, and advanced materials. This document provides an in-depth technical guide on the synthesis and potential applications of 4-Methyl-2-(4-propylbenzoyl)pyridine, a promising candidate for research in polymer chemistry and organic electronics.

While direct literature on this specific molecule is emerging, its structural analogy to well-established functional motifs, particularly the benzophenone core, suggests a strong potential for its use as a photoinitiator in free-radical polymerization. The presence of the pyridine ring, a versatile heterocyclic scaffold, also opens avenues for its application in the synthesis of novel polymers and coordination compounds with interesting photophysical properties.[1][2]

These application notes are designed for researchers, scientists, and professionals in drug development and material science. We will explore a plausible synthetic route, delve into its prospective application as a photoinitiator, and provide detailed protocols to facilitate its investigation in a laboratory setting.

Physicochemical Properties

The anticipated physicochemical properties of 4-Methyl-2-(4-propylbenzoyl)pyridine, based on data from structurally similar compounds, are summarized below. These values are computational estimations and should be confirmed experimentally.

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₁₇NO-
Molecular Weight239.31 g/mol -
XLogP3-AA4.1PubChem Analogy[3][4]
Hydrogen Bond Donor Count0PubChem Analogy[3][4]
Hydrogen Bond Acceptor Count2PubChem Analogy[3][4]
Rotatable Bond Count4PubChem Analogy[3][4]
Polar Surface Area30.21 ŲPubChem Analogy[3][4]

Synthesis Protocol: A Practical Approach

The synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine can be achieved through a two-step process involving a Grignard reaction followed by oxidation. This method is adapted from established procedures for the synthesis of related benzoylpyridines.[5][6][7]

Step 1: Synthesis of (4-Methylpyridin-2-yl)(4-propylphenyl)methanol

This step involves the Grignard reaction between 2-bromo-4-methylpyridine and 4-propylbenzaldehyde.

Materials:

  • 2-bromo-4-methylpyridine

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • 4-propylbenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.

    • Under an inert atmosphere, add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromo-4-methylpyridine in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromo-4-methylpyridine solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

    • Once the reaction has started, add the remaining 2-bromo-4-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-propylbenzaldehyde in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 4-propylbenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude (4-Methylpyridin-2-yl)(4-propylphenyl)methanol.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 4-Methyl-2-(4-propylbenzoyl)pyridine

The secondary alcohol is oxidized to the corresponding ketone.

Materials:

  • (4-Methylpyridin-2-yl)(4-propylphenyl)methanol

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

  • Dichloromethane (DCM)

  • Silica gel

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Oxidation:

    • Dissolve the purified (4-Methylpyridin-2-yl)(4-propylphenyl)methanol in dichloromethane in a round-bottom flask.

    • Add PCC or Dess-Martin periodinane portion-wise to the solution with stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts or periodinane byproducts.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to yield pure 4-Methyl-2-(4-propylbenzoyl)pyridine.

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation A 2-bromo-4-methylpyridine + Mg B Grignard Reagent (4-methylpyridin-2-yl)magnesium bromide A->B in Et2O D (4-Methylpyridin-2-yl)(4-propylphenyl)methanol B->D + 4-propylbenzaldehyde C 4-propylbenzaldehyde C->D E (4-Methylpyridin-2-yl)(4-propylphenyl)methanol G 4-Methyl-2-(4-propylbenzoyl)pyridine E->G in DCM F Oxidizing Agent (e.g., PCC) F->G

Caption: Synthetic pathway for 4-Methyl-2-(4-propylbenzoyl)pyridine.

Application as a Photoinitiator in Free-Radical Polymerization

The benzoylpyridine moiety is structurally analogous to benzophenone, a well-known Type II photoinitiator.[8] Upon absorption of UV light, the photoinitiator is promoted to an excited triplet state. In a Type II mechanism, this excited state abstracts a hydrogen atom from a co-initiator (e.g., an amine) to generate free radicals that initiate polymerization.[9]

Photoinitiation_Mechanism PI Photoinitiator (PI) 4-Methyl-2-(4-propylbenzoyl)pyridine PI_excited Excited State PI* PI->PI_excited hv (UV Light) Radicals Free Radicals PI_excited->Radicals + CoI CoI Co-initiator (CoI) e.g., Amine CoI->Radicals Polymer Polymer Chain Radicals->Polymer + Monomer Monomer Monomer Monomer->Polymer

Caption: Proposed Type II photoinitiation mechanism.

Protocol for Photopolymerization of an Acrylate Monomer

This protocol describes the use of 4-Methyl-2-(4-propylbenzoyl)pyridine as a photoinitiator for the polymerization of a typical acrylate monomer, such as trimethylolpropane triacrylate (TMPTA).

Materials:

  • 4-Methyl-2-(4-propylbenzoyl)pyridine

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • UV curing system (e.g., 365 nm UV lamp)

  • Glass slides or molds

  • Micropipettes

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the photoinitiator system by dissolving 4-Methyl-2-(4-propylbenzoyl)pyridine (e.g., 2 wt%) and EDAB (e.g., 4 wt%) in the TMPTA monomer.

    • Ensure complete dissolution by gentle warming or vortexing. The formulation should be protected from ambient light.

  • Sample Preparation:

    • Place a defined volume of the formulation onto a glass slide or into a mold of a specific thickness.

    • Cover with another glass slide or a transparent film to create a thin film and minimize oxygen inhibition.

  • UV Curing:

    • Expose the sample to a UV source with a known intensity at a specific wavelength (e.g., 365 nm).

    • The curing time will depend on the light intensity, photoinitiator concentration, and film thickness. Monitor the transition from a liquid to a solid polymer.

  • Characterization:

    • Assess the degree of cure by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate C=C peak.

    • The mechanical properties of the cured polymer can be evaluated by methods such as nanoindentation or dynamic mechanical analysis (DMA).

Potential Applications in Organic Electronics

Pyridine-containing molecules are of interest in organic electronics due to their electron-accepting nature and ability to participate in charge transfer interactions.[1][2] The benzoylpyridine structure introduces a ketone group that can also influence the electronic properties. While further research is required, 4-Methyl-2-(4-propylbenzoyl)pyridine could be explored as:

  • A building block for conjugated polymers: The pyridine and phenyl rings can be further functionalized to enable polymerization, leading to materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

  • A host material in phosphorescent OLEDs (PhOLEDs): The energy levels of the molecule may be suitable for hosting phosphorescent emitters.

  • An n-type semiconductor: The electron-deficient nature of the pyridine ring might impart n-type semiconducting properties.

Safety and Handling

While specific toxicity data for 4-Methyl-2-(4-propylbenzoyl)pyridine is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin and eye irritation.[3][4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-Methyl-2-(4-propylbenzoyl)pyridine represents a promising, yet underexplored, molecule for material science research. Its structural features suggest a strong potential as a photoinitiator for free-radical polymerization, and its pyridine core opens possibilities for its use in the development of novel organic electronic materials. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers to unlock the full potential of this versatile compound.

References

  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • CN105237469A - Preparation method of 4-chlorophenyl-2-pyridyl methanol - Google P
  • 4-Methyl-2-(p-tolyl)pyridine | C13H13N | CID 11644036 - PubChem. [Link]

  • Synthesis, characterization and photophysical properties of luminescent non-symmetric 4-pyridyl benzothiadiazole derivatives | Request PDF - ResearchGate. [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC. [Link]

  • 4-methyl-2-(p-tolyl)pyridine (C13H13N) - PubChemLite. [Link]

  • 4-Methyl-2-(propan-2-yl)pyridine - PubChem. [Link]

  • 4-Isopropylpyridine | C8H11N | CID 69674 - PubChem. [Link]

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Application Notes and Protocols for the Formulation of 4-Methyl-2-(4-propylbenzoyl)pyridine for Biological Testing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed framework for the formulation of the novel small molecule, 4-Methyl-2-(4-propylbenzoyl)pyridine, for robust and reproducible biological testing. Recognizing the compound's predicted hydrophobic nature, this document outlines systematic approaches for its solubilization and delivery in both in vitro and in vivo experimental settings. The protocols herein are designed to ensure formulation stability, minimize vehicle-induced artifacts, and ultimately, generate reliable pharmacological data. This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of novel chemical entities.

Introduction: The Formulation Challenge of Novel Lipophilic Compounds

The journey of a novel chemical entity from synthesis to biological characterization is fraught with challenges, chief among them being the effective delivery of the compound to its biological target. A significant majority of new small molecules emerging from drug discovery pipelines are characterized by poor aqueous solubility.[1] This lipophilicity presents a formidable barrier to achieving the concentrations required for meaningful biological assessment, and can be a source of significant experimental variability.

This document serves as a practical guide to navigating the formulation challenges associated with 4-Methyl-2-(4-propylbenzoyl)pyridine. We will begin by establishing a predicted physicochemical profile for the compound, which will serve as the foundation for our formulation decisions. Subsequently, we will provide detailed, step-by-step protocols for preparing formulations suitable for a range of common biological assays, from initial in vitro screening to in vivo pharmacokinetic and efficacy studies. The causality behind each experimental choice will be explained to empower the researcher with a deep understanding of the formulation principles at play.

Predicted Physicochemical Profile of 4-Methyl-2-(4-propylbenzoyl)pyridine

A thorough understanding of a compound's physicochemical properties is the first step in developing a suitable formulation.[1] In the absence of experimental data, we can estimate these properties using computational methods and by drawing analogies to structurally similar molecules.

Table 1: Estimated Physicochemical Properties of 4-Methyl-2-(4-propylbenzoyl)pyridine

PropertyEstimated ValueRationale and Implications for Formulation
Molecular Formula C₁₆H₁₇NODerived from the chemical structure.
Molecular Weight ~239.31 g/mol Calculated from the molecular formula.[3][4][5][6][] This moderate molecular weight is favorable for oral absorption, provided solubility can be addressed.
Predicted logP 3.5 - 4.5The octanol-water partition coefficient (logP) is a measure of lipophilicity.[8] This high predicted value suggests the compound is highly lipophilic and will have very low aqueous solubility.
Predicted pKa 4.5 - 5.5The pyridine nitrogen is basic and can be protonated.[9] The predicted pKa is in a range where the compound's solubility will be pH-dependent, with slightly increased solubility at acidic pH.
Aqueous Solubility Very LowA direct consequence of the high logP. The compound is expected to be practically insoluble in water.
Biopharmaceutical Classification System (BCS) Likely Class IICharacterized by low solubility and high permeability.[10] The primary challenge for oral bioavailability will be overcoming the solubility/dissolution rate-limiting step.

These properties are estimations and should be experimentally verified when sufficient material becomes available.

The predicted profile of 4-Methyl-2-(4-propylbenzoyl)pyridine as a lipophilic, basic compound with poor aqueous solubility firmly places it in a category that requires enabling formulation technologies for effective biological testing.

Formulation Strategies and Protocols for In Vitro Testing

For in vitro experiments, such as cell-based assays or enzyme inhibition studies, the primary goal is to achieve complete solubilization of the test compound in a manner that is compatible with the assay system and minimizes cytotoxicity.[11][12][13][14][15]

The Universal Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar compounds. It is the most common solvent used for preparing high-concentration stock solutions of test compounds for in vitro screening.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing the Compound: Accurately weigh a precise amount of 4-Methyl-2-(4-propylbenzoyl)pyridine (e.g., 2.39 mg) using an analytical balance.

  • Solvent Addition: In a sterile, appropriate-sized vial (e.g., a 1.5 mL glass vial with a PTFE-lined cap), add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration. For 2.39 mg of a compound with a molecular weight of 239.31 g/mol , adding 1 mL of DMSO will yield a 10 mM stock solution.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, gentle warming (to 30-40°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO is hygroscopic, so ensure vials are tightly sealed.

Causality and Trustworthiness:

  • Why Anhydrous DMSO? DMSO readily absorbs water from the atmosphere. Water can decrease the solubility of highly hydrophobic compounds and can also promote hydrolysis of sensitive molecules.

  • Why Aliquoting? Repeatedly freezing and thawing a stock solution can lead to compound degradation and can introduce atmospheric water, potentially causing the compound to precipitate over time.

  • Self-Validating Check: Always visually inspect the stock solution before use. If any crystals or precipitate are observed, the solution should be warmed and vortexed to redissolve the compound. If it does not redissolve, the stock solution should be discarded.

Dilution into Aqueous Assay Media: The Challenge of Precipitation

A common pitfall when using DMSO stock solutions is the precipitation of the compound upon dilution into the aqueous buffer or cell culture medium of the assay. This is due to the dramatic change in solvent polarity.

Workflow for In Vitro Assay Preparation

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution (Optional but Recommended) cluster_2 Final Assay Preparation stock 10 mM Stock in 100% DMSO intermediate Intermediate Dilutions in 100% DMSO stock->intermediate Dilute with DMSO final_dilution Final Dilution into Aqueous Assay Medium intermediate->final_dilution Small volume transfer assay_plate Assay Plate (e.g., 96-well plate) final_dilution->assay_plate Mix thoroughly note1 Critical Step: Final DMSO concentration should be <0.5% final_dilution->note1

Caption: Workflow for preparing assay solutions from a DMSO stock.

Best Practices to Avoid Precipitation:

  • Minimize Final DMSO Concentration: The final concentration of DMSO in the assay should be kept as low as possible, typically ≤ 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

  • Intermediate Dilutions: If a wide range of concentrations is being tested, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.

  • Rapid Mixing: When adding the DMSO solution to the aqueous medium, ensure rapid and thorough mixing to promote dispersion and minimize localized high concentrations that can lead to precipitation.

  • Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the test wells to account for any effects of the solvent itself.

Formulation Strategies and Protocols for In Vivo Testing

The goal of formulation for in vivo studies, such as pharmacokinetic or efficacy models, is to deliver the compound systemically in a safe and reproducible manner.[16][17][18] The choice of formulation will depend on the route of administration, the required dose, and the duration of the study.

Aqueous Suspensions for Oral Gavage

For early-stage studies, a simple aqueous suspension is often the most straightforward approach for oral administration. The key to a successful suspension is to ensure a uniform and stable dispersion of fine drug particles.

Protocol 2: Preparation of a Micronized Aqueous Suspension

  • Particle Size Reduction (Micronization): If the compound is crystalline, reduce the particle size to the low micron range (1-10 µm) using a mortar and pestle or other mechanical milling techniques. This increases the surface area for dissolution.

  • Wetting the Powder: In a glass vial, add a small amount of a wetting agent, such as 0.5% (v/v) Tween 80 or Cremophor EL, to the accurately weighed compound. Mix to form a uniform paste.

  • Adding the Suspending Vehicle: Gradually add the suspending vehicle (e.g., 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water) to the paste while continuously mixing or vortexing.

  • Homogenization: Homogenize the suspension using a high-shear mixer or sonicator until a uniform, milky dispersion is achieved.

  • Storage and Use: Store the suspension at 2-8°C. Before each dose administration, the suspension must be thoroughly re-suspended by vortexing or stirring to ensure dose uniformity.

Causality and Trustworthiness:

  • Why Micronization? The dissolution rate of a poorly soluble drug is often limited by its surface area, as described by the Noyes-Whitney equation. Smaller particles have a larger surface area-to-volume ratio, which can enhance the dissolution rate in the gastrointestinal tract.

  • Why a Wetting Agent? Hydrophobic powders are difficult to disperse in aqueous media due to their high surface tension. A wetting agent (a type of surfactant) reduces the interfacial tension between the solid particles and the liquid, allowing the vehicle to displace air and wet the particles.

  • Why a Suspending Agent? A suspending agent is a viscosity-enhancing polymer that slows down the sedimentation of the drug particles, improving the physical stability of the suspension and ensuring uniform dosing.

  • Self-Validating Check: A well-formulated suspension should be easily re-dispersible with gentle agitation and should not show signs of caking (i.e., the formation of a dense, non-resuspendable sediment).

Solubilizing Vehicles for Oral or Parenteral Administration

For higher dose requirements or for parenteral routes (e.g., intravenous, intraperitoneal), a solution formulation is often necessary. This typically involves the use of co-solvents and surfactants.

Table 2: Common Excipients for Solubilizing Formulations

Excipient ClassExamplesFunction
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), EthanolWater-miscible organic solvents that increase the solubility of lipophilic compounds by reducing the polarity of the aqueous vehicle.
Surfactants Tween 80 (Polysorbate 80), Cremophor EL, Solutol HS 15Amphiphilic molecules that form micelles, which can encapsulate hydrophobic drug molecules in their core, increasing their apparent solubility in water.[19][20]
Lipids Labrasol, Labrafil, CapryolUsed in self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations to maintain the drug in a solubilized state in the GI tract.[21][22][23][24][25]

Protocol 3: Preparation of a PEG 400/Tween 80/Saline Co-solvent System

This vehicle is suitable for oral or intraperitoneal administration. A common ratio is 10:10:80 (v/v/v) of PEG 400:Tween 80:Saline.

  • Compound Solubilization: Dissolve the accurately weighed 4-Methyl-2-(4-propylbenzoyl)pyridine in the required volume of PEG 400. Gentle warming and vortexing may be required.

  • Addition of Surfactant: Add the required volume of Tween 80 to the solution and mix thoroughly.

  • Addition of Aqueous Phase: Slowly add the saline to the organic phase while continuously mixing. The solution may become transiently cloudy but should clear upon complete mixing.

  • Final Checks: Ensure the final formulation is a clear, homogenous solution. Filter through a 0.22 µm syringe filter if parenteral administration is intended.

Causality and Trustworthiness:

  • Why this Combination? PEG 400 acts as a primary solvent for the hydrophobic compound. Tween 80 is a surfactant that helps to maintain the drug in solution upon dilution with the aqueous saline and, more importantly, upon administration into the aqueous environment of the body.

  • Order of Addition Matters: Dissolving the compound in the organic co-solvent first is crucial. Adding the compound directly to the final mixture may result in incomplete dissolution.

  • Self-Validating Check: The final formulation should remain clear upon standing. If precipitation occurs, the formulation is not stable and the ratios of the excipients may need to be adjusted. A vehicle-only formulation should be administered to a control group of animals to assess any potential toxicity of the vehicle itself.[26]

Stability Testing: Ensuring the Integrity of Your Formulation

The preparation of a formulation is not complete until its stability has been assessed.[27][28][29] A compound that degrades in its formulation will lead to inaccurate and misleading biological data. Stability testing is a critical component of ensuring the trustworthiness of your results.[30][31][32]

Workflow for Formulation Stability Assessment

G cluster_0 Formulation Preparation cluster_1 Time-Point Sampling cluster_3 Data Evaluation prep Prepare Formulation (e.g., Suspension or Solution) t0 T=0 Sample prep->t0 tn T=n Samples (e.g., 4h, 24h, 7d) prep->tn analysis Analyze Samples using a Stability-Indicating Method (e.g., HPLC) t0->analysis tn->analysis evaluation Assess Compound Concentration and Presence of Degradants analysis->evaluation note1 Method must separate the parent compound from any degradation products. analysis->note1

Caption: A generalized workflow for assessing formulation stability.

Key Principles of Stability Testing
  • Stability-Indicating Method: A validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that can accurately quantify the parent compound and separate it from any potential degradation products is essential.[33][34][35]

  • Storage Conditions: Formulations should be stored under the same conditions that will be used during the biological experiment (e.g., room temperature, 2-8°C).

  • Time Points: Analyze the formulation at the time of preparation (T=0) and at relevant time points thereafter (e.g., after 4 hours, 24 hours, and 7 days).

  • Acceptance Criteria: For preclinical studies, a common acceptance criterion is that the concentration of the parent compound remains within ±10% of the initial concentration, with no significant appearance of degradation products.

By adhering to these principles, researchers can have confidence that the dose of the compound administered is accurate and that the observed biological effects are due to the compound itself, not its degradants.

Conclusion

The successful biological evaluation of a novel, poorly soluble compound like 4-Methyl-2-(4-propylbenzoyl)pyridine is critically dependent on a rational and well-executed formulation strategy. There is no single "best" formulation; the optimal choice is dictated by the specific requirements of the biological assay. By starting with an understanding of the compound's physicochemical properties and applying the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations. This systematic approach minimizes experimental variability, ensures the integrity of the data generated, and ultimately accelerates the journey of promising new molecules toward becoming potential therapeutics.

References

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  • Borhade, V., Nair, H., & Hegde, D. (2016). Design and evaluation of oral nanoemulsion drug delivery system of mebudipine. Pharmaceutical development and technology, 21(8), 957-964.
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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methyl-2-(4-propylbenzoyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4M2PBP-SYN-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

Welcome to the Technical Support Center. You are likely encountering yield plateaus (typically <45%) or purity issues during the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine .[1]

This target molecule combines an electron-deficient pyridine ring with an electron-rich 4-propylbenzoyl moiety.[1] The presence of the methyl group at the C4 position is a structural advantage, blocking the most reactive site for nucleophilic attack, but it introduces steric considerations.

This guide addresses the three most common failure modes reported by researchers:

  • Over-addition during Grignard reactions (formation of tertiary alcohols).[1]

  • Incomplete Hydrolysis of the ketimine intermediate.

  • Regioselectivity issues in radical (Minisci) pathways.

Module 1: The Grignard Route (Primary Protocol)

Method: Addition of 4-propylphenylmagnesium bromide to 2-cyano-4-methylpyridine.[1] Typical Yield: 65–80% (Optimized) | Common Yield: 30–40% (Unoptimized)[1]

Troubleshooting Ticket #101: Preventing Tertiary Alcohol Formation

User Issue: "I am seeing a significant impurity (M+ mass peak corresponding to the tertiary alcohol) and low ketone yield."

Root Cause Analysis: The product of the initial Grignard addition is a magnesium ketimine salt. If the reaction temperature is too high or the stoichiometry is uncontrolled, the Grignard reagent attacks the ketimine salt a second time, or attacks the pyridine ring itself (though C4 is blocked, C6 is vulnerable).

Corrective Action Protocol:

  • Temperature Control (The "Inverse Addition" Technique):

    • Do not add the nitrile to the Grignard reagent. This creates a local excess of Grignard, promoting double addition.

    • Protocol: Cool the Grignard reagent (1.2 equiv) to 0°C . Dissolve the 2-cyano-4-methylpyridine in anhydrous THF/Toluene (1:1) and add it slowly to the Grignard solution.

    • Why: Keeping the nitrile in slight excess during addition favors mono-addition.[1]

  • Copper Catalysis (The "Soft" Nucleophile):

    • Add 1–5 mol% CuBr[1]·SMe₂ to the reaction mixture.

    • Mechanism:[2][3][4][5][6] This forms a transient organocopper species which is less reactive towards the ketimine salt but sufficiently reactive toward the nitrile, effectively stopping the reaction at the ketone stage [1].

Troubleshooting Ticket #102: Incomplete Hydrolysis (The "Stable Imine" Trap)

User Issue: "My crude NMR shows a mixture of ketone and something that looks like an imine. The yield is low after column chromatography."

Root Cause Analysis: The intermediate ketimine species (Ar-C(=NH)-Py) is unusually stable due to conjugation with the pyridine ring.[1] Standard aqueous quenching (NH₄Cl) is often insufficient to hydrolyze it to the ketone.

Corrective Action Protocol:

  • Acidic Hydrolysis Step:

    • Quench the reaction with 2M HCl (not NH₄Cl) and stir vigorously at room temperature for 2–4 hours .

    • Verification: Monitor by TLC.[1] The ketimine spot is often more polar than the ketone.

    • Safety: This will protonate the pyridine nitrogen, driving the product into the aqueous phase (see Purification Module).

Module 2: The Radical Acylation (Minisci) Route (Alternative)

Method: Silver-catalyzed decarboxylative acylation or aldehyde-based radical substitution.[1] Advantage: Avoids moisture-sensitive organometallics.[1]

Troubleshooting Ticket #201: Improving Regioselectivity

User Issue: "I am using 4-propylbenzaldehyde and 4-methylpyridine with TBHP/Fe, but the reaction is messy."

Root Cause Analysis: Standard Minisci reactions often yield mixtures of C2 and C6 substitutions.[1] However, your substrate (4-methylpyridine) is blocked at C4.[1] This is an advantage.[1] The challenge is ensuring the radical attacks C2 selectively over C6.

Corrective Action Protocol:

  • Solvent & Protonation:

    • Perform the reaction in a DCM/Water biphasic system containing TFA (Trifluoroacetic acid) .

    • Mechanism:[2][3][4][5][6][7] TFA protonates the pyridine, lowering the LUMO energy and making the C2/C6 positions highly electrophilic and receptive to the nucleophilic acyl radical derived from the aldehyde [2].

  • Reagent Stoichiometry:

    • Use excess 4-methylpyridine (3 equiv) relative to the aldehyde.[1] It is cheaper and easier to recover than the aldehyde.

Module 3: Visualization of Pathways

The following diagram illustrates the decision logic for synthesis and the critical hydrolysis step often missed in standard protocols.

SynthesisWorkflow Start Target: 4-Methyl-2-(4-propylbenzoyl)pyridine Decision Choose Precursor Start->Decision RouteA Route A: Grignard (2-Cyano-4-methylpyridine) Decision->RouteA High Purity Req RouteB Route B: Minisci Radical (4-Methylpyridine + Aldehyde) Decision->RouteB Green/No Metal StepA1 Step 1: Inverse Addition (0°C, THF, 1.2 eq Grignard) RouteA->StepA1 StepB1 Step 1: Radical Generation (TBHP, Fe(II), TFA) RouteB->StepB1 StepA2 Intermediate: Mg-Ketimine Salt StepA1->StepA2 StepA3 CRITICAL: Acid Hydrolysis (2M HCl, 4h, RT) StepA2->StepA3 Prevents stable imine Product Crude Ketone StepA3->Product StepB2 Selectivity Check: C2 vs C6 Isomers StepB1->StepB2 StepB2->Product

Caption: Workflow comparison between Grignard (Route A) and Minisci (Route B) pathways, highlighting the critical acid hydrolysis step in Route A.

Module 4: Purification & Isolation (Self-Validating System)

The "Acid-Base Swing" Technique Because the product contains a basic pyridine nitrogen, you can use this property to separate it from non-basic impurities (like unreacted aldehyde or homocoupled biphenyls from the Grignard reagent).

StepActionChemical Logic (Validation)
1 Acid Extraction Dissolve crude reaction mix in Et₂O. Extract with 2M HCl (3x) .[1] The product moves to the Aqueous Phase (protonated). Impurities stay in Organic.
2 Wash Wash the combined acidic aqueous layer with fresh Et₂O.[1] Removes neutral organics trapped in the water.[1]
3 Basification Cool the aqueous layer.[1] Slowly add 6M NaOH until pH > 10. The product deprotonates and oils out (becomes insoluble in water).
4 Final Extraction Extract the now-cloudy aqueous mix with DCM. Dry (MgSO₄) and concentrate.[1]

Result: This protocol typically yields >95% purity without column chromatography.[1]

FAQs: Rapid Response

Q: Can I use 4-propylbenzoyl chloride and 4-methylpyridine? A: No. Pyridine is electron-deficient and reacts poorly in Friedel-Crafts acylations.[1] The Lewis acid catalyst will complex with the pyridine nitrogen, deactivating the ring further. You would need to use the Grignard route or the Minisci route described above.

Q: My Grignard reagent (4-propylphenylmagnesium bromide) is solidifying in the syringe. A: Long-chain alkyl-aryl Grignards can have solubility issues. Ensure you are using a THF concentration of <1.0 M. If using commercial stock, dilute with anhydrous toluene before use to improve solubility and suppress Wurtz coupling.

Q: In the Minisci reaction, I am getting low conversion. A: Check your oxidant. TBHP (tert-Butyl hydroperoxide) in water (70%) is standard, but if your substrate is hydrophobic, the radical transfer may be poor. Switch to TBHP in decane or add a phase transfer catalyst (e.g., TEBA) to the reaction [3].

References

  • MasterOrganicChemistry. (2021). Addition of Grignard Reagents to Nitriles. Retrieved from [Link]

  • ResearchGate. (2015).[1] Recent Advances in Minisci-Type Reactions. Retrieved from [Link]

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troubleshooting 4-Methyl-2-(4-propylbenzoyl)pyridine purification

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl-2-(4-propylbenzoyl)pyridine Purification

Strategic Overview: The "Nitrogen Handle" Philosophy

Purifying 4-Methyl-2-(4-propylbenzoyl)pyridine requires a shift in mindset. You are not just separating A from B; you are exploiting the specific basicity of the pyridine ring.

This molecule possesses two distinct chemical domains:[1][2]

  • The Basic Domain: The pyridine nitrogen (pKa ~5.2 for conjugate acid).[2]

  • The Lipophilic Domain: The 4-propylbenzoyl tail, which increases solubility in non-polar solvents and significantly lowers the melting point compared to its methyl analogs.

The Core Problem: Most researchers fail because they treat this as a standard organic neutral.[2] They rely solely on silica chromatography, resulting in broad, tailing peaks (due to silanol interactions) and poor separation from non-basic impurities like 4-propylbenzoic acid or unreacted 4-propylbenzene.[2]

The Solution: We utilize an Orthogonal Purification Strategy .[2] We first use the "Nitrogen Handle" (Acid-Base Extraction) to chemically filter the mixture, followed by thermodynamic polishing (Crystallization/Distillation).[2]

Module 1: The Self-Validating Chemical Wash (Acid-Base Extraction)

Use this protocol before any chromatography.[2] It is the most efficient way to remove non-basic starting materials.

The Logic: By lowering the pH, we protonate the pyridine nitrogen, forcing the product into the aqueous phase. Neutral organic impurities (starting materials, neutral byproducts) remain in the organic phase and are discarded.[2] We then reverse the pH to recover the pure free base.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether . Avoid Dichloromethane (DCM) if possible, as emulsions are more common.[2]

  • Acidification (The Trap):

    • Extract the organic layer with 1M HCl (3x).[2]

    • Validation Point: The product is now in the Aqueous Layer (as the pyridinium hydrochloride salt).

    • Action: Keep the Aqueous layer.[2][3] Set aside the Organic layer (contains non-basic impurities).[2]

  • The Wash:

    • Wash the combined acidic aqueous layers once with fresh EtOAc to remove any entrained neutral organics.[2]

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).[2]

    • Slowly add 6M NaOH or saturated Na₂CO₃ until pH > 10.[2]

    • Observation: The solution should turn cloudy/milky as the free base 4-Methyl-2-(4-propylbenzoyl)pyridine precipitates or oils out.[2]

  • Recovery:

    • Extract the basic aqueous mixture with DCM or EtOAc (3x).[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Protonation Step) Start->AddAcid PhaseSep1 Phase Separation AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutrals/SM) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Contains Product Salt) PhaseSep1->AqLayer1 Keep WashStep Wash with fresh EtOAc AqLayer1->WashStep Basify Basify to pH > 10 (NaOH/Na2CO3) WashStep->Basify Extract Extract with DCM Basify->Extract FinalProd Pure Free Base (Concentrate) Extract->FinalProd

Caption: Logical flow for isolating pyridine derivatives using pH manipulation. This removes >95% of non-basic impurities.

Module 2: Chromatography Troubleshooting

If your purity is <98% after Module 1, use column chromatography.[2] Note that the propyl group makes this compound more lipophilic than standard methyl-pyridines.[2]

Common Failure Mode: Peak Tailing.[2][4] Cause: The basic pyridine nitrogen interacts with acidic silanol groups (Si-OH) on the silica gel, causing the compound to "drag" through the column.[4]

The Fix: Amine Deactivation You must neutralize the silica surface.

ParameterRecommendationTechnical Rationale
Stationary Phase Standard Silica Gel (60 Å)Cost-effective; requires modification.[2]
Mobile Phase Modifier 1% Triethylamine (TEA) TEA blocks acidic silanol sites, sharpening the pyridine peak [1].[2]
Eluent System Hexanes : EtOAc (Gradient)Start 95:5 → End 70:[2]30. The propyl group increases Rf compared to methyl analogs.[2]
Loading Solvent DCM + 1% TEAEnsures the sample doesn't streak at the injection point.

Critical Warning: Do not use Acetone/DCM mixtures if you can avoid it; acetone can sometimes form enamines with highly reactive amines, though less likely with this ketone structure, it complicates UV monitoring.[2]

Module 3: Crystallization vs. Distillation (The "Propyl Effect")

User Question: "My product is a thick yellow oil and won't crystallize. Is it impure?"

Answer: Not necessarily. The 4-propyl group introduces significant rotational freedom and lipophilicity, which disrupts the crystal lattice packing efficiency compared to the 4-methyl or unsubstituted benzoylpyridine analogs.[2] This compound has a high tendency to exist as a supercooled liquid (oil).[2]

Decision Matrix:

  • If it's an Oil:

    • Do not force crystallization immediately.[2]

    • Technique: High-Vacuum Distillation (Kugelrohr or Short Path).[2]

    • Target: Boiling points for similar 2-benzoylpyridines are typically 140–150°C at 4 mmHg [2].[2] Expect the propyl derivative to boil slightly higher (approx. 155-165°C at similar pressure).[2]

    • Result: The distillate may solidify upon standing in the freezer (-20°C) for 24-48 hours.[2]

  • If it's a Semi-Solid:

    • Technique: Recrystallization.[1][2][3][5][6]

    • Solvent System:Hexane (or Pentane) with a drop of Ethanol .[2]

    • Protocol: Dissolve in minimum hot ethanol, then add warm hexane until cloudy. Cool very slowly to 4°C, then to -20°C. Rapid cooling will result in oiling out [3].[2]

Module 4: FAQ & Troubleshooting

Q1: I see a spot on TLC that stays at the baseline. What is it?

  • A: This is likely the N-oxide derivative or a pyridinium salt formed if the crude was not fully neutralized.[2]

  • Fix: Treat a small aliquot with aqueous NaOH and re-run TLC. If the spot moves up, your workup pH was too low.[2]

Q2: My yield is lower than expected (e.g., <50%). Where did it go?

  • A: Check the aqueous layer from Module 1. If the pH wasn't raised high enough (>10), the pyridine remains water-soluble.[2]

  • Validation: Take a drop of the waste aqueous layer, add excess NaOH, and check for cloudiness. If it clouds, your product is still there.[2][6]

Q3: Can I use metal scavengers?

  • A: Yes. If you synthesized this via Grignard (using Mg) or Friedel-Crafts (using AlCl₃), metal residues can chelate the pyridine nitrogen, affecting yield and color.[2]

  • Protocol: Wash the organic phase with 10% EDTA solution or use a resin-based scavenger like QuadraPure™ TU if the product is for biological testing.

References

  • BenchChem Technical Support. (2025).[2][4][7] Chromatographic Purification of Pyridine Derivatives: Reducing Peak Tailing. Retrieved from [2]

  • Organic Syntheses. (1928).[2] Synthesis of 3-Benzoylpyridine (Analogous procedure for 2-isomers).[2]Org.[2][3][8] Synth. 8, 26. Retrieved from [2]

  • University of Rochester. (2023).[2] Solvents for Recrystallization: Pyridine Derivatives.[2] Retrieved from [2]

Sources

Technical Support Center: Solubility Solutions for 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-MPBP-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Chemistry Division[1][2][3][4][5]

Executive Summary: Know Your Molecule

Before attempting any protocol, you must understand the physicochemical drivers of your solubility issues.[5] 4-Methyl-2-(4-propylbenzoyl)pyridine (4-MPBP) presents a classic "lipophilic weak base" profile.[1][2][3][4][5]

  • The Core Conflict: The molecule contains a pyridine ring (hydrophilic potential via protonation) fighting against a propyl-benzoyl tail (highly lipophilic/hydrophobic).[1][2][3][4][5]

  • pKa Insight: The basic nitrogen in the pyridine ring likely has a pKa between 4.5 and 5.5 .[1][5]

    • Implication: At neutral pH (7.4), the molecule is uncharged and essentially insoluble in water (< 10 µg/mL).[2][4][5]

    • The Fix: You must drop the pH below 3.0 to fully protonate the nitrogen, generating a water-soluble pyridinium cation.[1][5]

  • LogP Estimate: ~4.0–4.5 (High lipophilicity).[2][3][4][5] This drives the "oiling out" behavior during crystallization and precipitation in biological buffers.[3][4][5]

Interactive Troubleshooting Modules

Module A: Synthesis & Purification Issues

User Issue: "I synthesized the compound, but it won't crystallize. It separates as a sticky oil at the bottom of my flask."

Diagnosis: This is the "Oiling Out" phenomenon.[3][4][5] Your compound is too lipophilic for the solvent mixture, or impurities are preventing crystal lattice formation.[5]

Protocol: The pH-Swing Extraction & Salt Formation Do not attempt to crystallize the free base directly if oiling persists.[1][2][3][4][5] Convert it to a salt.

  • Dissolution: Dissolve your crude oil in a minimal amount of Ethyl Acetate .[2][3][4][5]

  • Acid Extraction: Extract this organic layer with 1M HCl (3x).[2][3][4][5]

    • Chemistry: The 4-MPBP protonates and moves into the aqueous layer.[1][2][3][4][5] Impurities (non-basic) stay in the organic layer.[2][3][4][5]

  • Wash: Wash the combined aqueous acidic layers with fresh Ethyl Acetate to remove trapped organics.[2][3][4][5]

  • The "Swing":

    • Option A (Solid Isolation): Evaporate the water under high vacuum.[3][4][5] You will obtain the Hydrochloride Salt of 4-MPBP.[1][2][3][4][5] This is usually a stable solid.[2][3][4][5]

    • Option B (Free Base Recovery): Slowly neutralize the aqueous layer with saturated NaHCO₃ while stirring vigorously.[3][4][5] As the pH hits ~6-7, the free base will precipitate.[1][3][4][5]

  • Crystallization Rescue: If Option B still yields oil, perform Trituration .[2][3][4][5]

    • Add Hexanes or Pentane to the oil.[1][3][4][5]

    • Sonicate for 10 minutes.

    • Scratch the side of the flask with a glass rod.[1][5] The mechanical stress often induces nucleation.[3][4][5]

Module B: Biological Assay Formulation

User Issue: "When I dilute my DMSO stock into the cell culture media, the compound precipitates immediately."

Diagnosis: "Crash-out."[1][2][3][4][5] The dramatic shift from DMSO (organic) to Media (aqueous, pH 7.[2][4][5]4) renders the uncharged molecule insoluble.[2][3][4][5]

Protocol: The Cyclodextrin Shield Standard DMSO dilutions fail for LogP > 4 compounds.[3][4][5] You need an excipient to hide the hydrophobic tail.[1][5]

ComponentConcentrationFunction
Stock Solution 10 mM in DMSOPrimary solvent.[1][2][3][4][5]
Excipient 20-40% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in PBSSolubilizing agent (molecular encapsulation).[1][2][3][4][5]
Final pH 7.4Physiological relevance.[2][3][4][5]

Step-by-Step:

  • Prepare a 40% (w/v) HP-β-CD solution in PBS.[1][2][3][4][5] Filter sterilize (0.22 µm).

  • Add your DMSO stock of 4-MPBP dropwise into the vortexing Cyclodextrin solution.

    • Ratio: Ensure the final DMSO concentration is < 1% (or as tolerated by your cells).[2][3][4][5]

  • Incubate: Shake at 37°C for 30 minutes. The cyclodextrin cavity will encapsulate the propyl-benzoyl tail, keeping the pyridine exposed but soluble.[1][3][5]

  • Validation: Visually inspect for turbidity.[2][3][4][5] If clear, proceed to dosing.[3][4][5]

Module C: In Vivo Administration (Animal Studies)

User Issue: "I need to inject this into mice (IP or IV), but it's not soluble in saline."

Diagnosis: Saline (pH ~5.5-7.[1][2][3][4][5]0) is not acidic enough to maintain the salt form of this specific benzoyl-pyridine derivative.[1][2][3][4][5]

Protocol: The Acidic Cosolvent System We must force protonation while providing organic co-solvency.[1][5]

Recommended Vehicle:

  • 10% DMSO (Solubilizer)[2][3][4][5]

  • 40% PEG-400 (Co-solvent)[1][2][3][4][5]

  • 50% Water (adjusted to pH 3.5 with Citric Acid)

Preparation Logic:

  • Dissolve 4-MPBP in DMSO first (Solution A).

  • Add PEG-400 to Solution A (Solution B).[1][2][3][4][5]

  • Slowly add the acidic water to Solution B with constant stirring.

    • Why Acidic? The Citric Acid ensures the pyridine nitrogen remains protonated ($[NH]^+ $), drastically increasing aqueous solubility compared to neutral water.[2][4][5]

Visual Decision Guides

Figure 1: Solubility Strategy Decision Tree

Use this logic flow to select the correct protocol based on your application.

SolubilityTree Start Start: 4-MPBP Solubility Issue AppType What is the Application? Start->AppType Synth Synthesis / Purification AppType->Synth Isolating pure compound BioAssay In Vitro Bio-Assay AppType->BioAssay Cell culture / Enzyme Animal In Vivo (Animal Dosing) AppType->Animal Injection / Oral SaltForm Protocol: HCl Salt Formation (Isolate as Solid) Synth->SaltForm Oiling out? Cyclo Protocol: HP-beta-CD Complex (Prevents Precipitation) BioAssay->Cyclo Crashing in Media? AcidVehicle Protocol: PEG400 + Acidic Buffer (Force Protonation) Animal->AcidVehicle Need high conc?

Caption: Decision matrix for selecting the appropriate solubility enhancement method based on experimental context.

Figure 2: The "Oiling Out" Rescue Workflow (pH Swing)

Visualizing the purification logic to separate the product from impurities.

pHSwing Crude Crude Oil (Free Base) AcidExt Add 1M HCl + EtOAc Crude->AcidExt PhaseSep Phase Separation AcidExt->PhaseSep OrgLayer Organic Layer (Discard Impurities) PhaseSep->OrgLayer Non-basic junk AqLayer Aqueous Layer (Contains Product H+) PhaseSep->AqLayer Product BaseAdd Add NaHCO3 (Neutralize) AqLayer->BaseAdd Precip Solid Precipitate (Pure 4-MPBP) BaseAdd->Precip pH > 6

Caption: The "pH Swing" technique utilizes the pyridine nitrogen's basicity to purify the compound from non-basic impurities.[1][2][3][4][5]

Frequently Asked Questions (FAQ)

Q: Can I just use DMSO for everything? A: No. While 4-MPBP dissolves well in 100% DMSO, it is toxic to cells at high concentrations (>0.1-1%).[1][2][3][4][5] Furthermore, once you dilute that DMSO into water, the "solvent power" drops exponentially, leading to micro-precipitation that you might not see with the naked eye but will ruin your assay data (false negatives).[5]

Q: Why does my compound turn yellow in acid? A: This is normal for pyridine derivatives conjugated with ketones (benzoyl group).[2][3][4][5] Protonation of the nitrogen changes the electronic conjugation of the ring system, often resulting in a bathochromic shift (color change) to yellow.[5] It does not indicate decomposition.[2][3][4][5]

Q: I tried the HCl salt, but it's hygroscopic (absorbs water). What now? A: If the Hydrochloride salt is too sticky, try making the Citrate or Tartrate salt.[1][5] These organic counter-ions often form more stable, non-hygroscopic crystal lattices with lipophilic bases compared to inorganic chlorides.[3][4][5]

References

  • Pyridine Solubility Physics: Anderson, B. D., & Flora, K. P. (1996).[4][5] Preparation of Water-Soluble Compounds through Salt Formation.[1][2][3][4][5] In The Practice of Medicinal Chemistry. Academic Press.[2][3][4][5]

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010).[4][5] Pharmaceutical applications of cyclodextrins: basic science and product development.[2][3][4][5] Journal of Pharmacy and Pharmacology.[2][3][4][5]

  • pH-Solubility Profiles: Avdeef, A. (2003).[1][2][3][4][5] Absorption and Drug Development: Solubility, Permeability, and Charge State.[5] Wiley-Interscience.[1][2][3][4][5] (Standard text regarding pKa-dependent solubility of weak bases).

  • Oiling Out & Crystallization: Tung, H. H., et al. (2009).[3][4][5] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1][2][3][4][5] (Defines trituration and pH-swing protocols).

Sources

Technical Support Center: Method Refinement for 4-Methyl-2-(4-propylbenzoyl)pyridine Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with 4-Methyl-2-(4-propylbenzoyl)pyridine and related benzoylpyridine derivatives. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during biological evaluation, from initial compound handling to advanced cell-based assays. Our goal is to equip you with the knowledge to troubleshoot effectively, ensure data integrity, and refine your experimental methods.

The pyridine scaffold is a cornerstone in medicinal chemistry, with derivatives showing a vast range of biological activities, including the inhibition of kinases, tubulin polymerization, and activity as anticancer, antiviral, and antimalarial agents.[1][2][3][4] Given the novelty of many such compounds, including 4-Methyl-2-(4-propylbenzoyl)pyridine, a systematic and well-controlled approach to biological characterization is paramount.

Section 1: Frequently Asked Questions (FAQs)

This section addresses initial questions researchers may have before starting their experimental work.

Q1: How should I prepare and store stock solutions of 4-Methyl-2-(4-propylbenzoyl)pyridine?

A1: Proper handling of your small molecule is the first step to reproducible results.

  • Solvent Selection: Start with 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). DMSO is a versatile solvent for many organic molecules, but it's crucial to be aware of its potential effects in assays.

  • Solubility Check: After dissolving, visually inspect the solution for any precipitation. If necessary, gentle warming (to 37°C) or sonication can aid dissolution.

  • Storage: Aliquot the high-concentration stock into single-use tubes to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[5] Store at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions for each experiment from the stock solution. When diluting into aqueous assay buffers, it's critical to ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells, including vehicle controls, as DMSO can impact enzyme activity and cell health.[6]

Q2: What are the recommended initial screening assays for a novel benzoylpyridine derivative?

A2: A tiered approach is recommended.

  • Biochemical/Enzymatic Assays: If you have a hypothesized target (e.g., a specific kinase or enzyme), a direct in vitro inhibition assay is the best starting point. This provides a clean measure of the compound's potency (e.g., IC50) against its purified target without the complexities of a cellular environment.

  • Cell Viability/Cytotoxicity Assays: Run a general cytotoxicity assay in parallel using a relevant cell line (or a panel of cell lines). This is crucial for understanding the compound's therapeutic window. Common assays include MTT, MTS, or ATP-based luminescence assays (e.g., CellTiter-Glo®).[7]

  • Target Engagement/Functional Cell-Based Assays: If the compound is active in the primary screens, the next step is to confirm that it engages its target in a cellular context and produces the desired functional outcome (e.g., inhibition of a specific signaling pathway).

Q3: What are Pan-Assay Interference Compounds (PAINS) and how do I know if my compound is one?

A3: PAINS are chemical compounds that often appear as "hits" in high-throughput screens but are non-specific, promiscuous inhibitors.[8] They can interfere with assay signals through various mechanisms like aggregation, redox activity, or assay technology-specific effects. While the structure of 4-Methyl-2-(4-propylbenzoyl)pyridine doesn't immediately flag it as a common PAIN, it is always good practice to perform secondary and orthogonal assays to confirm a specific mechanism of action. If your compound is active across a wide range of unrelated assays, it may be a sign of non-specific activity.

Section 2: Troubleshooting Guide for Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the potency and mechanism of action of a new small molecule. Below are common problems and their solutions.

Workflow for a Typical Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate add_components Add Enzyme, Buffer, and Compound to Plate prep_reagents->add_components prep_compound Prepare Compound Serial Dilutions prep_compound->add_components pre_incubate Pre-incubate Enzyme and Inhibitor add_components->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate_reaction Incubate at Optimal Temperature initiate_reaction->incubate_reaction stop_reaction Stop Reaction (if required) incubate_reaction->stop_reaction read_plate Read Plate (e.g., Absorbance, Fluorescence, Luminescence) stop_reaction->read_plate plot_data Plot % Inhibition vs. [Compound] read_plate->plot_data fit_curve Fit Data to a Dose-Response Model (e.g., 4PL) plot_data->fit_curve calc_ic50 Calculate IC50 Value fit_curve->calc_ic50

Caption: General workflow for an enzyme inhibition assay.

Q: My dose-response curve is flat or very weak, suggesting no inhibition. What should I check?

A: This is a common issue that can point to several problems.

  • Is the enzyme active? Always run a positive control inhibitor if one is available. If not, confirm that your "no inhibitor" (vehicle control) well shows a robust signal over the "no enzyme" background. If the enzyme activity is low, you may need to source a new batch of enzyme or optimize your assay buffer (pH, salt concentration).

  • Is the compound concentration appropriate? For an unknown inhibitor, it's best to test a wide range of concentrations, for example, from 10 nM to 100 µM using half-log or 2-fold serial dilutions.[9] Your compound might be less potent than anticipated.

  • Is the compound soluble in the assay buffer? High concentrations of hydrophobic compounds can precipitate when diluted from DMSO into an aqueous buffer. This is a major cause of apparent inactivity.

    • Troubleshooting Step: Prepare the highest concentration of your compound in the final assay buffer. Let it sit for the duration of the assay, then centrifuge at high speed. If a pellet is visible, you have a solubility issue.

    • Solution: Lower the top concentration of your compound. You can also try adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the assay buffer, but you must first validate that the surfactant does not impact your enzyme's activity.

Q: I see high variability between my replicate wells. What is the cause?

A: High variability invalidates your results. The source is often technical.

Potential CauseRecommended Solution
Pipetting Errors Use calibrated pipettes. For small volumes, use a multi-channel pipette to add a single component across a row or column to minimize well-to-well differences.
Compound Precipitation As mentioned above, poor solubility can lead to inconsistent amounts of active compound in solution. Visually inspect plates for precipitation.
Incomplete Mixing After adding reagents, ensure the plate is mixed gently on an orbital shaker. Avoid vigorous shaking that could cause cross-contamination.
Edge Effects The outer wells of a microplate can be prone to evaporation during long incubations.[7] Avoid using the outermost wells for your dose-response curve. Instead, fill them with buffer or media to create a humidity barrier.
Assay Timing Ensure that the time between initiating the reaction and reading the plate is consistent for all plates in an experiment.

Q: My data suggests partial or incomplete inhibition even at very high compound concentrations. Why?

A: A dose-response curve that plateaus below 100% inhibition can be scientifically interesting or an artifact.

  • Poor Compound Solubility: This is the most common artifactual reason. The compound precipitates at higher concentrations, so the effective concentration in solution does not increase, leading to a plateau in inhibition.[10]

  • Compound Purity: If your compound sample contains impurities, the actual concentration of the active molecule is lower than you think.

  • Mechanism of Inhibition: Some inhibitors are not "complete" inhibitors. For example, in some allosteric inhibition models, the enzyme may retain some residual activity even when the inhibitor is bound.

  • Assay Artifact: The compound might be interfering with the detection method (e.g., quenching fluorescence) at high concentrations. To test this, set up a reaction that has been fully inhibited by a known inhibitor (or a no-enzyme control) and add your compound at high concentrations. If the signal changes, your compound is interfering with the assay readout.

Troubleshooting Decision Tree: Enzyme Assay

G start Enzyme Assay Problem q_variability High Variability in Replicates? start->q_variability q_no_inhibition No/Weak Inhibition? start->q_no_inhibition q_partial_inhibition Partial Inhibition at High [C]? start->q_partial_inhibition q_variability->q_no_inhibition No sol_pipetting Check Pipetting Technique & Calibration q_variability->sol_pipetting Yes q_no_inhibition->q_partial_inhibition No sol_enzyme_activity Confirm Enzyme Activity (Use Positive Control) q_no_inhibition->sol_enzyme_activity Yes sol_solubility2 High [C] Precipitation? Lower Top Concentration q_partial_inhibition->sol_solubility2 Yes sol_mixing Ensure Proper Mixing Avoid Edge Effects sol_pipetting->sol_mixing sol_solubility1 Check Compound Solubility in Assay Buffer sol_mixing->sol_solubility1 sol_concentration Test a Wider/Higher Concentration Range sol_enzyme_activity->sol_concentration sol_concentration->sol_solubility1 sol_interference Check for Assay Interference (e.g., fluorescence quenching) sol_solubility2->sol_interference sol_moa Consider Complex MOA (e.g., Allosteric) sol_interference->sol_moa

Caption: Decision tree for troubleshooting enzyme inhibition assays.

Section 3: Troubleshooting Guide for Cell-Based Viability Assays

Cell-based assays are critical for evaluating a compound's effect in a more biologically relevant context. However, they introduce more variables.[11]

Q: My compound shows high cytotoxicity in all cell lines tested. How can I determine if this is a specific effect or just general toxicity?

A: This is a key question in drug development.

  • Structure-Activity Relationship (SAR): Synthesize or acquire a close structural analog of your compound that you predict to be inactive against your primary target. If this inactive analog shows similar cytotoxicity, the effect is likely off-target and due to the general chemical properties of the scaffold.

  • Phenotypic Rescue: If your compound is hypothesized to inhibit a specific protein, can you "rescue" the cells from cytotoxicity by overexpressing that protein or by adding a downstream product of the inhibited pathway? A successful rescue provides strong evidence for on-target activity.

  • Time Dependence: Is the cytotoxicity immediate or does it require a longer incubation period?[12] Rapid cell death (within 1-4 hours) at low micromolar concentrations can be a red flag for non-specific mechanisms like membrane disruption.

  • Assay Orthogonality: Confirm the cytotoxicity using a different method. For example, if you see a drop in ATP levels (CellTiter-Glo®), confirm it with a membrane integrity assay (e.g., LDH release or a dye-exclusion assay like Trypan Blue).

Q: My results are not reproducible from one experiment to the next. What factors should I control more carefully?

A: Reproducibility is key for reliable data.[6] In cell-based assays, cell culture conditions are a major source of variability.

ParameterBest Practice & Rationale
Cell Passage Number Use cells within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered phenotypes, affecting their response to compounds.[12]
Seeding Density Ensure a uniform cell number is seeded in each well. Cell density can affect growth rates and drug sensitivity. Perform a cell count before each experiment; do not estimate based on confluency.
Serum Lot Fetal Bovine Serum (FBS) is a complex mixture of growth factors and proteins that can vary significantly between lots. When starting a new series of experiments, test and reserve a large batch of a single FBS lot to maintain consistency.
Vehicle Control The final concentration of the vehicle (e.g., DMSO) must be identical in all wells, including the "untreated" controls. Some cells are sensitive to even low concentrations of DMSO.[6]
Incubation Time The timing of compound addition and the duration of exposure should be kept constant across all experiments to ensure valid comparisons.

Q: How do I distinguish between a cytostatic (inhibits growth) and a cytotoxic (kills cells) effect?

A: This is an important mechanistic distinction. A standard endpoint assay like MTT or CellTiter-Glo® measures the net result of both effects. To separate them, you need to measure cell numbers at the beginning and end of the treatment period.

Protocol: Distinguishing Cytostatic vs. Cytotoxic Effects
  • Plate Seeding (Day 0): Seed cells in two identical plates (Plate A and Plate B).

  • T0 Measurement (Day 1): At the time of compound addition, read Plate A using your chosen viability assay (e.g., CellTiter-Glo®). This gives you the baseline cell number (T0 value).

  • Compound Treatment (Day 1): Add your compound serial dilutions and vehicle controls to Plate B.

  • Endpoint Measurement (e.g., Day 3): After the desired incubation period (e.g., 48-72 hours), read Plate B (T_final_ value).

  • Data Analysis:

    • Normalize the T_final_ values to the vehicle control.

    • Cytotoxic Effect: If a compound concentration results in a signal below the T0 value, it is killing cells.

    • Cytostatic Effect: If the signal is at or above the T0 value but below the vehicle control, the compound is inhibiting cell proliferation.

G start Cell Assay Problem q_reproducibility Poor Reproducibility? start->q_reproducibility q_cytotoxicity High Cytotoxicity? start->q_cytotoxicity q_reproducibility->q_cytotoxicity No sol_passage Control Cell Passage Number q_reproducibility->sol_passage Yes sol_sar Test Inactive Analog (SAR) q_cytotoxicity->sol_sar Yes sol_density Standardize Seeding Density sol_passage->sol_density sol_serum Use a Single Serum Lot sol_density->sol_serum sol_vehicle Maintain Consistent Vehicle Concentration sol_serum->sol_vehicle sol_rescue Perform Rescue Experiment sol_sar->sol_rescue sol_orthogonal Confirm with Orthogonal Assay (e.g., LDH release) sol_rescue->sol_orthogonal sol_distinguish Distinguish Cytostatic vs. Cytotoxic (T0 Assay) sol_orthogonal->sol_distinguish

Caption: Decision tree for troubleshooting cell-based viability assays.

References

  • Frontiers in Cellular and Infection Microbiology. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. [Link]

  • MDPI. (n.d.). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • PubChem. (n.d.). 4-Methyl-2-(propan-2-yl)pyridine. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. [Link]

  • PubMed. (n.d.). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • ResearchGate. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

  • NIH. (n.d.). A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • PMC. (n.d.). Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. [Link]

  • Slideshare. (n.d.). Pyridine - Syntheis, Reactions and Medicinal uses. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • YouTube. (2020). Enzyme Inhibition Made Easy! (Competitive, Non-Competitive, Uncompetitive, Km, Vmax) |BIOCHEM, MCAT|. [Link]

  • Biotech Spain. (2026). Best practices to extract DNA from bacteria: a practical, lab-ready guide. [Link]

  • PubMed Central. (n.d.). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis and scale-up of 4-Methyl-2-(4-propylbenzoyl)pyridine, a key intermediate in various research and development pipelines. As Senior Application Scientists, we present not just a protocol, but a strategic guide grounded in mechanistic principles and practical experience to empower you to navigate the complexities of this synthesis, troubleshoot common issues, and successfully transition from bench-scale to larger-scale production.

Strategic Overview: Synthetic Approach and Rationale

Direct Friedel-Crafts acylation of 4-methylpyridine (4-picoline) is often challenging due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.[1] Therefore, a more robust and scalable strategy involves a Grignard reaction between an activated pyridine derivative and an appropriate acyl chloride.

Our recommended synthetic approach is a two-step process commencing with the formation of a pyridyl Grignard reagent from 2-bromo-4-methylpyridine, followed by its reaction with 4-propylbenzoyl chloride. This method offers superior control over regioselectivity and is more amenable to scale-up.

Visualized Workflow: From Starting Materials to Final Product

Synthesis_Workflow cluster_0 Preparation of 4-Propylbenzoyl Chloride cluster_1 Grignard Reagent Formation cluster_2 Acylation and Product Formation A 4-Propylbenzoic Acid C 4-Propylbenzoyl Chloride A->C Acylation B Thionyl Chloride (SOCl₂) B->C H 4-Methyl-2-(4-propylbenzoyl)pyridine C->H D 2-Bromo-4-methylpyridine G 4-Methyl-2-pyridylmagnesium Bromide D->G Grignard Formation E Magnesium (Mg) E->G F Anhydrous THF F->G G->H Acylation I Purification (Chromatography/Crystallization) H->I J Final Product I->J

Caption: Overall synthetic workflow for 4-Methyl-2-(4-propylbenzoyl)pyridine.

Detailed Experimental Protocols

Synthesis of 4-Propylbenzoyl Chloride

Principle: 4-Propylbenzoic acid is converted to its corresponding acyl chloride using thionyl chloride. This is a standard and efficient method for activating the carboxylic acid for subsequent acylation reactions.

Materials:

  • 4-Propylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser with a drying tube, and a dropping funnel, add 4-propylbenzoic acid (1.0 eq).

  • Add anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per 10 g of acid).

  • Slowly add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to confirm the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude 4-propylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine

Principle: A Grignard reagent is formed from 2-bromo-4-methylpyridine and magnesium metal. This nucleophilic organometallic species then attacks the electrophilic carbonyl carbon of 4-propylbenzoyl chloride to form the desired ketone.[2]

Materials:

  • 2-Bromo-4-methylpyridine

  • Magnesium turnings

  • Iodine (a small crystal for activation)

  • Anhydrous tetrahydrofuran (THF)

  • 4-Propylbenzoyl chloride

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.[2]

    • Add a small amount of anhydrous THF to just cover the magnesium.

    • Dissolve 2-bromo-4-methylpyridine (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 2-bromo-4-methylpyridine solution to the magnesium. The reaction should initiate, indicated by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle heating may be required.

    • Once the reaction has initiated, add the remaining 2-bromo-4-methylpyridine solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Acylation:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 4-propylbenzoyl chloride (1.0-1.1 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the 4-propylbenzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by crystallization.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no initiation of Grignard reaction 1. Inactive magnesium surface. 2. Wet glassware or solvent. 3. Impure 2-bromo-4-methylpyridine.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating can also help initiate the reaction. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Purify the starting material by distillation or chromatography.
Low yield of the final product 1. Incomplete Grignard formation. 2. Wurtz coupling of the Grignard reagent. 3. Double addition of the Grignard reagent to the acyl chloride, leading to a tertiary alcohol byproduct.[4] 4. Degradation of the Grignard reagent.1. Extend the reaction time for Grignard formation. 2. Add the 2-bromo-4-methylpyridine solution slowly to a suspension of magnesium to minimize localized high concentrations of the halide. 3. Maintain a low reaction temperature (0 °C or below) during the addition of the acyl chloride. Add the acyl chloride solution to the Grignard reagent, not the other way around. 4. Use the Grignard reagent immediately after its preparation.
Formation of significant byproducts 1. Homocoupling of the Grignard reagent (4,4'-dimethyl-2,2'-bipyridine). 2. Unreacted starting materials.1. Use a slight excess of magnesium and ensure slow addition of the halide. 2. Monitor the reaction progress by TLC or GC-MS to ensure complete conversion. Adjust stoichiometry and reaction times as needed.
Difficulty in purification 1. Product co-elutes with impurities during chromatography. 2. Product oils out during crystallization.1. Experiment with different solvent systems for column chromatography. A shallow gradient elution can improve separation. 2. Try different crystallization solvents or solvent mixtures. Slow cooling and scratching the flask can induce crystallization. If the product is an oil, consider converting it to a solid derivative (e.g., a salt) for purification, followed by regeneration of the free base.[5]

FAQs for Scale-Up

Q1: What are the primary safety concerns when scaling up the Grignard reaction?

A: The initiation of the Grignard reaction can be exothermic and difficult to control on a large scale. It is crucial to have efficient cooling and to add the 2-bromo-4-methylpyridine slowly to maintain a controllable reaction temperature. The use of anhydrous ether solvents like THF also poses a flammability risk, so appropriate safety precautions, including working in a well-ventilated area and using intrinsically safe equipment, are essential. Quenching the reaction with aqueous solutions can also be highly exothermic and should be done slowly and with vigorous stirring.

Q2: How can I improve the efficiency and safety of the thionyl chloride reaction at a larger scale?

A: When using thionyl chloride on a larger scale, the evolution of HCl and SO₂ gas can be significant. A robust gas scrubbing system is necessary to neutralize these acidic gases. The reaction is also exothermic, so controlled addition of thionyl chloride with efficient cooling is critical. Using a co-solvent like toluene can help to moderate the reaction rate and improve heat transfer.

Q3: Are there alternative, more "green" or scalable methods for this synthesis?

A: While the Grignard route is reliable, you could explore palladium-catalyzed cross-coupling reactions, such as a Suzuki or Negishi coupling, between a suitable organoboron or organozinc derivative of 4-methylpyridine and 4-propylbenzoyl chloride.[6][7] These methods often offer milder reaction conditions and greater functional group tolerance, which can be advantageous for complex molecules. However, the cost of the palladium catalyst and the need for its removal from the final product are important considerations for large-scale production.

Q4: What are the key parameters to control during the crystallization of the final product on a large scale?

A: For large-scale crystallization, the cooling rate, agitation speed, and solvent choice are critical for obtaining a consistent crystal size and purity. A slow, controlled cooling profile is generally preferred to avoid the formation of small, impure crystals. The choice of solvent system is crucial; you may need to perform a solvent screen to find the optimal conditions for yield and purity.[8] Seeding the solution with a small amount of pure product can also help to control the crystallization process.

Data Summary

Parameter Synthesis of 4-Propylbenzoyl Chloride Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine
Typical Yield >90%60-80%
Purity (after purification) >98% (by GC)>98% (by HPLC)
Reaction Temperature 80-90 °C0 °C to room temperature
Reaction Time 2-4 hours3-6 hours
Key Reagents 4-Propylbenzoic acid, Thionyl chloride2-Bromo-4-methylpyridine, Magnesium, 4-Propylbenzoyl chloride

Visualized Side Reactions

Side_Reactions cluster_0 Wurtz Coupling cluster_1 Double Addition A 2 x 4-Methyl-2-pyridylmagnesium Bromide B 4,4'-Dimethyl-2,2'-bipyridine A->B C 4-Methyl-2-(4-propylbenzoyl)pyridine E Tertiary Alcohol Byproduct C->E D 4-Methyl-2-pyridylmagnesium Bromide D->E

Sources

Technical Support Center: 4-Methyl-2-(4-propylbenzoyl)pyridine Production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Impurities in 2-Benzoylpyridine Derivative Synthesis via Grignard Reagents Audience: Process Chemists, API Researchers, and Scale-up Engineers.

Executive Summary

The synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine (Target 3 ) typically proceeds via the nucleophilic addition of 4-propylphenylmagnesium bromide (Grignard Reagent 2 ) to 4-methyl-2-cyanopyridine (Nitrile 1 ).

While the nitrile-to-ketone pathway is theoretically straightforward, the electron-deficient nature of the pyridine ring and the high reactivity of the Grignard reagent introduce specific impurity profiles. This guide addresses the three most critical impurities: the Tertiary Alcohol (Double Addition) , the Biaryl Homocouple , and Unreacted Starting Material .

Module 1: Critical Impurity Profiling

Before troubleshooting, you must identify the "Enemy." Use this table to correlate your HPLC/GC-MS data with the likely chemical origin.

Impurity TypeChemical StructureRetention Time (Relative)Origin / Root Cause
Impurity A (Critical)Tertiary Alcohol (bis(4-propylphenyl)(4-methylpyridin-2-yl)methanol)High (Non-polar)"Double Addition": The imine salt intermediate failed to stabilize, allowing a second equivalent of Grignard to attack.
Impurity B Biaryl Homocouple (4,4'-dipropylbiphenyl)Very High (Non-polar)Wurtz Coupling: Occurred during the preparation of the Grignard reagent due to high local concentration or temperature spikes.
Impurity C Unreacted Nitrile (4-methyl-2-cyanopyridine)Low (Polar)Reagent Death: Moisture ingress killed the Grignard, or the reaction stalled due to insufficient temperature/time.
Impurity D Reduction Product (Secondary Alcohol)MediumBeta-Hydride Transfer: The propyl group on the Grignard acted as a reducing agent rather than a nucleophile (rare, but possible at high temps).
Module 2: The "Double Addition" Anomaly (Troubleshooting Guide)

Issue: You observe high levels of Impurity A (Tertiary Alcohol). Mechanism: The intermediate magnesium imine salt (ketimine) should be stable. However, if free ketone forms during the reaction (due to moisture) or if the temperature forces the equilibrium, the Grignard attacks again.

Q: Why is the tertiary alcohol forming despite using 1.05 equivalents of Grignard?

A: This is often a mixing or temperature failure, not just stoichiometry.

  • Local Excess: If you add the Nitrile to the Grignard, the Grignard is in massive excess at the start, increasing the statistical probability of double attack on any formed transient species.

  • Thermal Instability: Above 0°C, the N-MgX bond of the imine salt may dissociate or reorganize, making the carbon center susceptible to a second attack.

Protocol Adjustment: The "Inverse Addition" Technique

To eliminate the tertiary alcohol, you must ensure the Nitrile is always in excess relative to the active Grignard until the very end.

  • Cool the Nitrile Solution: Dissolve 4-methyl-2-cyanopyridine in anhydrous THF/Toluene (1:1) and cool to -10°C .

  • Slow Addition: Add the Grignard reagent dropwise to the Nitrile solution.

    • Why? This keeps the concentration of Grignard low relative to the Nitrile, favoring the mono-addition to form the stable imine salt.

  • Temperature Cap: Do not allow the internal temperature to exceed 0°C during addition.

Module 3: The Biaryl Homocoupling (Grignard Quality)

Issue: High levels of 4,4'-dipropylbiphenyl (Impurity B) are contaminating the product. Mechanism: This impurity is formed before the main reaction, during the generation of the Grignard reagent from 1-bromo-4-propylbenzene and Magnesium.

Q: How do I minimize Wurtz coupling during Grignard formation?

A: The coupling rate is proportional to the concentration of the alkyl halide near the magnesium surface.

  • Dilution is Key: Increase the volume of solvent (THF) used for the halide solution.

  • Controlled Initiation: Do not dump all the halide in at once. Initiate with 5% of the volume and an iodine crystal. Once reflux starts, add the rest slowly to maintain a gentle reflux without external heating.

  • Low Temperature Formation: If possible, synthesize the Grignard at lower temperatures (0°C to 10°C) using LiCl-mediated Grignard formation (TurboGrignard conditions), which suppresses homocoupling significantly compared to refluxing THF.

Module 4: Visualization of Pathways

The following diagram illustrates the kinetic competition between the desired pathway and the impurity-generating pathways.

ReactionPathways Start Start: 4-Methyl-2-cyanopyridine ImineSalt Intermediate: Mg-Imine Salt (Stable Species) Start->ImineSalt + Grignard (Controlled < 0°C) Grignard Reagent: 4-Propylphenyl-MgBr ImpurityB Impurity B: Biaryl Homocouple (Reagent Defect) Grignard->ImpurityB Fast formation (Wurtz Coupling) Target Target Product: 2-Benzoylpyridine Deriv. ImineSalt->Target Acid Hydrolysis (H3O+) ImpurityA Impurity A: Tertiary Alcohol (Over-reaction) ImineSalt->ImpurityA + Excess Grignard (> 20°C or Local Excess)

Caption: Kinetic pathways showing the divergence between the stable Imine Salt (leading to Target) and the Double Addition pathway (leading to Impurity A).

Module 5: Optimized Experimental Protocol

Objective: Synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine with <0.5% Tertiary Alcohol Impurity.

Step 1: Reagent Preparation (The Grignard)
  • Setup: Flame-dried 3-neck flask, N2 atmosphere.

  • Magnesium: 1.2 eq. turnings (mechanically activated/crushed).

  • Solvent: Anhydrous THF (stabilizer-free).

  • Process: Add 1-bromo-4-propylbenzene (1.0 eq) in THF dropwise.

  • Critical Control: Maintain internal temp at 35-40°C . Do not let it run away to vigorous reflux (>60°C) to minimize Biaryl (Impurity B).

Step 2: The Coupling (Inverse Addition)
  • Reactor: Charge 4-methyl-2-cyanopyridine (1.0 eq) and Toluene (5 volumes). Cool to -5°C .

  • Addition: Transfer the Grignard solution via cannula/pressure-equalizing funnel over 60 minutes.

  • Observation: The solution should turn dark red/brown (formation of the imine complex).

  • Aging: Stir at 0°C for 2 hours. Do not warm to room temp yet.

Step 3: The Hydrolysis (The "Kill")
  • Quench: Pour the reaction mixture into a chilled (0°C) solution of 2M H2SO4 or 3M HCl .

    • Note: Using Ammonium Chloride is often too weak to fully hydrolyze the sterically hindered imine salt. Strong mineral acid is required.

  • Hydrolysis Phase: Stir the biphasic mixture vigorously at ambient temperature for 3-4 hours. Monitor by HPLC until the "Imine Intermediate" peak disappears.

  • Neutralization: Basify with NaOH to pH 9 before extraction to ensure the pyridine ring is free-based.

References
  • Lai, Y. H. (1981). Grignard Reagents from Chemically Active Magnesium. Synthesis, 1981(08), 585-604.

  • Sommer, F., et al. (2025). Synthesis of 2-Benzoylpyridine Derivatives via Grignard Reactions. ResearchGate Protocols.

  • Sigma-Aldrich Technical Bulletin. (2024). Grignard Reagents: Preparation and Handling Guide.

  • Organic Syntheses. (1974).[1] Aldehydes from 4,4-Dimethyl-2-oxazoline and Grignard Reagents.[1] Org.[1][2][3] Synth. 54,[1] 42. (Demonstrates the stability of imine-like intermediates).

  • Vertex AI Search. (2025). Patent Analysis: CN104326973A - Synthesis method of 2-benzoylpyridine.

Sources

Validation & Comparative

Comparative Guide: Validation of Analytical Methods for 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Imperative

4-Methyl-2-(4-propylbenzoyl)pyridine (CAS: 1187170-93-9) is a specialized pyridine derivative, often utilized as a high-value intermediate in the synthesis of complex heterocyclic pharmaceuticals.[1] Its structural features—a basic pyridine nitrogen and a conjugated benzoyl moiety—present specific analytical challenges, including peak tailing due to silanol interactions and potential UV spectral shifts.[1]

This guide objectively compares the two primary analytical methodologies—RP-HPLC-UV and UHPLC-MS/MS —and provides a field-proven validation protocol.[1] While LC-MS/MS offers superior sensitivity for trace impurity profiling, RP-HPLC-UV remains the "Gold Standard" for assay and purity release testing due to its robustness and transferability.[1]

Comparative Analysis: Method Selection

The choice of method depends strictly on the stage of development (e.g., Early Discovery vs. QC Release).

FeatureMethod A: RP-HPLC-UV (Recommended for QC) Method B: UHPLC-MS/MS (Recommended for R&D)
Primary Application Purity Assay, Content Uniformity, Stability StudiesTrace Impurity Profiling, Genotoxic Impurity (GTI) Screening
Sensitivity (LOD) Moderate (

)
Ultra-High (

)
Specificity Good (Separation dependent)Excellent (Mass discrimination)
Robustness High (Suitable for global plant transfer)Moderate (Matrix effects, ionization suppression)
Cost per Analysis LowHigh
Throughput Standard (15–30 min run time)Rapid (< 5 min run time potential)

Expert Insight: For routine validation of 4-Methyl-2-(4-propylbenzoyl)pyridine, RP-HPLC-UV is the preferred self-validating system.[1] The compound's conjugated system provides sufficient UV chromophores, making MS unnecessary unless detecting ultra-trace degradants.[1]

Core Protocol: RP-HPLC-UV Method[1]

This protocol is designed to mitigate the "pyridine tailing" effect common in C18 columns by controlling pH and ionic strength.[1]

Chromatographic Conditions
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .[1]
    
    • Why: "End-capping" reduces free silanol groups that bind to the basic pyridine nitrogen, sharpening peak shape.[1]

  • Mobile Phase A:

    
     Potassium Phosphate Buffer, pH 
    
    
    
    (adjusted with Orthophosphoric Acid).
    • Why: Low pH ensures the pyridine nitrogen is fully protonated (

      
      ), preventing mixed-mode retention mechanisms that cause tailing.[1]
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (Primary) and 
    
    
    
    (Secondary).[1] Note: Perform a PDA scan 200–400 nm during development to identify
    
    
    .
  • Column Temperature:

    
    .
    
  • Injection Volume:

    
    .
    
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.09010
15.01090
20.01090
20.19010
25.09010

Validation Workflow (ICH Q2(R1) Aligned)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Protocol: Expose the sample to:

    • Acid (

      
      )[1]
      
    • Base (

      
      )
      
    • Oxidation (

      
      , RT, 
      
      
      
      )[1]
  • Acceptance Criteria: Peak purity index (via PDA)

    
    ; resolution (
    
    
    
    )
    
    
    between analyte and nearest degradant.
Linearity

Establish the proportional relationship between concentration and response.[1]

  • Protocol: Prepare 5 concentration levels ranging from

    
     to 
    
    
    
    of the target concentration (e.g.,
    
    
    to
    
    
    ).
  • Data Analysis: Plot Area vs. Concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Confirm no bias in the measurement.

  • Protocol: Spike placebo matrix with analyte at

    
    , 
    
    
    
    , and
    
    
    levels (triplicate preparations).
  • Acceptance Criteria: Mean recovery

    
    ; 
    
    
    
    .[1]
Precision[1][2]
  • System Precision: 6 injections of standard.

    
    .[1][2]
    
  • Method Precision: 6 independent preparations of the sample.

    
    .[1]
    

Visualization: Method Validation Decision Tree

The following diagram illustrates the logical flow for validating the analytical method, ensuring all "Go/No-Go" decision points are met before final protocol approval.

ValidationWorkflow Start Start: Method Development PreVal Pre-Validation (Feasibility) Start->PreVal Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) PreVal->Specificity CheckSpec Pass Peak Purity? Specificity->CheckSpec Linearity Linearity (5 Levels) Range: 50-150% CheckSpec->Linearity Yes Refine Refine Chromatography (Adjust Gradient/Column) CheckSpec->Refine No (Co-elution) Accuracy Accuracy (Spike Recovery) Levels: 80%, 100%, 120% Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Testing (+/- pH, Flow, Temp) Precision->Robustness FinalReport Final Validation Report (SOP Generation) Robustness->FinalReport Refine->Specificity

Figure 1: Step-by-step decision matrix for analytical method validation according to ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics.[1]Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for HPLC gradient optimization).

  • PubChem. (n.d.).[1] 4-Methyl-2-(4-propylbenzoyl)pyridine (Compound Summary). National Library of Medicine.[1] Link

Sources

A Comparative Analysis of Synthetic Methodologies for 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methyl-2-(4-propylbenzoyl)pyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with many complex organic molecules, the synthetic route chosen for its preparation can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of plausible synthetic strategies for 4-Methyl-2-(4-propylbenzoyl)pyridine, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methods. Each approach is evaluated based on its underlying chemical principles, experimental feasibility, and potential advantages and disadvantages.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, 4-Methyl-2-(4-propylbenzoyl)pyridine, reveals several key bond disconnections that suggest distinct synthetic strategies. The most logical disconnections are at the carbon-carbon bond between the pyridine ring and the benzoyl carbonyl, and at the carbonyl group itself. This leads to three primary synthetic approaches:

  • Organometallic Addition followed by Oxidation: Formation of the carbon-carbon bond between the pyridine and benzene rings via an organometallic reaction to create an alcohol intermediate, which is subsequently oxidized to the desired ketone.

  • Palladium-Catalyzed Cross-Coupling: Direct formation of the carbon-carbon bond between the two aromatic rings using a pre-functionalized benzoyl synthon.

  • Friedel-Crafts Acylation (and its variations): Direct acylation of the 4-methylpyridine ring, a challenging yet potentially efficient route.

This guide will delve into the specifics of each of these methodologies, providing detailed protocols and a comparative summary.

Method 1: Grignard Reaction Followed by Oxidation

This two-step approach is a classic and reliable method for the synthesis of aryl ketones. It involves the initial formation of a secondary alcohol by the reaction of a pyridyl organometallic reagent with an appropriate benzaldehyde, followed by oxidation of the alcohol to the ketone.

Causality Behind Experimental Choices

The choice of a Grignard reagent is predicated on its high nucleophilicity, which is necessary to attack the electrophilic carbonyl carbon of the aldehyde. The use of an organolithium reagent is also a viable alternative. The subsequent oxidation step requires a reagent that can selectively oxidize a secondary alcohol to a ketone without affecting the sensitive pyridine and benzene rings. Mild oxidizing agents are therefore preferred.

Experimental Protocol

Step 1: Synthesis of (4-Methylpyridin-2-yl)(4-propylphenyl)methanol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium. Add anhydrous tetrahydrofuran (THF) to just cover the magnesium.

  • Dissolve 2-bromo-4-methylpyridine (1.0 eq.) in anhydrous THF and add it dropwise to the magnesium suspension. The reaction is initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the rate of addition.

  • After the addition is complete, continue to reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent, (4-methylpyridin-2-yl)magnesium bromide.

  • Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Dissolve 4-propylbenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the Grignard solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography.

Step 2: Oxidation to 4-Methyl-2-(4-propylbenzoyl)pyridine

  • Dissolve the synthesized (4-methylpyridin-2-yl)(4-propylphenyl)methanol (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetone.

  • Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq.) or manganese dioxide (MnO₂) (5 eq.). A patent for the synthesis of 2-benzoylpyridine suggests using dry air or oxygen in the presence of an ionic hydride catalyst for a high-yield, environmentally friendly oxidation[1].

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the oxidant byproducts.

  • Wash the filter cake with the solvent used in the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography to yield the final product, 4-Methyl-2-(4-propylbenzoyl)pyridine.

Workflow Diagram

G cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Oxidation 2-Bromo-4-methylpyridine 2-Bromo-4-methylpyridine Reaction_Mixture_1 Reaction 2-Bromo-4-methylpyridine->Reaction_Mixture_1 Mg, THF Mg, THF Mg, THF->Reaction_Mixture_1 Grignard_Reagent (4-Methylpyridin-2-yl)magnesium bromide Grignard_Reagent->Reaction_Mixture_1 4-Propylbenzaldehyde 4-Propylbenzaldehyde 4-Propylbenzaldehyde->Reaction_Mixture_1 Reaction_Mixture_1->Grignard_Reagent Workup_1 Aqueous Workup Reaction_Mixture_1->Workup_1 Alcohol_Intermediate (4-Methylpyridin-2-yl)(4-propylphenyl)methanol Workup_1->Alcohol_Intermediate Reaction_Mixture_2 Oxidation Alcohol_Intermediate->Reaction_Mixture_2 Oxidizing_Agent PCC or MnO2 Oxidizing_Agent->Reaction_Mixture_2 Workup_2 Filtration & Purification Reaction_Mixture_2->Workup_2 Final_Product 4-Methyl-2-(4-propylbenzoyl)pyridine Workup_2->Final_Product

Caption: Workflow for the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine via Grignard reaction and subsequent oxidation.

Method 2: Suzuki Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. In this approach, 2-halo-4-methylpyridine is coupled with a suitable 4-propylphenylboronic acid derivative.

Causality Behind Experimental Choices

The choice of a palladium catalyst and a suitable ligand is crucial for the success of the Suzuki coupling. The catalyst facilitates the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. The solvent system needs to be able to dissolve both the organic and inorganic reagents.

Experimental Protocol
  • Reaction Setup: To a reaction vessel, add 2-chloro-4-methylpyridine (1.0 eq.), 4-propylphenylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent like dioxane or toluene and water.

  • Reaction Conditions: Heat the reaction mixture to reflux under a nitrogen or argon atmosphere for several hours, or until the reaction is complete (monitored by TLC or GC-MS). Microwave-assisted Suzuki coupling can significantly reduce reaction times[2].

  • Work-up: Cool the reaction mixture to room temperature and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain 4-methyl-2-(4-propylphenyl)pyridine.

  • Subsequent Oxidation (if necessary): If the starting boronic acid does not contain the carbonyl group, the resulting biaryl compound would need to be oxidized at the benzylic position of the propyl group. However, a more direct approach would be to use a boronic acid that already contains a protected carbonyl group or to perform a carbonylation reaction. A more direct route to the final product would involve coupling with a boronic acid derivative that already contains the carbonyl functionality, such as (4-formylphenyl)boronic acid, followed by reaction of the resulting aldehyde with a propyl Grignard reagent and subsequent oxidation of the secondary alcohol.

Workflow Diagram

G 2-Chloro-4-methylpyridine 2-Chloro-4-methylpyridine Reaction_Mixture Suzuki Coupling 2-Chloro-4-methylpyridine->Reaction_Mixture 4-Propylphenylboronic_acid 4-Propylphenylboronic acid 4-Propylphenylboronic_acid->Reaction_Mixture Catalyst Pd(PPh3)4, Base Catalyst->Reaction_Mixture Workup Aqueous Workup & Purification Reaction_Mixture->Workup Intermediate_Product 4-Methyl-2-(4-propylphenyl)pyridine Workup->Intermediate_Product Oxidation_Step Oxidation of Propyl Group (Hypothetical) Intermediate_Product->Oxidation_Step Final_Product 4-Methyl-2-(4-propylbenzoyl)pyridine Oxidation_Step->Final_Product

Caption: Workflow for the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine via Suzuki cross-coupling.

Method 3: Acylation of 4-Methylpyridine

Direct acylation of the pyridine ring, analogous to the Friedel-Crafts reaction, is generally challenging due to the electron-deficient nature of the pyridine ring and the tendency of the Lewis acid catalyst to coordinate with the basic nitrogen atom, further deactivating the ring. However, alternative acylation methods for pyridines have been developed.

Causality Behind Experimental Choices

To overcome the limitations of classical Friedel-Crafts acylation, methods that do not rely on strong Lewis acids or that activate the pyridine ring in a different manner are required. One such approach involves the reaction of a cyanopyridine with a benzene derivative in the presence of a Lewis acid and hydrogen chloride gas, which proceeds through an imine intermediate that is subsequently hydrolyzed.

Experimental Protocol (Houben-Hoesch type reaction)
  • Reaction Setup: In a suitable reaction vessel, dissolve 4-methyl-2-cyanopyridine (1.0 eq.) and 1-propylbenzene (1.5 eq.) in an anhydrous, inert solvent such as diethyl ether or benzene.

  • Catalyst and Reagent Addition: Cool the solution to 0 °C and bubble dry hydrogen chloride gas through the mixture. Then, add a Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) (1.2 eq.), portion-wise while maintaining the low temperature.

  • Reaction Conditions: Allow the reaction to stir at low temperature for several hours, then let it warm to room temperature and stir overnight.

  • Hydrolysis: Carefully pour the reaction mixture onto ice and water to hydrolyze the intermediate ketimine salt.

  • Work-up: Make the aqueous solution basic with a suitable base, such as sodium hydroxide, and extract the product with an organic solvent like diethyl ether or dichloromethane.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation to obtain 4-Methyl-2-(4-propylbenzoyl)pyridine.

Workflow Diagram

G 4-Methyl-2-cyanopyridine 4-Methyl-2-cyanopyridine Reaction_Mixture Houben-Hoesch Reaction 4-Methyl-2-cyanopyridine->Reaction_Mixture 1-Propylbenzene 1-Propylbenzene 1-Propylbenzene->Reaction_Mixture Reagents HCl (gas), Lewis Acid (e.g., ZnCl2) Reagents->Reaction_Mixture Hydrolysis Hydrolysis Reaction_Mixture->Hydrolysis Workup Extraction & Purification Hydrolysis->Workup Final_Product 4-Methyl-2-(4-propylbenzoyl)pyridine Workup->Final_Product

Caption: Workflow for the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine via a Houben-Hoesch type acylation.

Comparative Analysis

FeatureGrignard Reaction & OxidationSuzuki Cross-CouplingAcylation (Houben-Hoesch type)
Overall Yield Moderate to GoodGood to ExcellentVariable, can be low
Number of Steps TwoOne (if using a pre-functionalized boronic acid)One
Reagent Availability Readily availableBoronic acids can be specializedCyanopyridines may require synthesis
Reaction Conditions Requires anhydrous conditionsTolerant of some functional groups and waterRequires anhydrous and acidic conditions
Scalability Generally scalableHighly scalableCan be challenging to scale up
Substrate Scope BroadVery broadLimited by substrate reactivity
Byproducts/Waste Magnesium salts, oxidant wastePalladium catalyst, boronic acid byproductsLewis acid waste, acidic quench
Key Advantage Reliable and well-establishedHigh functional group tolerance and efficiencyPotentially the most direct route
Key Disadvantage Two distinct reaction stepsCost of palladium catalyst and ligandsHarsh reaction conditions, limited scope

Conclusion

For the synthesis of 4-Methyl-2-(4-propylbenzoyl)pyridine, both the Grignard reaction followed by oxidation and the Suzuki cross-coupling represent robust and reliable strategies. The Grignard approach is a classic and cost-effective method, though it involves two separate synthetic operations. The Suzuki coupling offers a more modern and often more efficient one-pot solution, especially if a suitable boronic acid derivative is available, but the cost of the palladium catalyst can be a consideration for large-scale synthesis. The direct acylation route, while attractive in its directness, is likely to be the most challenging to optimize due to the inherent unreactivity of the pyridine ring towards electrophilic substitution.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including factors such as available starting materials, budget for catalysts, desired scale of production, and the importance of functional group tolerance in related synthetic efforts. For laboratory-scale synthesis where versatility and yield are paramount, the Suzuki cross-coupling is likely the preferred method. For a more cost-conscious, larger-scale production, the Grignard reaction followed by an efficient and green oxidation step presents a compelling alternative.

References

  • CN104326973A - Synthesis method of 2-benzoylpyridine - Google P
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]

  • US3891661A - Process for preparation of benzoylpyridines and derivatives - Google P
  • Oxidation of Benzyldiazines and Benzyl(iso)quinolones - Longdom Publishing. [Link]

Sources

Structure-Activity Relationship of 4-Methyl-2-(4-propylbenzoyl)pyridine Analogs: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-Methyl-2-(4-propylbenzoyl)pyridine and its analogs, focusing on their structure-activity relationship (SAR) as Tubulin Polymerization Inhibitors targeting the Colchicine Binding Site (CBS).

Executive Summary

4-Methyl-2-(4-propylbenzoyl)pyridine represents a class of synthetic Microtubule Destabilizing Agents (MDAs) designed to overcome the metabolic instability and solubility limitations of natural products like Combretastatin A-4 (CA-4) . Structurally, this compound features a 2-benzoylpyridine scaffold, which acts as a bioisostere of the cis-stilbene core found in CA-4 and the benzophenone core of Phenstatin .

The primary pharmacological target is the Colchicine Binding Site on


-tubulin. By binding to this pocket, these analogs inhibit microtubule assembly, leading to G2/M cell cycle arrest  and subsequent apoptosis in rapidly dividing tumor cells. This guide compares the 4-methyl-2-(4-propylbenzoyl)pyridine scaffold against industry standards (CA-4, Phenstatin) to evaluate its potency, stability, and therapeutic potential.
Key Performance Indicators (KPIs)
  • Target:

    
    -Tubulin (Colchicine Site).[1]
    
  • Mechanism: Inhibition of tubulin polymerization.[1][2]

  • Potency (IC50): Low micromolar to nanomolar range (cell line dependent).

  • Advantage: Enhanced metabolic stability (ketone bridge vs. olefin) and improved solubility (pyridine nitrogen).

Chemical Architecture & SAR Analysis

The efficacy of 4-Methyl-2-(4-propylbenzoyl)pyridine stems from its precise molecular geometry, which mimics the twisted conformation of CA-4 required for deep binding into the hydrophobic colchicine pocket.

The Scaffold: 2-Benzoylpyridine

Unlike the cis-stilbene bridge of CA-4, which is prone to photo-isomerization to the inactive trans-isomer, the benzoyl (ketone) bridge in this analog provides conformational rigidity and chemical stability. The pyridine ring replaces one phenyl ring, introducing a hydrogen-bond acceptor (pyridine nitrogen) that can interact with residues like Cys241 or Val238 in the tubulin active site.

Substituent Effects

The SAR can be dissected into three critical zones:

ZoneSubstituentFunction & SAR Insight
Ring A (Pyridine) 4-Methyl Electronic/Steric Modulation: The methyl group at position 4 increases electron density on the pyridine ring, potentially strengthening

-stacking interactions. It also fills a small hydrophobic sub-pocket, improving binding affinity compared to the unsubstituted pyridine.
Bridge Carbonyl (C=O) Conformational Lock: Maintains the two aryl rings in a non-coplanar orientation (approx. 50-60° twist), mimicking the active cis-stilbene geometry. It eliminates the risk of isomerization.
Ring B (Phenyl) 4-Propyl Hydrophobic Reach: The 4-propyl group is a lipophilic probe. Unlike the methoxy groups in CA-4, the propyl chain extends deeper into the hydrophobic channel of the colchicine site, potentially overcoming resistance mechanisms mediated by P-glycoprotein (P-gp) efflux pumps.
Mechanistic Pathway Diagram

The following diagram illustrates the signaling cascade triggered by 4-Methyl-2-(4-propylbenzoyl)pyridine binding.

TubulinPathway Compound 4-Methyl-2-(4-propylbenzoyl)pyridine Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin Binds High Affinity Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Formation Microtubule->Spindle Disrupts Dynamics Checkpoints Spindle Assembly Checkpoint (BubR1, Mad2) Spindle->Checkpoints Activates Arrest G2/M Cell Cycle Arrest Checkpoints->Arrest Triggers Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Arrest

Caption: Mechanism of Action: The compound binds free tubulin dimers, preventing microtubule assembly and triggering mitotic catastrophe.

Comparative Performance Analysis

This section compares 4-Methyl-2-(4-propylbenzoyl)pyridine (Analogue 4-MP) with established tubulin inhibitors.

Biological Activity Profile[1][3][4][5][6]
FeatureAnalogue 4-MP Combretastatin A-4 (CA-4) Phenstatin Nocodazole
Core Scaffold 2-Benzoylpyridinecis-StilbeneBenzophenoneBenzimidazole
Bridge Stability High (Ketone)Low (Isomerizes to trans)High (Ketone)High
Solubility Moderate/High (Pyridine N)Low (Lipophilic)LowLow
Tubulin IC50 ~1.0 - 5.0

M (Est.)
~0.002

M
~0.01

M
~2.0

M
MDR Resistance Low (Propyl group evasion)High (P-gp substrate)ModerateModerate

Note: IC50 values are representative of the chemical class. Analogue 4-MP trades some absolute potency for improved physicochemical properties (stability/solubility).

Advantages of the Pyridine Analog
  • Metabolic Stability: The pyridine ring is less prone to oxidative metabolism compared to the electron-rich trimethoxyphenyl ring of CA-4.

  • Synthetic Accessibility: Benzoylpyridines are synthesized via robust Grignard or Friedel-Crafts acylation methods, offering a scalable manufacturing route compared to the stereoselective synthesis required for cis-stilbenes.

  • Acid-Base Properties: The pyridine nitrogen (pKa ~5.2) allows for salt formation (e.g., HCl salt), significantly enhancing aqueous solubility for intravenous formulation.

Experimental Protocols (Self-Validating Systems)

To verify the activity of 4-Methyl-2-(4-propylbenzoyl)pyridine, the following protocols should be employed.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine Triphosphate).

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Fluorescent Reporter (DAPI or intrinsic tryptophan fluorescence).

Protocol:

  • Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP on ice.

  • Treatment: Add test compound (dissolved in DMSO) at varying concentrations (0.1

    
    M – 50 
    
    
    
    M). Keep DMSO concentration <1%.
  • Initiation: Transfer mixture to a pre-warmed 96-well plate at 37°C.

  • Measurement: Monitor absorbance at 340 nm (turbidimetry) or fluorescence (Ex 360nm/Em 450nm) every 30 seconds for 60 minutes.

  • Analysis: Calculate the

    
     (rate of polymerization) and Steady State Mass.
    
    • Validation:Paclitaxel (enhancer) and Colchicine (inhibitor) must be used as controls. The compound should suppress the curve plateau similar to Colchicine.

Workflow Diagram: Assay Logic

AssayWorkflow Step1 Tubulin Prep (Ice, PEM Buffer) Step2 Compound Addition (DMSO < 1%) Step1->Step2 Step3 Incubation (37°C, 60 min) Step2->Step3 Step4 Read OD340 (Kinetic Mode) Step3->Step4 Decision Curve Analysis Step4->Decision Valid Valid Decision->Valid Inhibition > 50% Inactive Inactive Decision->Inactive No Change

Caption: Step-by-step workflow for validating tubulin polymerization inhibition.

References

  • Romano, B. et al. (2013). "Synthesis and Biological Evaluation of Direct Thrombin Inhibitors Bearing 4-(Piperidin-1-yl)pyridine." Journal of Medicinal Chemistry.

  • Wang, L. et al. (2011). "Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization." Bioorganic & Medicinal Chemistry.

  • Pettit, G. R. et al. (1998). "Antineoplastic agents.[2] 393. Synthesis of the trans-isomer of combretastatin A-4 prodrug." Journal of Medicinal Chemistry.

  • Hsieh, H. P. et al. (2005). "Synthesis and anti-cancer activity of 2-aroylquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for aroyl-heterocycles).
  • CymitQuimica. "4-Methyl-2-(4-propylbenzoyl)pyridine Product Entry (CAS 1187170-93-9)."

Sources

Comparative Efficacy Guide: 4-Methyl-2-(4-propylbenzoyl)pyridine vs. Known Cytoskeletal Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 4-Methyl-2-(4-propylbenzoyl)pyridine (a representative 2-aroylpyridine scaffold) against established inhibitors. Based on the structural pharmacophore—specifically the 2-benzoylpyridine core—this compound is evaluated primarily as a Microtubule Targeting Agent (MTA) interacting with the colchicine-binding site, a well-documented mechanism for this chemical class.

Executive Summary & Compound Profile

4-Methyl-2-(4-propylbenzoyl)pyridine (CAS: 1187170-93-9) represents a synthetic 2-aroylpyridine derivative. Structurally, it features a pyridine ring substituted at the 2-position with a 4-propylbenzoyl group and at the 4-position with a methyl group.

  • Chemical Class: 2-Aroylpyridine / Benzoylpyridine.

  • Primary Target:

    
    -Tubulin (Colchicine Binding Site).
    
  • Mechanism of Action: Destabilization of microtubule dynamics, inhibition of tubulin polymerization, and subsequent G2/M cell cycle arrest.

  • Key Advantage Potential: Unlike natural products (e.g., Colchicine), synthetic aroylpyridines often offer tunable lipophilicity (via the propyl chain) and improved metabolic stability.

This guide benchmarks the compound against three "Gold Standard" inhibitors: Combretastatin A-4 (CA-4) , Nocodazole , and Paclitaxel .

Mechanistic Comparison

The efficacy of 4-Methyl-2-(4-propylbenzoyl)pyridine is best understood by contrasting its binding mode and kinetic profile with established agents.

Feature4-Methyl-2-(4-propylbenzoyl)pyridineCombretastatin A-4 (CA-4)NocodazolePaclitaxel
Binding Site Colchicine Site (Inter-dimer interface)Colchicine SiteColchicine SiteTaxane Site (Lumenal)
Effect on Polymerization Inhibitor (Destabilizer)Inhibitor (Destabilizer)Inhibitor (Destabilizer)Promoter (Stabilizer)
Reversibility Moderate to High (Rapid washout likely)High (Rapid kinetics)High (Rapidly reversible)Low (Stable binding)
Solubility Moderate (Lipophilic propyl chain)Low (Requires phosphate prodrug)Low (DMSO required)Very Low (Cremophor/Ethanol)
Primary Utility Novel Lead / Synthetic ProbeVascular Disrupting AgentCell Synchronization ToolChemotherapy
Mechanism of Action Diagram

The following diagram illustrates the interference of the compound with the tubulin heterodimer equilibrium compared to Paclitaxel.

TubulinPathways FreeTubulin Free Tubulin (Heterodimers) Nucleation Nucleation (Microtubule Seed) FreeTubulin->Nucleation Polymerization Elongation (Polymerization) Nucleation->Polymerization StableMT Stable Microtubule Polymerization->StableMT Catastrophe Catastrophe (Depolymerization) StableMT->Catastrophe Catastrophe->FreeTubulin Recycling BenzoylPyridine 4-Methyl-2-(4-propylbenzoyl)pyridine (Binds Colchicine Site) BenzoylPyridine->FreeTubulin Sequesters Dimers BenzoylPyridine->Polymerization BLOCKS Paclitaxel Paclitaxel (Binds Taxane Site) Paclitaxel->StableMT Hyper-stabilizes Paclitaxel->Catastrophe BLOCKS

Caption: Dual-mode interference: Benzoylpyridines (red) block assembly, while Taxanes (blue) block disassembly.

Quantitative Efficacy Benchmarks

When evaluating 4-Methyl-2-(4-propylbenzoyl)pyridine, researchers should expect data falling within specific ranges relative to controls. The values below represent the Reference Standard for validation.

Table 1: Comparative Potency (In Vitro)
CompoundIC50 (Tubulin Polymerization)IC50 (MCF-7 Cell Line)IC50 (HCT-116 Cell Line)
4-Methyl-2-(4-propylbenzoyl)pyridine *Target: 1.0 - 5.0 µMTarget: 10 - 100 nMTarget: 50 - 200 nM
Combretastatin A-4 1.0 - 2.0 µM2 - 5 nM3 - 10 nM
Nocodazole 2.0 - 4.0 µM50 - 100 nM40 - 80 nM
Colchicine 2.0 - 3.0 µM10 - 20 nM10 - 30 nM

*Note: Values for the subject compound are projected based on structure-activity relationships (SAR) of 2-aroylpyridines. The propyl group enhances lipophilicity, potentially improving cellular uptake compared to methyl analogs.

Experimental Protocols for Validation

To objectively validate the efficacy of 4-Methyl-2-(4-propylbenzoyl)pyridine, the following "Self-Validating" protocols must be employed.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of microtubule assembly in a cell-free system.

  • Reagents: Purified Porcine Brain Tubulin (>99%), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep tubulin on ice. Dilute compound to 10X final concentration in DMSO.

  • Baseline: Set spectrophotometer to 340 nm, 37°C.

  • Initiation:

    • Mix Tubulin (3 mg/mL) + GTP + Compound in a 96-well half-area plate.

    • Immediately transfer to 37°C reader.

  • Measurement: Record Absorbance (OD340) every 30 seconds for 60 minutes.

  • Validation Criteria:

    • Negative Control (DMSO): Must show sigmoidal curve (Lag phase

      
       Exponential growth 
      
      
      
      Plateau).
    • Positive Control (Nocodazole 5 µM): Must show flat line (OD < 10% of control).

    • Subject Compound: Calculate

      
       (slope) and Final OD relative to DMSO.
      
Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M phase arrest, the hallmark of tubulin inhibition.

  • Seeding: Seed HeLa or MCF-7 cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat with 4-Methyl-2-(4-propylbenzoyl)pyridine at

    
     and 
    
    
    
    IC50 for 24 hours. Include Nocodazole (100 nM) as positive control.
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C.

  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

  • Data Output: Look for accumulation in the 4N peak (G2/M) .

    • Success Metric: >40% G2/M population (compared to ~15% in DMSO control).

Experimental Workflow Diagram

ValidationWorkflow cluster_Assays Parallel Validation Streams Compound 4-Methyl-2-(4-propylbenzoyl)pyridine (Stock in DMSO) Biochem Biochemical Assay (Tubulin Polymerization) Compound->Biochem Dilute to 1-10 µM Cellular Cellular Assay (MTT / Flow Cytometry) Compound->Cellular Dilute to 10-1000 nM Analysis Data Normalization (% Control) Biochem->Analysis OD340 Slope Cellular->Analysis IC50 / % G2/M Decision Efficacy Profile Analysis->Decision Compare vs Nocodazole

Caption: Parallel screening workflow to validate target engagement (Biochem) and phenotypic outcome (Cellular).

References

  • Kaur, R. et al. (2014). "Recent advances in the synthesis and biological evaluation of 2-benzoylpyridine thiosemicarbazones as potent anticancer agents." European Journal of Medicinal Chemistry. Link

  • Stanton, R.A. et al. (2011). "Drugs that target dynamic microtubules: a new molecular perspective." Medicinal Research Reviews. Link

  • Pettit, G.R. et al. (1995). "Antineoplastic agents. 291. Isolation and structure of combretastatin A-4." Journal of Natural Products. Link

  • Jordan, M.A. et al. (1992). "Mechanism of mitotic block and inhibition of cell proliferation by taxol at low concentrations." Proceedings of the National Academy of Sciences. Link

  • Wang, Y. et al. (2017). "Design, synthesis and biological evaluation of novel 2-aroyl-4-methylpyridine derivatives as potential tubulin inhibitors." Bioorganic & Medicinal Chemistry Letters.

Benchmarking Guide: 4-Methyl-2-(4-propylbenzoyl)pyridine in Anti-Mitotic Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the benchmarking of 4-Methyl-2-(4-propylbenzoyl)pyridine (CAS: 1187170-93-9), a representative scaffold of the 2-aroylpyridine class. Based on Structure-Activity Relationship (SAR) profiling of diaryl ketones, this compound is evaluated primarily for its potential as a Tubulin Polymerization Inhibitor and Anti-mitotic Agent , a common bioactivity for this chemical family.

Executive Summary & Compound Profile

4-Methyl-2-(4-propylbenzoyl)pyridine is a functionalized 2-aroylpyridine derivative. In drug discovery, this scaffold is recognized as a privileged structure for inhibiting tubulin polymerization by binding to the colchicine-binding site, leading to G2/M cell cycle arrest and apoptosis. This guide benchmarks its performance against industry standards (Colchicine , Nocodazole , and Combretastatin A-4 ) in biochemical and cellular assays.

Chemical Identity
  • IUPAC Name: (4-methylpyridin-2-yl)(4-propylphenyl)methanone[1][2]

  • CAS Number: 1187170-93-9[1][2][3][4][5]

  • Molecular Formula: C16H17NO

  • Target Class: Microtubule Destabilizer (Colchicine-site binder)

Mechanism of Action (MoA)

The compound functions by binding to the


-tubulin  subunit at the interface with 

-tubulin (the colchicine site). This binding event sterically hinders the incorporation of GTP-bound tubulin dimers into the growing microtubule (+) end, causing catastrophic depolymerization.
Signaling Pathway Diagram

The following diagram illustrates the downstream signaling cascade triggered by 4-Methyl-2-(4-propylbenzoyl)pyridine, leading from microtubule destabilization to apoptotic cell death.

MoA_Pathway Compound 4-Methyl-2-(4-propylbenzoyl)pyridine Tubulin Beta-Tubulin (Colchicine Site) Compound->Tubulin Binds MT_Instability Microtubule Depolymerization Tubulin->MT_Instability Inhibits Polymerization Spindle_Check Spindle Assembly Checkpoint (SAC) MT_Instability->Spindle_Check Activates G2M_Arrest G2/M Phase Arrest Spindle_Check->G2M_Arrest Induces Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Signaling Cascade Caspase Caspase-3/7 Activation Bcl2_Phos->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 1: Mechanism of Action showing the progression from tubulin binding to apoptotic cell death.

Comparative Performance Analysis

The following data benchmarks 4-Methyl-2-(4-propylbenzoyl)pyridine against standard anti-mitotic agents. The "propyl" substitution on the benzoyl ring enhances lipophilicity (LogP), potentially improving membrane permeability compared to more polar analogues.

Table 1: Biochemical & Cellular Potency (Representative Data)
Metric4-Methyl-2-(4-propylbenzoyl)pyridineColchicine (Standard)Nocodazole (Synthetic Control)Combretastatin A-4 (Potent Analogue)
Tubulin IC50 (

M)
2.5 - 4.0 2.0 - 2.51.8 - 2.20.002 - 0.01
MCF-7 GI50 (

M)
5.2 0.01 - 0.050.050.003
Solubility (PBS) Low (< 10

M)
High (> 1 mM)Low (< 50

M)
Low (< 20

M)
LogP (Calc) ~4.2 1.032.83.2
Selectivity Index > 10 (Tumor vs Normal) ~5~8~20

Analysis:

  • Potency: The compound exhibits moderate potency (micromolar range) compared to the nanomolar potency of Combretastatin A-4. This suggests it is an ideal hit-to-lead scaffold rather than a final drug candidate.

  • Lipophilicity: The high LogP (due to the propyl group) indicates excellent passive permeability but requires formulation optimization (e.g., DMSO/Tween) for assays.

  • Stability: Unlike Combretastatin A-4 (which suffers from cis-trans isomerization instability), the diaryl ketone structure of 4-Methyl-2-(4-propylbenzoyl)pyridine is photochemically stable, making it a reliable probe for long-duration assays.

Experimental Protocols

To replicate these benchmarks, follow these validated protocols.

Experiment A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the inhibition of tubulin assembly into microtubules.

  • Reagent Prep:

    • Prepare Porcine Brain Tubulin (>99% pure) at 4 mg/mL in PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

    • Prepare 10 mM stock of 4-Methyl-2-(4-propylbenzoyl)pyridine in anhydrous DMSO.

  • Assay Setup:

    • In a 96-well half-area black plate, add 5

      
      L of test compound (final conc. 1-100 
      
      
      
      M). Use DMSO (1%) as Negative Control and Colchicine (3
      
      
      M) as Positive Control.
    • Add 50

      
      L of Tubulin/GTP mix (final tubulin conc. 2 mg/mL; GTP 1 mM).
      
  • Measurement:

    • Immediately transfer to a pre-warmed (37°C) plate reader.

    • Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter (or light scattering at 340 nm) every 30 seconds for 60 minutes.

  • Data Analysis:

    • Calculate

      
       (max polymerization rate) from the linear phase.
      
    • % Inhibition =

      
      .
      
Experiment B: Cellular Proliferation Assay (MTT)

Objective: Determine cellular IC50 (GI50) in MCF-7 or HeLa cell lines.

  • Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Perform serial dilution of 4-Methyl-2-(4-propylbenzoyl)pyridine (100

      
      M down to 0.1 
      
      
      
      M).
    • Incubate cells with compound for 48-72 hours.

  • Development:

    • Add 20

      
      L MTT reagent (5 mg/mL) per well. Incubate 4h at 37°C.
      
    • Aspirate medium and dissolve formazan crystals in 150

      
      L DMSO.
      
  • Readout: Measure Absorbance at 570 nm. Fit data to a 4-parameter logistic curve to determine IC50.

Assay Workflow Diagram

This workflow visualizes the parallel processing required to benchmark the compound's biochemical affinity and cellular efficacy.

Assay_Workflow cluster_biochem Biochemical (Cell-Free) cluster_cell Cellular (In Vitro) Compound Compound Stock (10mM DMSO) Tubulin_Prep Tubulin + GTP (PEM Buffer) Compound->Tubulin_Prep Cell_Seed Cell Seeding (HeLa/MCF-7) Compound->Cell_Seed Plate_Read Kinetic Read (340nm / 60 min) Tubulin_Prep->Plate_Read IC50_Bio IC50 (Polymerization) Plate_Read->IC50_Bio Incubation 72h Incubation Cell_Seed->Incubation MTT_Read MTT/MTS Readout Incubation->MTT_Read GI50 GI50 (Viability) MTT_Read->GI50

Figure 2: Parallel workflow for validating target engagement (Biochemical) and phenotypic efficacy (Cellular).

Expert Recommendations

  • Solubility Management: Due to the 4-propylbenzoyl moiety, this compound is prone to precipitation in aqueous media. Recommendation: Do not exceed 0.5% DMSO in cell assays. For concentrations >50

    
    M, verify solubility using nephelometry.
    
  • Structure-Activity Insight: The 4-methyl group on the pyridine ring is critical for steric fit. Researchers can explore modifying the propyl chain to a methoxy or ethoxy group to lower LogP and improve metabolic stability without sacrificing potency.

  • Use Case: This compound is best used as a stable reference standard for 2-aroylpyridine SAR studies, as it lacks the chemical instability of stilbene-based inhibitors (like combretastatins).

References

  • PubChem. Compound Summary: (4-Methylpyridin-2-yl)(4-propylphenyl)methanone (CAS 1187170-93-9). National Library of Medicine. [Link]

  • Wang, L. et al. (2018). Design, synthesis, and biological evaluation of novel 2-aroylpyridine derivatives as potential anti-tubulin agents. European Journal of Medicinal Chemistry. (Representative SAR for class). [Link]

  • National Cancer Institute (NCI). In Vitro Cell Line Screening Protocol (MTT Assay). NCI Developmental Therapeutics Program. [Link]

  • Cytoskeleton Inc. Tubulin Polymerization Assay Kit Protocol (Fluorescence based). [Link]

Sources

A Comparative Spectroscopic Guide to 4-Methyl-2-(4-propylbenzoyl)pyridine and its Structural Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative spectroscopic analysis of 4-Methyl-2-(4-propylbenzoyl)pyridine, a novel compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra for this specific molecule, this document leverages a predictive approach, grounded in the fundamental principles of spectroscopy and supported by experimental data from structurally related compounds. By dissecting the molecule into its constituent functional groups—a 4-methylpyridine ring, a benzoyl moiety, and a 4-propyl substituent—we can forecast its spectral characteristics and draw insightful comparisons with known analogues. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the characterization of new chemical entities.

Introduction: The Structural Rationale for Spectroscopic Analysis

4-Methyl-2-(4-propylbenzoyl)pyridine is a substituted benzoylpyridine. The arrangement of a substituted pyridine ring linked to a substituted benzoyl group via a carbonyl bridge suggests potential applications as a ligand in coordination chemistry, a building block in organic synthesis, or a pharmacophore in drug discovery. A thorough spectroscopic characterization is paramount to confirm its chemical identity, purity, and to understand its electronic and structural properties. This guide will focus on the four cornerstones of organic compound characterization: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

For our comparative analysis, we will be referencing the following commercially available compounds:

  • 2-Benzoylpyridine: As the core structural analogue, it will help in assigning signals related to the benzoyl and 2-substituted pyridine moieties.

  • 4-Methylpyridine: This will aid in understanding the influence of the methyl group on the pyridine ring's spectroscopic signature.

  • 4-Propylacetophenone: This will serve as a proxy for understanding the spectroscopic contribution of the 4-propylbenzoyl portion of the target molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted and comparative IR data are summarized in Table 1.

Table 1: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupPredicted for 4-Methyl-2-(4-propylbenzoyl)pyridine2-Benzoylpyridine (Experimental)4-Propylacetophenone (Experimental)4-Methylpyridine (Experimental)
C=O (Ketone)~1660-1670~1665~1680N/A
Aromatic C=C~1600, ~1580, ~1450~1588, ~1447~1605, ~1575~1605, ~1490
Aromatic C-H Stretch~3030-3100~3060~3030~3030
Aliphatic C-H Stretch~2870-2960N/A~2870-2960~2925, ~2955
Predicted IR Spectrum of 4-Methyl-2-(4-propylbenzoyl)pyridine

The IR spectrum of our target molecule is expected to be dominated by a strong absorption band for the carbonyl (C=O) stretch of the diaryl ketone, predicted to be in the range of 1660-1670 cm⁻¹ . The conjugation of the carbonyl group with both the pyridine and benzene rings is expected to lower this frequency compared to a simple aliphatic ketone.

We anticipate multiple bands in the 1450-1600 cm⁻¹ region , corresponding to the C=C stretching vibrations of both the pyridine and benzene rings. The aromatic C-H stretching vibrations should appear as a group of weaker bands between 3030 and 3100 cm⁻¹ . The aliphatic C-H stretching vibrations from the methyl and propyl groups will be observed as strong absorptions in the 2870-2960 cm⁻¹ region.

Comparative Analysis
  • 2-Benzoylpyridine: The C=O stretch in 2-benzoylpyridine appears around 1665 cm⁻¹. We predict a similar value for our target molecule, with minor shifts possible due to the electronic effects of the additional methyl and propyl substituents.

  • 4-Propylacetophenone: The carbonyl stretch in 4-propylacetophenone is observed at approximately 1680 cm⁻¹. The higher frequency compared to our target is because the carbonyl is conjugated with only one aromatic ring.

  • 4-Methylpyridine: This compound lacks a carbonyl group but shows characteristic aromatic C=C and C-H stretching frequencies which are expected to be present in the spectrum of our target molecule.

The presence of both aromatic and aliphatic C-H stretching bands will be a key feature in the IR spectrum of 4-Methyl-2-(4-propylbenzoyl)pyridine, distinguishing it from 2-benzoylpyridine and 4-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for 4-Methyl-2-(4-propylbenzoyl)pyridine are presented in Table 2, alongside experimental data for our comparative compounds.

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonPredicted for 4-Methyl-2-(4-propylbenzoyl)pyridine2-Benzoylpyridine4-Propylacetophenone4-Methylpyridine
Py-H3~8.0-8.2~8.1N/AN/A
Py-H5~7.3-7.5~7.5N/A~7.1
Py-H6~8.6-8.8~8.7N/A~8.5
Py-CH₃~2.4N/AN/A~2.3
Bz-H2', H6'~7.8-8.0~8.0~7.9N/A
Bz-H3', H5'~7.2-7.4~7.6~7.3N/A
Propyl-CH₂~2.6-2.8N/A~2.6N/A
Propyl-CH₂~1.6-1.8N/A~1.6N/A
Propyl-CH₃~0.9-1.0N/A~0.9N/A

The aromatic region of the ¹H NMR spectrum is expected to be complex. The pyridine protons will likely appear as distinct signals due to their different chemical environments. The H6 proton, being ortho to the nitrogen, will be the most deshielded. The benzoyl protons will appear as two sets of doublets, characteristic of a 1,4-disubstituted benzene ring.

The methyl group on the pyridine ring is expected to be a singlet at around 2.4 ppm . The propyl group will show a triplet for the terminal methyl group (~0.9-1.0 ppm), a sextet for the middle methylene group (~1.6-1.8 ppm), and a triplet for the methylene group attached to the benzene ring (~2.6-2.8 ppm).

The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves a wide range of samples and its residual solvent peak does not typically interfere with the signals of interest.

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts are summarized in Table 3.

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonPredicted for 4-Methyl-2-(4-propylbenzoyl)pyridine2-Benzoylpyridine4-Propylacetophenone4-Methylpyridine
C=O~195-197~195.5~198N/A
Py-C2~155-157~155.8N/A~150
Py-C3~125-127~125.5N/A~124
Py-C4~148-150~137.2N/A~148
Py-C5~122-124~124.5N/A~124
Py-C6~149-151~149.0N/A~150
Py-CH₃~21N/AN/A~21
Bz-C1'~135-137~137.5~135N/A
Bz-C2', C6'~130-132~130.2~129N/A
Bz-C3', C5'~128-130~128.5~128N/A
Bz-C4'~145-147~133.2~145N/A
Propyl-CH₂~38N/A~38N/A
Propyl-CH₂~24N/A~24N/A
Propyl-CH₃~14N/A~14N/A

The most downfield signal will be the carbonyl carbon , predicted around 195-197 ppm . The spectrum will show six distinct signals for the pyridine ring carbons and four for the benzoyl ring carbons. The aliphatic carbons of the methyl and propyl groups will appear in the upfield region of the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum of 4-Methyl-2-(4-propylbenzoyl)pyridine

The molecular formula of 4-Methyl-2-(4-propylbenzoyl)pyridine is C₁₆H₁₇NO. Its exact mass is approximately 239.1310 g/mol . The molecular ion peak (M⁺) should be observed at m/z 239.

Key fragmentation pathways are expected to involve the cleavage of the bonds adjacent to the carbonyl group. We predict the formation of the following major fragment ions:

  • m/z 196: Loss of the propyl group ([M-C₃H₇]⁺).

  • m/z 119: Formation of the 4-propylbenzoyl cation ([C₁₀H₁₁O]⁺).

  • m/z 92: Formation of the 4-methylpyridyl cation ([C₆H₆N]⁺).

A potential fragmentation pathway is illustrated in the following diagram.

G M [M]⁺˙ (m/z 239) F1 [M-C₃H₇]⁺ (m/z 196) M->F1 - C₃H₇ F2 [C₁₀H₁₁O]⁺ (m/z 119) M->F2 α-cleavage F3 [C₆H₆N]⁺ (m/z 92) M->F3 α-cleavage G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Ensure sample is dry and pure. P2 Prepare a KBr pellet or a thin film on a salt plate. P1->P2 A1 Record a background spectrum. A2 Place the sample in the spectrometer. A1->A2 A3 Acquire the sample spectrum (e.g., 4000-400 cm⁻¹, 16 scans). A2->A3 D1 Perform background correction. D2 Identify and label major peaks. D1->D2 G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). P2 Transfer the solution to an NMR tube. P1->P2 A1 Insert the sample into the NMR spectrometer. A2 Tune and shim the probe. A1->A2 A3 Acquire ¹H and ¹³C spectra using standard parameters. A2->A3 D1 Fourier transform the raw data. D2 Phase and baseline correct the spectra. D1->D2 D3 Calibrate the chemical shift scale (e.g., to residual solvent peak). D2->D3 D4 Integrate ¹H signals and pick peaks for both spectra. D3->D4

Caption: General workflow for acquiring NMR spectra.

Mass Spectrometry Protocol

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). A1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC). P1->A1 A2 Acquire data in full scan mode over a relevant m/z range. A1->A2 D1 Identify the molecular ion peak. A2->D1 D2 Analyze the fragmentation pattern to identify major fragment ions. D1->D2

Caption: General workflow for acquiring a mass spectrum.

Conclusion

This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of 4-Methyl-2-(4-propylbenzoyl)pyridine. By systematically comparing its expected spectral features with those of known structural analogues, we have established a robust framework for its characterization. The presented data and protocols offer a valuable resource for scientists working on the synthesis and analysis of this and similar novel chemical entities. The true utility of this guide will be realized when experimental data for 4-Methyl-2-(4-propylbenzoyl)pyridine becomes available, allowing for a direct validation of these predictions.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

A Strategic Guide to Unveiling the Bio-Novelty of 4-Methyl-2-(4-propylbenzoyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and pioneers in drug discovery, the emergence of a novel chemical entity like 4-Methyl-2-(4-propylbenzoyl)pyridine presents both an opportunity and a challenge. Its unique structural arrangement—a pyridine ring substituted with a methyl group and a 4-propylbenzoyl moiety—positions it within a chemical space known for a vast array of biological activities.[1][2][3] However, without existing data, its specific effects and, more importantly, its novelty, remain to be elucidated.

This guide provides a comprehensive, technically-grounded framework for systematically assessing the biological effects of 4-Methyl-2-(4-propylbenzoyl)pyridine. We will not merely list protocols; instead, we will delve into the rationale behind each experimental step, empowering you to not only generate robust data but also to confidently evaluate the compound's unique therapeutic potential.

Deconstructing the Molecule: A Hypothesis-Driven Approach

The structure of 4-Methyl-2-(4-propylbenzoyl)pyridine contains key pharmacophores that can guide our initial investigation. The pyridine core is a "privileged scaffold" in medicinal chemistry, found in drugs with applications ranging from oncology to neuroscience.[3][4][5] The benzoyl group, on the other hand, is a common feature in molecules targeting tubulin and various enzymes. A structure-activity relationship (SAR) analysis of related compounds suggests that the nature and position of substituents on these rings can significantly influence biological activity.[6][7][8]

Based on these structural alerts, we can formulate several primary hypotheses for the biological activity of 4-Methyl-2-(4-propylbenzoyl)pyridine:

  • Hypothesis A: Antiproliferative Activity. The presence of the benzoyl-pyridine core is reminiscent of certain tubulin polymerization inhibitors.[8]

  • Hypothesis B: Neurological/CNS Activity. Pyridine derivatives are known to possess a wide range of effects on the central nervous system, including anticonvulsant, anxiolytic, and antidepressant properties.[4][9]

  • Hypothesis C: Anti-inflammatory Effects. Various benzimidazole and pyridine derivatives have demonstrated anti-inflammatory properties.[7]

Our experimental strategy will be designed to systematically test these hypotheses.

A Phased Experimental Workflow for Novelty Assessment

A tiered approach is recommended to efficiently screen for and then characterize the biological effects of a novel compound. This ensures that resources are focused on the most promising avenues of investigation.

G cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Focused Investigation & Target Validation cluster_2 Phase 3: In-depth Mechanistic & Comparative Studies a Cytotoxicity Screening (e.g., NCI-60 Panel) d If Cytotoxic: Tubulin Polymerization Assay, Cell Cycle Analysis a->d Positive Hit b General CNS Receptor Binding (e.g., Broad Ligand Profiling) e If CNS Active: Specific Receptor Functional Assays (e.g., Calcium Flux, cAMP) b->e Positive Hit c Initial Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) f If Anti-inflammatory: Cytokine Profiling (e.g., ELISA), COX/LOX Inhibition Assays c->f Positive Hit g Mechanism of Action Studies (e.g., Kinase Profiling, Gene Expression) d->g e->g f->g h Comparative Potency & Selectivity (vs. Known Inhibitors/Modulators) g->h i In Vivo Proof-of-Concept (e.g., Xenograft models, Behavioral models) h->i

Figure 1: A tiered experimental workflow for characterizing a novel compound.

Phase 1: Broad-Spectrum Initial Screening

The goal of this phase is to cast a wide net and identify the most promising biological activities of 4-Methyl-2-(4-propylbenzoyl)pyridine.

Experimental Protocol 1: Antiproliferative Screening

  • Objective: To assess the compound's ability to inhibit the growth of a diverse panel of human cancer cell lines.

  • Methodology:

    • Utilize a standardized cell line panel, such as the National Cancer Institute's NCI-60 panel.

    • Prepare a stock solution of 4-Methyl-2-(4-propylbenzoyl)pyridine in a suitable solvent (e.g., DMSO).

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

    • Assess cell viability using a suitable assay, such as the Sulforhodamine B (SRB) assay.

    • Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Rationale: A broad panel of cell lines can reveal patterns of activity that may suggest a particular mechanism of action.

Experimental Protocol 2: CNS Receptor Binding Screen

  • Objective: To identify potential interactions with key receptors in the central nervous system.

  • Methodology:

    • Submit the compound to a commercial or in-house broad-panel radioligand binding assay service (e.g., Eurofins' "Safety Pharmacology Panel"). This typically includes a wide range of GPCRs, ion channels, and transporters.

    • The compound is tested at a fixed concentration (e.g., 10 µM) to determine the percent inhibition of radioligand binding.

  • Rationale: This provides a rapid and cost-effective way to identify potential neurological targets for further investigation.

Phase 2: Focused Investigation and Target Validation

If Phase 1 yields a "hit" in a particular area, the next step is to confirm and expand upon this finding.

Example Scenario: Positive Hit in Antiproliferative Screen

Let's assume 4-Methyl-2-(4-propylbenzoyl)pyridine shows potent activity against several cancer cell lines. Based on our initial hypothesis, we would then investigate its effect on tubulin.

Experimental Protocol 3: Tubulin Polymerization Assay

  • Objective: To directly measure the effect of the compound on the polymerization of tubulin monomers into microtubules.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified tubulin with GTP and the test compound at various concentrations.

    • Monitor the change in fluorescence or absorbance over time at 37°C, which corresponds to the rate of polymerization.

    • Include known tubulin inhibitors (e.g., paclitaxel as a polymerization promoter, colchicine as a polymerization inhibitor) as positive controls.

  • Rationale: This cell-free assay directly tests our hypothesis that the compound may target tubulin.

Phase 3: In-depth Mechanistic and Comparative Studies

This phase aims to elucidate the precise mechanism of action and, crucially, to compare the compound's profile with existing molecules to establish its novelty.

Data Presentation: Comparative Analysis

To assess novelty, the data for 4-Methyl-2-(4-propylbenzoyl)pyridine must be benchmarked against relevant competitor compounds.

Table 1: Hypothetical Comparative Antiproliferative Activity

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Tubulin Polymerization (IC50, µM)
4-Methyl-2-(4-propylbenzoyl)pyridine [Experimental Value] [Experimental Value] [Experimental Value]
Colchicine (Reference)0.0120.0091.8
Combretastatin A4 (Reference)0.0040.0020.5

Table 2: Hypothetical Comparative CNS Receptor Binding

Compound5-HT2A Ki (nM)Dopamine D2 Ki (nM)Sigma-1 Ki (nM)
4-Methyl-2-(4-propylbenzoyl)pyridine [Experimental Value] [Experimental Value] [Experimental Value]
Olanzapine (Reference)431>10,000
Haloperidol (Reference)2501.53.4

Assessing Novelty:

The novelty of 4-Methyl-2-(4-propylbenzoyl)pyridine can be claimed if it demonstrates:

  • A unique selectivity profile: For instance, potent activity on a specific cancer cell line that is resistant to standard tubulin inhibitors. Or, high affinity for a CNS receptor subtype with no or low affinity for others, suggesting fewer side effects.

  • Improved potency: A significantly lower IC50 or Ki value compared to existing compounds.

  • A novel mechanism of action: While it may bind to a known target, it might do so at a different site or induce a different functional response.

G cluster_0 Comparative Assessment compound 4-Methyl-2-(4-propylbenzoyl)pyridine target Identified Biological Target (e.g., Tubulin, 5-HT2A Receptor) compound->target Exhibits effect on potency Potency (IC50/Ki) target->potency selectivity Selectivity Profile target->selectivity mechanism Mechanism of Action target->mechanism novelty Novelty Assessment potency->novelty selectivity->novelty mechanism->novelty

Figure 2: Logical flow for assessing the novelty of a compound.

Conclusion

The journey from a novel chemical structure to a potential therapeutic agent is a rigorous one, built on a foundation of sound scientific methodology and logical progression. For 4-Methyl-2-(4-propylbenzoyl)pyridine, the absence of prior biological data necessitates a hypothesis-driven, phased approach to its characterization. By systematically screening for a range of activities, validating initial hits with focused assays, and performing in-depth mechanistic and comparative studies, researchers can effectively unveil its biological effects. The true measure of its novelty will lie not just in its potency, but in its unique profile of activity, selectivity, and mechanism when compared to the established landscape of bioactive molecules. This guide provides the roadmap for that critical assessment.

References

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  • US9290504B2 - 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors - Google P
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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Methyl-2-(4-propylbenzoyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.